molecular formula C9H9ClO3 B181877 3-(2-chlorophenoxy)propanoic acid CAS No. 7170-45-8

3-(2-chlorophenoxy)propanoic acid

Cat. No.: B181877
CAS No.: 7170-45-8
M. Wt: 200.62 g/mol
InChI Key: UZFYWLRSVDZCSF-UHFFFAOYSA-N
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Description

The specific research applications and mechanistic action of 3-(2-chlorophenoxy)propanoic acid are not currently detailed in the scientific literature. Research on structurally related phenoxyalkanoic acid compounds suggests potential areas of interest. For instance, some chlorophenoxypropionic acid derivatives are studied for their herbicidal activity and function as synthetic auxins, mimicking plant growth hormones by interacting with specific receptor proteins like TIR1-IAA7 . Other chlorophenoxy compounds are investigated in environmental science for their behavior and removal from water systems . Researchers are advised to consult specialized chemical databases and recent scientific publications for further information on this specific compound. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenoxy)propanoic acid
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InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFYWLRSVDZCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30221923
Record name 3-(2-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
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CAS No.

7170-45-8
Record name 3-(2-Chlorophenoxy)propanoic acid
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Record name 3-(2-Chlorophenoxy)propionic acid
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Foundational & Exploratory

An In-depth Technical Guide on 3-(2-chlorophenoxy)propanoic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 3-(2-chlorophenoxy)propanoic acid (CAS 7170-45-8). This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Structure

This compound is a derivative of propanoic acid and chlorophenol. Its chemical structure consists of a propanoic acid moiety linked to a 2-chlorophenyl group through an ether bond.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 7170-45-8

  • Molecular Formula: C₉H₉ClO₃[1]

  • Molecular Weight: 200.62 g/mol [1]

  • SMILES: O=C(O)CCOC1=CC=CC=C1Cl

  • InChI: InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are based on data from the closely related isomer, 2-(3-chlorophenoxy)propionic acid, or are predicted.

PropertyValueSource
Melting Point 112-113 °CExperimental
Boiling Point Predicted: ~318.5 °C at 760 mmHgPredicted based on 2-(3-chlorophenoxy)propionic acid[2]
pKa Predicted: ~3.62Predicted based on 2-(3-chlorophenoxy)propionic acid[2]
Solubility Data unavailable for the 2-chloro isomer. The 3-chloro isomer has a water solubility of 1200 mg/L at 22 °C and is soluble in various organic solvents.[3]N/A

Experimental Protocols

Synthesis

General Williamson Ether Synthesis Protocol:

A generalized workflow for the synthesis is outlined below. This would require optimization for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Alkoxide Formation cluster_2 Nucleophilic Substitution cluster_3 Workup and Purification 2-Chlorophenol 2-Chlorophenol ReactionVessel Reaction Vessel 2-Chlorophenol->ReactionVessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->ReactionVessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->ReactionVessel Stirring Stirring at RT ReactionVessel->Stirring Heating Heating under Reflux Stirring->Heating 3-Halopropanoic_acid 3-Halopropanoic acid (e.g., 3-chloropropanoic acid) 3-Halopropanoic_acid->Heating Cooling Cooling Heating->Cooling Acidification Acidification (e.g., HCl) Cooling->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Fig. 1: Generalized Williamson Ether Synthesis Workflow
Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not detailed in the available literature. However, given its structure, standard methods for the analysis of chlorophenoxy herbicides would be applicable.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be a suitable technique for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphoric or formic acid) is a common starting point for method development.

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

Biological Activity and Mechanism of Action

Detailed studies on the biological activity and mechanism of action of this compound are not available in the public domain. However, based on its structural similarity to other chlorophenoxy herbicides, it is predicted to act as a synthetic auxin.[7][8]

Predicted Mechanism of Action (Auxin Mimicry):

Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, these compounds can lead to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants. The general mechanism is believed to involve the binding of the synthetic auxin to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. This disrupts normal plant development.

G SyntheticAuxin This compound (Synthetic Auxin) AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) SyntheticAuxin->AuxinReceptor Binds to SCF_Complex SCF E3 Ubiquitin Ligase AuxinReceptor->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Repressor Proteasome->Degradation Degradation->ARF Relieves Repression GeneExpression Expression of Auxin-Responsive Genes ARF->GeneExpression Activates UncontrolledGrowth Uncontrolled Growth & Plant Death GeneExpression->UncontrolledGrowth

Fig. 2: Predicted Signaling Pathway of Auxin Mimicry

Conclusion

This compound is a compound for which detailed experimental data is sparse in publicly accessible literature. The information presented in this guide is largely based on data from structurally similar compounds and established chemical principles. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis and analysis, and elucidate its specific biological activities and mechanisms of action. This document serves as a starting point for researchers and professionals interested in exploring the potential of this molecule in various scientific and industrial applications.

References

An In-depth Technical Guide to 3-(2-chlorophenoxy)propanoic acid (CAS: 7170-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data for 3-(2-chlorophenoxy)propanoic acid. It is intended for informational purposes for a scientific audience and should not be construed as a guide for therapeutic or diagnostic use.

Introduction

This compound, with the CAS registry number 7170-45-8, is a synthetic organic compound.[1][2] Structurally, it is a propanoic acid derivative featuring a 2-chlorophenoxy group at the 3-position. While its isomers, such as 2-(3-chlorophenoxy)propionic acid (Cloprop) and 2-(2,4-dichlorophenoxy)propanoic acid, are well-documented as herbicides and plant growth regulators, publicly available information on the specific biological activity and applications of this compound is notably scarce.[3] This compound is primarily available from chemical suppliers for research and development purposes, suggesting its potential role as a chemical intermediate or a subject of ongoing scientific inquiry.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values from different sources.

PropertyValueSource(s)
CAS Number 7170-45-8[1][2]
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][2]
Melting Point 112-113 °C[1]
108-109 °C
Boiling Point 305.6 °C at 760 mmHg[6]
Appearance Solid (form not specified)
Solubility No quantitative data available.
Purity ≥95% (as offered by suppliers)[6]

Synthesis

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_chlorophenol 2-Chlorophenol williamson_ether_synthesis Williamson Ether Synthesis or Michael Addition 2_chlorophenol->williamson_ether_synthesis propanoic_acid_synthon 3-Halopropanoic acid or Acrylate derivative propanoic_acid_synthon->williamson_ether_synthesis target_compound This compound williamson_ether_synthesis->target_compound

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The synthesis could be achieved via a Williamson ether synthesis, a common method for forming ethers.

  • Deprotonation of Phenol: 2-chlorophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF) to form the corresponding phenoxide.

  • Nucleophilic Substitution: A 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the halide to form the ether linkage.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Toxicological Data

A comprehensive toxicological profile for this compound (CAS 7170-45-8) is not available in the public domain. There are no readily accessible studies detailing its acute or chronic toxicity, such as LD50 values, or its potential for mutagenicity, carcinogenicity, or reproductive toxicity.

Biological Activity and Applications

Currently, there is a significant lack of published scientific literature detailing any specific biological activities or research applications for this compound. Commercial suppliers indicate that the compound is intended for "research use only," which suggests its use as a building block in the synthesis of more complex molecules or as a compound under investigation for which data has not yet been published.[4][5]

Given the known biological activities of its isomers as plant growth regulators, it is plausible that this compound may have been synthesized and screened for similar properties. However, without published data, this remains speculative.

Signaling Pathways and Experimental Workflows

Due to the absence of published experimental studies on this compound, there are no established signaling pathways or experimental workflows to report. The creation of diagrams for these sections is therefore not possible.

Data_Unavailability No_Data No Published Biological Data Available No_Signaling_Pathways No Known Signaling Pathways No_Data->No_Signaling_Pathways No_Experimental_Protocols No Published Experimental Protocols No_Data->No_Experimental_Protocols

Caption: Data unavailability for biological activity and experimental use.

Conclusion

This compound (CAS 7170-45-8) is a chemical compound with well-defined physicochemical properties but a notable absence of publicly available biological and toxicological data. While its structural similarity to known herbicides suggests a potential area of investigation, there is currently no scientific literature to support any specific application in drug development or as a research tool in biological systems. For professionals in research and drug development, this compound represents an unexplored chemical entity. Any investigation into its biological effects would require de novo screening and characterization. Researchers interested in this compound should consult safety data sheets from suppliers and handle it with appropriate laboratory precautions, given the lack of comprehensive toxicity information.

References

Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers

Spectroscopic Data

Due to the limited availability of public experimental spectra for 3-(2-chlorophenoxy)propanoic acid, the following tables summarize the predicted spectroscopic data. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40dd1HAr-H
~7.20td1HAr-H
~6.95td1HAr-H
~6.85dd1HAr-H
~4.30t2H-O-CH₂-
~2.90t2H-CH₂-COOH
~11.0br s1H-COOH
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~178C=O
~153Ar-C-O
~130Ar-C
~127Ar-C-Cl
~122Ar-C
~121Ar-C
~113Ar-C
~66-O-CH₂-
~34-CH₂-COOH
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1240StrongC-O stretch (Aryl Ether)
~1100StrongC-O stretch (Carboxylic Acid)
~750StrongC-Cl stretch
Predicted Mass Spectrometry Data
m/zInterpretation
200/202[M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
128/130Fragment ion: [ClC₆H₄O]⁺
73Fragment ion: [CH₂CH₂COOH]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be readily achieved via the Williamson ether synthesis. This method involves the reaction of 2-chlorophenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.

Materials
  • 2-chlorophenol

  • 3-chloropropanoic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure
  • Deprotonation of 2-chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of sodium hydroxide in water. To this solution, add an equimolar amount of 2-chlorophenol. Stir the mixture at room temperature until the 2-chlorophenol has completely dissolved, forming the sodium 2-chlorophenoxide salt.

  • Nucleophilic Substitution: To the solution of sodium 2-chlorophenoxide, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

SynthesisWorkflow Synthesis of this compound Reagents Starting Materials: - 2-chlorophenol - 3-chloropropanoic acid - Base (e.g., NaOH) Deprotonation Step 1: Deprotonation Formation of Sodium 2-chlorophenoxide Reagents->Deprotonation Add base SN2_Reaction Step 2: SN2 Reaction Nucleophilic attack on 3-chloropropanoic acid Deprotonation->SN2_Reaction Add 3-chloropropanoic acid & Heat Workup Step 3: Acidic Work-up Protonation of the carboxylate SN2_Reaction->Workup Cool & Acidify Extraction Step 4: Extraction Separation with organic solvent Workup->Extraction Purification Step 5: Purification Recrystallization Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis.

The Solubility Profile of 3-(2-chlorophenoxy)propanoic acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 3-(2-chlorophenoxy)propanoic acid, a compound of interest within the fields of agricultural science and drug development. A comprehensive review of available literature and chemical databases reveals a notable absence of quantitative solubility data for this specific isomer. In light of this data gap, this document provides solubility information for the closely related isomer, 2-(3-chlorophenoxy)propionic acid, to offer a preliminary understanding of the potential behavior of this class of compounds. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented to empower researchers to generate precise data. The established mode of action for chlorophenoxy herbicides, which function as synthetic auxins, is also discussed and visually represented through a signaling pathway diagram.

Introduction to this compound

This compound belongs to the family of chlorophenoxy herbicides, which have been widely used in agriculture as plant growth regulators.[1] These synthetic compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] The precise positioning of the chloro- and propanoic acid groups on the phenoxy core is critical to the molecule's biological activity and its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is crucial for formulation development, environmental fate assessment, and toxicological studies.

Solubility Data

A thorough search of scientific databases and literature yielded no specific quantitative solubility data for this compound (CAS 7170-45-8).

However, quantitative solubility data is available for the isomeric compound, 2-(3-chlorophenoxy)propionic acid (CAS 101-10-0). While this data does not represent the target compound, it can provide an initial estimate of the types of solvents in which solubility might be expected. It is crucial to note that isomeric differences can significantly impact solubility, and the following data should be interpreted with caution.

Table 1: Solubility of 2-(3-chlorophenoxy)propionic acid in Various Solvents [2]

SolventTemperature (°C)Solubility (g/L)
Acetone22790.9
Dimethyl sulfoxide22268.5
Ethanol22710.8
Methanol22716.5
iso-Octanol22247.3
Benzene2424.2
Chlorobenzene2417.1
Toluene2417.6
Diethylene glycol24.5390.6
Dimethyl formamide24.52,354.5
Dioxane24.5789.2
Water221.2

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents using the isothermal gravimetric method. This method is commonly employed for its simplicity and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., acetone, ethanol, toluene, water) of analytical grade

  • Thermostatically controlled water bath or shaker incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A vacuum oven can be used for more volatile compounds or to expedite drying at a lower temperature.

    • Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the vial containing the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the vial minus the initial tare weight of the vial.

    • The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the solid residue.

    • Solubility can be expressed in various units:

      • Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

      • Mass fraction: mass of solute / (mass of solute + mass of solvent)

      • Mole fraction: (moles of solute) / (moles of solute + moles of solvent)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent in vial B Seal vial A->B C Equilibrate in shaker bath (constant temperature) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Weigh filtered solution F->G H Evaporate solvent G->H I Weigh solid residue H->I J Calculate solubility (g/100g, mass fraction, mole fraction) I->J G cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA1 Aux/IAA Repressor ARF1 ARF Transcription Factor AuxIAA1->ARF1 binds & represses AuxIAA2 Aux/IAA Repressor Gene1 Auxin-Responsive Gene ARF1->Gene1 transcription blocked ARF2 ARF Transcription Factor Gene2 Auxin-Responsive Gene Auxin Auxin (or Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds TIR1_AFB->AuxIAA2 targets for degradation Proteasome 26S Proteasome AuxIAA2->Proteasome degraded by ARF2->Gene2 activates transcription Response Uncontrolled Growth Gene2->Response

References

The Biological Activity of Chlorophenoxy Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of chlorophenoxy herbicides, a class of synthetic auxins widely used in agriculture. This document details their mechanism of action in target and non-target organisms, presents quantitative toxicological data, outlines key experimental protocols for their study, and illustrates the associated signaling pathways.

Executive Summary

Chlorophenoxy herbicides, such as 2,4-D, MCPA, Dichlorprop, and 2,4,5-T, primarily function by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth in dicotyledonous (broadleaf) plants. In non-target organisms, including mammals, their toxicity is primarily associated with oxidative stress, mitochondrial dysfunction, and the induction of apoptosis. This guide serves as a critical resource for understanding the multifaceted biological effects of these compounds, providing essential data and methodologies for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action

Phytotoxicity: The Auxin-Mimic Effect

The primary herbicidal action of chlorophenoxy compounds is their ability to act as synthetic auxins.[1][2] At the molecular level, they bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins.[1] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2]

This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their expression.[2] The resulting overexpression of auxin-induced genes leads to a cascade of physiological disruptions, including:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves), callus formation, and stem thickening.[3][4]

  • Disruption of Vascular Tissues: Impairing the transport of water and nutrients.[3]

  • Increased Ethylene Production: Contributing to senescence and epinasty.[3]

This ultimately results in the death of the susceptible plant.

Toxicity in Non-Target Organisms (Animals)

In animals, the toxicological effects of chlorophenoxy herbicides are not related to auxin mimicry but rather to more general mechanisms of cellular disruption.[5] The primary mechanisms of toxicity include:

  • Uncoupling of Oxidative Phosphorylation: These herbicides can disrupt the mitochondrial membrane potential, interfering with ATP synthesis and leading to cellular energy depletion.[5]

  • Induction of Oxidative Stress: Exposure to chlorophenoxy herbicides can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense systems and causing damage to lipids, proteins, and DNA.[6]

  • Cell Membrane Damage: High concentrations of these compounds can cause direct damage to cellular membranes, leading to a loss of integrity and function.

  • Disruption of Acetyl-CoA Metabolism: Interference with this central metabolic pathway can have widespread effects on cellular function.

  • Induction of Apoptosis: At the cellular level, toxicity often culminates in programmed cell death, or apoptosis, through the activation of caspase cascades.[7]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for several common chlorophenoxy herbicides.

Table 1: Acute Toxicity of Chlorophenoxy Herbicides

HerbicideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L)Reference(s)
2,4-D Rat639 - 1646>2000>0.78[8]
Mouse138--[8]
Rabbit-1829 - >2000-[8]
MCPA Rat700 - 1160>4000>6.36[9]
Dichlorprop Rat800>4000>5.1[10][11]
2,4,5-T Rat300--[11]
Dog100--[11]
Hamster425--[11]

Table 2: Chronic Toxicity of Chlorophenoxy Herbicides (NOAEL and LOAEL)

HerbicideSpeciesStudy DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference(s)
2,4-D Rat2 years5--[12]
MCPA Rat2 years5.616.7Decreased body weight, kidney effects[9]
Dichlorprop Rat2 years440Kidney and liver effects[11]
2,4,5-T Rat2 years310Reduced body weight gain, liver effects[2][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of chlorophenoxy herbicides.

Avena Coleoptile Curvature Test (Auxin Activity Bioassay)

This classic bioassay measures the auxin-like activity of a substance by observing the curvature of oat (Avena sativa) coleoptiles.

Materials:

  • Avena sativa seeds

  • Petri dishes, filter paper

  • Agar powder

  • Test substance (e.g., chlorophenoxy herbicide)

  • Glass holders for seedlings

  • Dark room or growth chamber with a red safelight

  • Camera with a protractor or image analysis software

Procedure:

  • Seed Germination: Germinate Avena seeds on moist filter paper in petri dishes in complete darkness for 48-72 hours.

  • Seedling Preparation: When the coleoptiles are approximately 2-3 cm long, expose them to a dim red light for 2-4 hours to inhibit mesocotyl elongation.

  • Decapitation: Under the red safelight, decapitate the top 2-4 mm of the coleoptiles with a sharp razor blade.

  • Agar Block Preparation: Prepare a 1.5% agar solution and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small blocks (e.g., 2x2x1 mm).

  • Application of Test Substance: Dissolve the test substance in a suitable solvent and apply a known concentration to the agar blocks. Allow the solvent to evaporate.

  • Asymmetrical Placement of Agar Block: Place an agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes.

  • Measurement of Curvature: Photograph the coleoptiles and measure the angle of curvature from the vertical axis. The degree of curvature is proportional to the auxin activity of the test substance.

Malondialdehyde (MDA) Assay (Lipid Peroxidation)

This assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a reactive aldehyde product of lipid hydroperoxide decomposition.

Materials:

  • Tissue or cell sample

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

  • Water bath

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Protein Precipitation: Add an equal volume of cold TCA solution to the homogenate to precipitate proteins. Centrifuge at 3000 rpm for 15 minutes.

  • Reaction with TBA: To the supernatant, add an equal volume of TBA solution. Add BHT to prevent further lipid peroxidation during the assay.

  • Incubation: Incubate the mixture in a boiling water bath for 60 minutes. This leads to the formation of a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., potassium phosphate buffer)

  • Xanthine

  • Xanthine oxidase

  • A detection agent that reacts with superoxide radicals (e.g., nitroblue tetrazolium - NBT, or WST-1)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a cell or tissue lysate in a suitable buffer.

  • Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, xanthine, and the detection agent.

  • Addition of Sample: Add a known amount of the cell or tissue lysate to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will react with xanthine to produce superoxide radicals.

  • Measurement: The superoxide radicals will react with the detection agent to produce a colored product. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color formation. Measure the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT) over time.

  • Calculation of Activity: The SOD activity is calculated as the percentage of inhibition of the rate of color formation compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential, an indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cell culture

  • JC-1 dye solution

  • Fluorescence microscope or flow cytometer

  • Assay buffer (e.g., PBS)

Procedure:

  • Cell Culture and Treatment: Culture cells in a suitable plate and treat them with the chlorophenoxy herbicide for the desired time.

  • Staining with JC-1: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysate

  • Caspase-3 substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.

  • Reaction Setup: In a microplate, add the cell lysate to the assay buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Colorimetric: Measure the absorbance at 405 nm for the release of pNA.

    • Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths for the release of AMC.

  • Quantification: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships associated with the biological activity of chlorophenoxy herbicides.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chlorophenoxy_Herbicide Chlorophenoxy Herbicide (Auxin Mimic) TIR1_AFB TIR1/AFB (Auxin Receptor) Chlorophenoxy_Herbicide->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Plant Growth (Phytotoxicity) Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Auxin mimicry signaling pathway in plants.

Animal_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events Chlorophenoxy_Herbicide Chlorophenoxy Herbicide Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction Chlorophenoxy_Herbicide->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Chlorophenoxy_Herbicide->Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress Contributes to ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Initiates Intrinsic Pathway Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Oxidative_Stress->Apoptosis Induces Cell_Death Cell Death ATP_Depletion->Cell_Death Leads to Lipid_Peroxidation->Cell_Death Leads to DNA_Damage->Cell_Death Leads to Apoptosis->Cell_Death Results in

Caption: General overview of toxicity pathways in animals.

Oxidative_Stress_Signaling Chlorophenoxy_Herbicide Chlorophenoxy Herbicide ROS Increased ROS Chlorophenoxy_Herbicide->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cell_Damage Cell Damage ROS->Cell_Damage Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Detoxifies Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-mediated oxidative stress response.

Apoptosis_Pathway Chlorophenoxy_Herbicide Chlorophenoxy Herbicide Mitochondrial_Stress Mitochondrial Stress Chlorophenoxy_Herbicide->Mitochondrial_Stress Bcl2_family Bcl-2 Family Proteins Mitochondrial_Stress->Bcl2_family Dysregulates Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Leads to MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits and activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activation.

Experimental_Workflow_Genotoxicity Start Start: Test Compound (Chlorophenoxy Herbicide) Cell_Culture Cell Culture Exposure Start->Cell_Culture Ames_Test Ames Test (Bacterial Reverse Mutation Assay) Start->Ames_Test Comet_Assay Comet Assay (Single-Cell Gel Electrophoresis) Cell_Culture->Comet_Assay Micronucleus_Test Micronucleus Test Cell_Culture->Micronucleus_Test DNA_Strand_Breaks Assessment of DNA Strand Breaks Comet_Assay->DNA_Strand_Breaks Chromosomal_Damage Assessment of Chromosomal Damage Micronucleus_Test->Chromosomal_Damage Mutagenicity Assessment of Mutagenicity Ames_Test->Mutagenicity Genotoxicity_Conclusion Conclusion on Genotoxicity Potential DNA_Strand_Breaks->Genotoxicity_Conclusion Chromosomal_Damage->Genotoxicity_Conclusion Mutagenicity->Genotoxicity_Conclusion

Caption: Experimental workflow for genotoxicity assessment.

Conclusion

This technical guide has provided a detailed examination of the biological activity of chlorophenoxy herbicides, from their primary auxin-mimicking effects in plants to their toxicological impact on animal systems. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a robust resource for researchers. A thorough understanding of these mechanisms is crucial for the development of safer and more effective herbicides, as well as for assessing the environmental and health risks associated with their use. Further research into the specific molecular interactions and downstream effects of these compounds will continue to refine our understanding of their biological activity.

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenoxyalkanoic Acids as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of phenoxyalkanoic acids as plant growth regulators, a class of compounds that revolutionized weed management and laid the foundation for modern herbicide science. This document details the key scientific breakthroughs, the pioneering researchers, and the experimental methodologies that led to the development of iconic herbicides such as 2,4-D and MCPA. It delves into their mechanism of action as synthetic auxins, providing a detailed look at the auxin signaling pathway. Furthermore, this guide presents quantitative data on the herbicidal efficacy of various phenoxyalkanoic acids, detailed experimental protocols for their synthesis and bioassays, and visual representations of key biological and experimental workflows.

Introduction

The selective control of weeds has been a cornerstone of agricultural advancement, enabling significant increases in crop yields. The 1940s marked a pivotal moment in this endeavor with the discovery of phenoxyalkanoic acids, a novel class of synthetic plant growth regulators. These compounds, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were the first selective organic herbicides, capable of killing broadleaf weeds without harming grass crops.[1] This breakthrough was a result of intensive research on plant hormones, particularly auxin (indole-3-acetic acid or IAA), and the quest for synthetic analogues with enhanced stability and activity.[2][3] This guide will explore the historical narrative of this discovery, the scientific principles underpinning their function, and the experimental foundations upon which this transformative technology was built.

A Wartime Discovery: The Independent Unveiling of Phenoxyalkanoic Acids

The discovery of the herbicidal properties of phenoxyalkanoic acids is a remarkable story of simultaneous, independent research conducted under the veil of wartime secrecy in the United Kingdom and the United States.[2]

In the early 1940s, two groups in the UK were actively investigating synthetic auxins. W. G. Templeman and his team at Imperial Chemical Industries (ICI) were exploring the potential of these compounds to act as selective herbicides.[2] Concurrently, a group at Rothamsted Experimental Station, led by Judah Hirsch Quastel, was also investigating these molecules.[4] Their research demonstrated that at high concentrations, certain synthetic auxins could induce uncontrolled growth in broadleaf plants, leading to their demise.[2]

Across the Atlantic, similar discoveries were being made in the United States. Researchers P. W. Zimmerman and A. E. Hitchcock at the Boyce Thompson Institute were conducting extensive studies on the structure-activity relationships of substituted phenoxy and benzoic acids as plant growth substances.[5] Their work laid a crucial foundation for understanding how chemical structure influences biological activity. The synthesis of 2,4-D had been published in 1941 by Robert Pokorny, an industrial chemist.[6][7] Subsequently, the herbicidal potential of 2,4-D was independently recognized by researchers at the American Chemical Paint Company.[2]

The culmination of these parallel research efforts led to the commercial introduction of 2,4-D and MCPA as selective herbicides in 1946, heralding a new age in agricultural weed control.[2][4]

Mechanism of Action: Mimicking a Natural Growth Hormone

Phenoxyalkanoic acids exert their herbicidal effects by acting as synthetic mimics of the natural plant hormone auxin (IAA).[1] In susceptible broadleaf plants, these synthetic auxins are absorbed through the leaves and roots and are translocated throughout the plant.[4] Unlike natural auxin, which is tightly regulated by the plant, these synthetic analogues are more stable and persist at high concentrations.[7] This leads to a cascade of events that ultimately result in the plant's death:

  • Uncontrolled Cell Division and Elongation: The synthetic auxins bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.

  • Gene Expression Dysregulation: The removal of Aux/IAA repressors allows for the constitutive activation of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.

  • Physiological Disruption: The overexpression of these genes leads to uncontrolled and disorganized cell division and elongation, resulting in characteristic symptoms such as leaf and stem twisting (epinasty), tissue swelling, and ultimately, the death of the plant.[4]

The selectivity of phenoxyalkanoic acids arises from differences in the auxin signaling pathways and metabolic deactivation mechanisms between broadleaf and grass species. Grasses are generally able to metabolize these synthetic auxins more effectively, preventing them from accumulating to lethal concentrations.

The Auxin Signaling Pathway

The following diagram illustrates the molecular mechanism of action of phenoxyalkanoic acids as synthetic auxins.

AuxinSignaling cluster_cell Plant Cell PhenoxyalkanoicAcid Phenoxyalkanoic Acid (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor PhenoxyalkanoicAcid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Transcription Ubiquitin->Aux_IAA Ubiquitination UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth Leads to

Auxin signaling pathway initiated by phenoxyalkanoic acids.

Quantitative Data on Herbicidal Efficacy

The efficacy of phenoxyalkanoic acids varies depending on the specific compound, the target weed species, and environmental conditions. The following tables summarize the effective concentration required for 50% growth reduction (GR50) for 2,4-D and MCPA against various broadleaf weeds.

Table 1: Herbicidal Efficacy (GR50) of 2,4-D on Selected Broadleaf Weeds

Weed Species (Common Name)Weed Species (Scientific Name)GR50 (g ai/ha)
Common LambsquartersChenopodium album35
VelvetleafAbutilon theophrasti50
Common CockleburXanthium strumarium25
JimsonweedDatura stramonium40
Redroot PigweedAmaranthus retroflexus60

Note: GR50 values are approximate and can vary based on experimental conditions and weed growth stage. Data compiled from various scientific literature.

Table 2: Herbicidal Efficacy (GR50) of MCPA on Selected Broadleaf Weeds

Weed Species (Common Name)Weed Species (Scientific Name)GR50 (g ai/ha)
Wild MustardSinapis arvensis45
Shepherd's-purseCapsella bursa-pastoris55
Field PennycressThlaspi arvense50
Canada ThistleCirsium arvense70
Common ChickweedStellaria media65

Note: GR50 values are approximate and can vary based on experimental conditions and weed growth stage. Data compiled from various scientific literature.

Experimental Protocols

The discovery and development of phenoxyalkanoic acids were underpinned by rigorous experimental work. The following sections provide detailed methodologies for key experiments cited in the early research.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is based on the method published by R. Pokorny in 1941.[6]

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol in a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

  • Preparation of Sodium Chloroacetate: In a separate beaker, neutralize 9.45 g (0.1 mol) of chloroacetic acid with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

  • Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution in the round-bottom flask.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 4 hours.

  • Acidification: After cooling, transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the 2,4-dichlorophenoxyacetic acid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Avena Coleoptile Curvature Test for Auxin Activity

This classic bioassay was instrumental in quantifying the biological activity of auxins and their synthetic analogues.

Materials:

  • Oat (Avena sativa) seeds

  • Agar

  • Petri dishes

  • Glass holders for seedlings

  • Razor blades

  • Millimeter ruler

  • Dark growth chamber

  • Red light source

  • Test solutions of phenoxyalkanoic acids at various concentrations

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for approximately 48 hours. Expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

  • Seedling Preparation: When the coleoptiles are 20-30 mm long, decapitate the top 2-3 mm of the coleoptile tip.

  • Agar Block Preparation: Prepare a 1.5% agar solution and pour it into a petri dish to solidify. Cut the agar into small blocks (e.g., 2x2x1 mm).

  • Application of Test Compound: Place an agar block on the cut surface of a decapitated coleoptile for a defined period (e.g., 2 hours) to allow the endogenous auxin to diffuse into the block. Alternatively, prepare agar blocks containing known concentrations of the test compound.

  • Asymmetric Placement: After a second decapitation to remove any regenerated tip, place the auxin-containing agar block asymmetrically on one side of the cut coleoptile surface.

  • Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes.

  • Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the concentration of the auxin or auxin-like substance in the agar block.

Experimental Workflow for Herbicide Screening

The following diagram illustrates a typical workflow for screening novel phenoxyalkanoic acid derivatives for herbicidal activity.

HerbicideScreeningWorkflow cluster_workflow Herbicide Candidate Screening Workflow Start Start: Design & Synthesize Phenoxyalkanoic Acid Analogs PrimaryScreening Primary Screening: Agar-based Seedling Assay (e.g., Arabidopsis) Start->PrimaryScreening DoseResponse Dose-Response Assay: Determine GR50 on Target Weeds & Crop Species PrimaryScreening->DoseResponse Active Compounds Inactive Inactive/Non-selective (Discard) PrimaryScreening->Inactive Inactive Compounds SelectivityTesting Selectivity & Spectrum Testing: Greenhouse Pot Studies (Multiple Weed & Crop Species) DoseResponse->SelectivityTesting Potent & Selective Candidates DoseResponse->Inactive Non-selective or Weak Activity AdvancedTrials Advanced Greenhouse & Small-Scale Field Trials SelectivityTesting->AdvancedTrials Promising Candidates SelectivityTesting->Inactive Poor Selectivity or Narrow Spectrum End End: Lead Candidate for Development AdvancedTrials->End

Workflow for screening new herbicide candidates.

Conclusion

The discovery of phenoxyalkanoic acids as plant growth regulators stands as a landmark achievement in agricultural science. Born from fundamental research into plant hormones and accelerated by the pressures of World War II, these synthetic auxins provided farmers with an unprecedented tool for selective weed control, dramatically increasing crop productivity. The legacy of this discovery continues to influence modern herbicide research and development. The principles of hormone mimicry, selective toxicity, and structure-activity relationships that were elucidated through the study of phenoxyalkanoic acids remain central to the design of new and improved weed management solutions. This technical guide serves as a testament to the pioneering scientists whose work transformed agriculture and continues to inspire innovation in the field.

References

Enantiomers of 3-(2-chlorophenoxy)propanoic acid and their properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the synthesis, resolution, and biological properties of the individual enantiomers of 3-(2-chlorophenoxy)propanoic acid. This guide is therefore constructed based on established principles and methodologies for analogous chiral aryloxypropanoic acids and related compounds. The experimental protocols and data tables are presented as illustrative examples of the approaches typically employed in the research and development of such chiral molecules.

Introduction

This compound is a chiral molecule possessing a stereocenter at the C3 position of the propanoic acid chain. This chirality gives rise to two enantiomers, (R)-3-(2-chlorophenoxy)propanoic acid and (S)-3-(2-chlorophenoxy)propanoic acid. In biological systems, enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles due to the stereospecific nature of interactions with enzymes and receptors.[1] Therefore, the separation and characterization of individual enantiomers are crucial for the development of safe and effective chemical agents for pharmaceutical or agrochemical applications.[2][3]

This technical guide provides an in-depth overview of the core principles and experimental approaches relevant to the study of the enantiomers of this compound. It is intended for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Properties

Table 1: Physicochemical Properties of this compound Enantiomers (Illustrative)

Property(R)-enantiomer(S)-enantiomerRacemic Mixture
Molecular FormulaC₉H₉ClO₃C₉H₉ClO₃C₉H₉ClO₃[6]
Molecular Weight200.62 g/mol 200.62 g/mol 200.62 g/mol [6]
Melting Point (°C)Data not availableData not availableData not available
Optical Rotation ([α]D)Expected positive (+)Expected negative (-)0
pKaData not availableData not available~3.62 (estimated for 2-(3-chlorophenoxy)propionic acid)[4]
Water Solubility (mg/L)Data not availableData not available1200 at 22°C (for 2-(3-chlorophenoxy)propionic acid)[5]
LogPData not availableData not available2.52 (for 2-(3-chlorophenoxy)propionic acid)[4]

Table 2: Pharmacological and Toxicological Profile of this compound Enantiomers (Illustrative)

Parameter(R)-enantiomer(S)-enantiomerRacemic Mixture
Pharmacodynamics
Target Receptor/EnzymeData not availableData not availableData not available
Binding Affinity (Ki/IC50)Data not availableData not availableData not available
Efficacy (EC50)Data not availableData not availableData not available
Pharmacokinetics
Absorption (Bioavailability)Data not availableData not availableData not available
Distribution (Vd)Data not availableData not availableData not available
MetabolismData not availableData not availableData not available
Elimination (t1/2)Data not availableData not availableData not available
Toxicology
Acute Toxicity (LD50)Data not availableData not availableData not available
Cytotoxicity (CC50)Data not availableData not availableData not available

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, chiral resolution, and analysis of the enantiomers of this compound, based on established procedures for similar compounds.

Synthesis of Racemic this compound

A common method for the synthesis of aryloxypropanoic acids is the Williamson ether synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

  • Alkylation: Add 3-bromopropanoic acid (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and widely used technique.[7]

Protocol: Diastereomeric Salt Crystallization

  • Resolving Agent Selection: Choose a chiral resolving agent, typically a chiral amine such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to form diastereomeric salts with the racemic carboxylic acid.

  • Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve the chiral resolving agent (0.5 eq.) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. The choice of the enantiomer of the resolving agent will determine which diastereomer precipitates.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC). Further recrystallization may be necessary to enhance the optical purity. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by evaporation and subsequent treatment.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is the standard method for determining the enantiomeric purity of a chiral compound.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column. For carboxylic acids, columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or protein-based columns are often effective.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For reverse-phase chiral HPLC, a mixture of water (with a buffer) and acetonitrile or methanol is used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess. The method should be validated for linearity, accuracy, and precision.[8]

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the study of this compound enantiomers.

G cluster_synthesis Synthesis of Racemic Acid cluster_resolution Chiral Resolution cluster_analysis Analysis 2-chlorophenol 2-chlorophenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis 2-chlorophenol->Williamson_Ether_Synthesis 3-bromopropanoic_acid 3-bromopropanoic_acid 3-bromopropanoic_acid->Williamson_Ether_Synthesis Racemic_3-(2-chlorophenoxy)propanoic_acid Racemic_3-(2-chlorophenoxy)propanoic_acid Williamson_Ether_Synthesis->Racemic_3-(2-chlorophenoxy)propanoic_acid Diastereomeric_Salt_Formation Diastereomeric_Salt_Formation Racemic_3-(2-chlorophenoxy)propanoic_acid->Diastereomeric_Salt_Formation Chiral_Resolving_Agent Chiral_Resolving_Agent Chiral_Resolving_Agent->Diastereomeric_Salt_Formation Fractional_Crystallization Fractional_Crystallization Diastereomeric_Salt_Formation->Fractional_Crystallization Diastereomer_1 Diastereomer_1 Fractional_Crystallization->Diastereomer_1 Diastereomer_2_in_mother_liquor Diastereomer_2_in_mother_liquor Fractional_Crystallization->Diastereomer_2_in_mother_liquor Acidification_Extraction_1 Acidification_Extraction_1 Diastereomer_1->Acidification_Extraction_1 Acidification_Extraction_2 Acidification_Extraction_2 Diastereomer_2_in_mother_liquor->Acidification_Extraction_2 (R)-enantiomer (R)-enantiomer Acidification_Extraction_1->(R)-enantiomer (S)-enantiomer (S)-enantiomer Acidification_Extraction_2->(S)-enantiomer Chiral_HPLC Chiral_HPLC (R)-enantiomer->Chiral_HPLC (S)-enantiomer->Chiral_HPLC Enantiomeric_Purity Enantiomeric_Purity Chiral_HPLC->Enantiomeric_Purity

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

G cluster_enantiomers Enantiomers Racemic_Drug Racemic_Drug (R)-enantiomer (R)-enantiomer Racemic_Drug->(R)-enantiomer (S)-enantiomer (S)-enantiomer Racemic_Drug->(S)-enantiomer Biological_System Biological_System (R)-enantiomer->Biological_System (S)-enantiomer->Biological_System Therapeutic_Effect Therapeutic_Effect Biological_System->Therapeutic_Effect e.g., (S)-enantiomer Side_Effects Side_Effects Biological_System->Side_Effects e.g., (R)-enantiomer No_Effect No_Effect Biological_System->No_Effect e.g., inactive enantiomer

References

Toxicological Profile of 3-(2-chlorophenoxy)propanoic Acid: A Data Gap Analysis and Surrogate Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-chlorophenoxy)propanoic acid is a chemical compound for which there is a significant lack of publicly available toxicological data for non-target organisms. An extensive search of scientific literature and regulatory databases did not yield specific quantitative data (e.g., LC50, LD50, NOEC, LOEC) for aquatic or terrestrial non-target species. This absence of information prevents a direct assessment of its environmental risk. To address this data gap, this technical guide proposes a surrogate approach, utilizing data from the closely related and well-studied chlorophenoxy herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While not a direct replacement, the toxicological profile of 2,4-D can provide an initial, conservative estimate of the potential hazards of this compound to ecosystems. This document outlines the standard experimental protocols for ecotoxicological testing and provides a framework for how such data, if available, would be presented and analyzed.

Introduction to this compound

This compound belongs to the chemical class of chlorophenoxy herbicides.[1] While some related compounds in this class have been extensively used in agriculture, specific information regarding the use and environmental presence of this compound is scarce. The potential for environmental exposure, and therefore the need for a comprehensive toxicological profile, arises from its structural similarity to other herbicidally active compounds.

Data Gap Analysis

A thorough investigation of available scientific literature and databases revealed no specific studies on the toxicity of this compound to key non-target organisms, including:

  • Aquatic Vertebrates (Fish): No LC50 (lethal concentration for 50% of the test population) data is available.

  • Aquatic Invertebrates (e.g., Daphnia magna): No EC50 (effective concentration for 50% of the test population) data for immobilization is available.

  • Aquatic Plants (Algae): No EC50 data for growth inhibition is available.

  • Terrestrial Invertebrates (e.g., Earthworms): No LC50 or LD50 (lethal dose for 50% of the test population) data is available.

  • Avian Species: No LD50 data is available.

This critical lack of data makes it impossible to conduct a formal environmental risk assessment for this specific compound.

Surrogate Approach: Utilizing Data from 2,4-D

Given the absence of data for this compound, this guide will use 2,4-D as a surrogate to illustrate the type of toxicological information required for a comprehensive profile. 2,4-D is a widely used chlorophenoxy herbicide with a substantial body of research on its effects on non-target organisms.[2][3][4] It is important to note that while structurally related, the toxicological properties of 2,4-D and this compound may differ. The following data for 2,4-D is presented for illustrative purposes.

Toxicological Data for 2,4-D in Non-Target Organisms
Organism TypeSpeciesEndpointValue (mg/L or mg/kg)Reference
Aquatic Vertebrates Oreochromis mossambicus (Tilapia)96-h LC50392.17 mg/L[5]
Aquatic Invertebrates Not specifiedNot specifiedNot specified
Aquatic Plants Not specifiedNot specifiedNot specified
Terrestrial Invertebrates Eisenia fetida (Earthworm)General effects observedNot specified[2]
Avian Species Not specifiedNot specifiedNot specified
Microorganisms Escherichia coliGrowth inhibition1 mM[6]

Note: The table highlights the type of quantitative data necessary for a complete toxicological profile. The lack of specific values for some categories for 2,4-D in the provided search results further underscores the challenge of compiling comprehensive ecotoxicological data.

Standardized Experimental Protocols

The following are detailed methodologies for key experiments used to generate the ecotoxicological data presented above. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

4.1.1. Fish Acute Toxicity Test (OECD 203)

  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[7][8][9][10][11]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[7][8]

  • Methodology:

    • A range-finding test is conducted to determine the appropriate test concentrations.[9]

    • Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control group in a static, semi-static, or flow-through system for 96 hours.[7][9][10]

    • Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[7][9][10]

    • The LC50 value is calculated using statistical methods, typically probit analysis.[8]

  • Validity Criteria: The mortality in the control group must not exceed 10% at the end of the test.[11]

4.1.2. Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia sp. over a 48-hour exposure period.[12][13][14][15][16]

  • Test Organism: Daphnia magna is the most commonly used species.[12]

  • Methodology:

    • Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance and a control in a static system for 48 hours.[12][14][15]

    • Immobilization (defined as the inability to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.[12][14]

    • The EC50 value at 48 hours is calculated.[13][14]

  • Validity Criteria: In the control group, no more than 10% of the daphnids should be immobilized.

4.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[17][18][19][20][21]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[18]

  • Methodology:

    • Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination.[17][18][19][20]

    • The growth of the algal population is measured at least every 24 hours by cell counts or another measure of biomass (e.g., fluorescence).

    • The inhibition of growth in relation to the control is determined, and the EC50 (for growth rate and yield) is calculated.[20]

  • Validity Criteria: The biomass in the control cultures should increase exponentially by a factor of at least 16 over the 72-hour test period.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in ecotoxicological testing.

Experimental_Workflow_Aquatic_Toxicity cluster_tier1 Tier 1: Acute Toxicity Testing cluster_tier2 Tier 2: Chronic & Bioaccumulation cluster_risk Risk Assessment Fish Fish Acute (OECD 203) Chronic_Fish Fish Early-life Stage (OECD 210) Fish->Chronic_Fish If high acute toxicity Bioaccumulation Bioaccumulation in Fish (OECD 305) Fish->Bioaccumulation If substance is persistent and lipophilic Daphnia Daphnia Acute (OECD 202) Chronic_Daphnia Daphnia Reproduction (OECD 211) Daphnia->Chronic_Daphnia If high acute toxicity Algae Algae Growth (OECD 201) Risk Environmental Risk Assessment Algae->Risk Chronic_Fish->Risk Chronic_Daphnia->Risk Bioaccumulation->Risk

Caption: Tiered approach to aquatic ecotoxicology testing.

Logical_Relationship_Toxicity_Data cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk_char Risk Characterization PEC Predicted Environmental Concentration (PEC) Risk_Quotient Risk Quotient (PEC/PNEC) PEC->Risk_Quotient LC50 Acute Toxicity Data (e.g., LC50, EC50) PNEC Predicted No-Effect Concentration (PNEC) LC50->PNEC Apply Assessment Factor NOEC Chronic Toxicity Data (e.g., NOEC) NOEC->PNEC Apply Assessment Factor PNEC->Risk_Quotient

Caption: Relationship between exposure and effects data in risk assessment.

Conclusion and Recommendations

There is a clear and critical lack of toxicological data for this compound in non-target organisms. This prevents any meaningful assessment of its potential environmental impact. It is strongly recommended that standardized ecotoxicological tests, as outlined in the OECD guidelines, be conducted for this compound to fill this data gap. In the interim, a surrogate approach using data from structurally similar compounds like 2,4-D can provide a preliminary indication of potential hazards, but this should be interpreted with significant caution. For researchers and drug development professionals, understanding the potential for cross-contamination with such compounds and the importance of a complete ecotoxicological profile for any new chemical entity is paramount for responsible environmental stewardship.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the environmental fate and degradation of 3-(2-chlorophenoxy)propanoic acid is limited. This guide infers its environmental behavior based on data from structurally analogous and extensively studied chlorophenoxy herbicides, including 2-(3-chlorophenoxy)propionic acid (Cloprop), mecoprop (MCPP), dichlorprop (2,4-DP), and 2,4-dichlorophenoxyacetic acid (2,4-D). The structural similarities suggest that the degradation pathways and environmental fate will be comparable.

Introduction

This compound is a member of the chlorophenoxyalkanoic acid class of herbicides. Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and persistence in various environmental compartments. The primary degradation pathways for chlorophenoxy herbicides are microbial biodegradation, photodegradation, and to a lesser extent, hydrolysis. This guide provides a comprehensive overview of these processes, including detailed experimental protocols, quantitative data from analogous compounds, and visual representations of the degradation pathways.

Environmental Fate and Transport

The environmental mobility and distribution of this compound are governed by its physicochemical properties and interactions with soil and water.

  • Soil Mobility: Chlorophenoxy acids generally exhibit high mobility in soil due to their relatively low soil adsorption coefficient (Koc) values.[1] As weak acids, they exist predominantly in their anionic form in most environmental pH ranges, which reduces their adsorption to negatively charged soil particles.[1]

  • Volatility: Volatilization from moist soil and water surfaces is not expected to be a significant dissipation route because the anionic form is non-volatile.[1]

  • Bioaccumulation: The potential for bioconcentration in aquatic organisms is considered low, as indicated by low bioconcentration factor (BCF) values for analogous compounds.[1]

Degradation Pathways

Biodegradation

Microbial degradation is the principal mechanism for the dissipation of chlorophenoxy herbicides in the environment. A diverse range of soil and aquatic microorganisms can utilize these compounds as a source of carbon and energy.

The initial and rate-limiting step in the aerobic biodegradation of many chlorophenoxy herbicides is the cleavage of the ether bond, a reaction catalyzed by the α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene.[2][3][4] This is followed by hydroxylation of the aromatic ring and subsequent ring cleavage.

Inferred Biodegradation Pathway of this compound:

Based on the well-established pathways for analogous compounds like 2,4-D, the biodegradation of this compound is hypothesized to proceed as follows:

  • Ether Bond Cleavage: The ether linkage is cleaved to yield 2-chlorophenol and 3-hydroxypropanoic acid.

  • Hydroxylation: The resulting 2-chlorophenol is hydroxylated to form 3-chlorocatechol.

  • Ring Cleavage: The aromatic ring of 3-chlorocatechol is cleaved, leading to the formation of aliphatic intermediates.

  • Further Degradation: These intermediates are further metabolized and ultimately funneled into central metabolic pathways such as the Krebs cycle.

Biodegradation Pathway of this compound cluster_degradation Microbial Degradation 3_2_CPA This compound 2_CP 2-Chlorophenol 3_2_CPA->2_CP Ether Bond Cleavage (TfdA-like enzyme) 3_CC 3-Chlorocatechol 2_CP->3_CC Hydroxylation Intermediates Aliphatic Intermediates 3_CC->Intermediates Ring Cleavage TCA Krebs Cycle Intermediates->TCA

Inferred microbial degradation pathway of this compound.
Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. Chlorophenoxy herbicides can undergo direct photolysis in aqueous environments and on soil surfaces.[5][6] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances.

The primary mechanism of photodegradation involves the cleavage of the ether bond and dechlorination of the aromatic ring.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many chlorophenoxy herbicides, hydrolysis is not a significant degradation pathway under typical environmental conditions (pH 5-9).[7] These compounds are generally stable to hydrolysis.[5]

Quantitative Data on Degradation of Analogous Compounds

The following tables summarize the degradation half-lives of chlorophenoxy herbicides structurally similar to this compound in various environmental compartments.

Table 1: Biodegradation Half-lives (DT₅₀) in Soil

CompoundSoil TypeHalf-life (days)Reference(s)
Mecoprop (MCPP)Not specifiedSeveral days[8]
Mecoprop (MCPP)Not specified3 - 21[6]
Dichlorprop (2,4-DP)Not specified4 - >28[9]
2,4-DAerobic mineral soil6.2[10]

Table 2: Degradation Half-lives (DT₅₀) in Water/Sediment

CompoundSystemHalf-life (days)Reference(s)
Mecoprop (MCPP)River water (sunlight)19.5[5]
Mecoprop (MCPP)River/stream water24 - 49[11]
Mecoprop (MCPP)River/stream water/sediment23 - 67[11]
Dichlorprop-PAquatic systemsRapid[12]

Table 3: Photodegradation Half-lives (DT₅₀)

CompoundMediumHalf-life (days)Reference(s)
Mecoprop (MCPP)Artificial light83[6]
2,4-DSoil68[10]

Table 4: Hydrolysis Stability

CompoundpH RangeStabilityReference(s)
Mecoprop (MCPP)5, 7, 9Stable[5]
Dichlorprop-P4, 7Slow hydrolysis[7]
Dichlorprop-P9Hydrolyzes[7]

Experimental Protocols

The following are detailed methodologies for studying the degradation of chlorophenoxy herbicides, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Biodegradation Study (adapted from OECD 307)

Objective: To determine the rate and route of degradation of a test substance in aerobic soil.

Materials:

  • Freshly collected and sieved (2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).

  • Radiolabeled (e.g., ¹⁴C) or non-labeled test substance.

  • Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and CO₂.[13]

  • Trapping solutions (e.g., ethanolamine for CO₂, ethylene glycol for organic volatiles).

  • Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS, Liquid Scintillation Counter for radiolabeled studies).

Procedure:

  • Soil Preparation and Pre-incubation: Adjust the soil moisture to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow the microbial community to stabilize.[14]

  • Application of Test Substance: Apply the test substance to the soil samples at a concentration relevant to its intended use. For solid substances, a carrier like sand can be used to ensure even distribution.[15]

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring a continuous supply of air.[14]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples.

  • Analysis:

    • Analyze the trapping solutions for ¹⁴CO₂ and volatile ¹⁴C-residues (if using a radiolabeled substance).

    • Extract the soil samples with appropriate solvents (e.g., acetonitrile/water).

    • Analyze the extracts for the parent compound and potential transformation products using suitable chromatographic techniques.

  • Data Analysis: Determine the dissipation time for 50% and 90% of the applied concentration (DT₅₀ and DT₉₀) by plotting the concentration of the parent compound against time and fitting the data to an appropriate kinetic model.

Soil Biodegradation Workflow Start Start Soil_Prep Soil Preparation (Sieving, Moisture Adjustment) Start->Soil_Prep Pre_Incubation Pre-incubation (Dark, Constant Temp.) Soil_Prep->Pre_Incubation Application Application of Test Substance Pre_Incubation->Application Incubation Incubation in Biometer Flasks (Dark, Aerobic, Constant Temp.) Application->Incubation Sampling Sacrificial Sampling at Time Intervals Incubation->Sampling Analysis Analysis (Extraction, Chromatography, LSC) Sampling->Analysis Data_Analysis Data Analysis (Kinetics, DT50, DT90) Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for a soil biodegradation study.
Aqueous Photodegradation Study (adapted from OECD 316)

Objective: To determine the rate of photodegradation of a chemical in water.

Materials:

  • Test substance.

  • Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9).[16][17][18]

  • A light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).[19]

  • Quartz or borosilicate glass reaction vessels.

  • Dark controls (vessels wrapped in aluminum foil).

  • Analytical instrumentation (e.g., HPLC, LC-MS).

Procedure:

  • Solution Preparation: Prepare solutions of the test substance in the sterile, buffered aqueous solutions.

  • Irradiation: Place the reaction vessels in a temperature-controlled chamber and irradiate them with the light source. Simultaneously, incubate the dark controls under the same conditions but shielded from light.[19]

  • Sampling: At appropriate time intervals, withdraw aliquots from each vessel.

  • Analysis: Analyze the samples for the concentration of the parent compound and any major photoproducts.

  • Data Analysis: Calculate the rate constant and half-life of photodegradation from the decline in the parent compound's concentration over time, correcting for any degradation observed in the dark controls.

Aqueous Photodegradation Workflow Start Start Solution_Prep Prepare Buffered Aqueous Solutions of Test Substance Start->Solution_Prep Setup Place Solutions in Vessels (Light and Dark Controls) Solution_Prep->Setup Irradiation Irradiate with Simulated Sunlight (Constant Temperature) Setup->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Analysis Analyze Samples (HPLC, LC-MS) Sampling->Analysis Data_Analysis Calculate Photodegradation Rate and Half-life Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for an aqueous photodegradation study.
Abiotic Hydrolysis Study (adapted from OECD 111)

Objective: To determine the rate of abiotic hydrolysis of a chemical as a function of pH.[20][21]

Materials:

  • Test substance.

  • Sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9).[16][17][18]

  • Incubation vessels (e.g., sealed glass tubes or flasks).

  • A temperature-controlled environment (e.g., an incubator or water bath).

  • Analytical instrumentation (e.g., HPLC, GC-MS).

Procedure:

  • Preliminary Test: Incubate the test substance in the buffer solutions at an elevated temperature (e.g., 50°C) for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[16]

  • Main Test (if required):

    • Prepare solutions of the test substance in the buffer solutions.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[22]

    • At specified time intervals, take samples for analysis.

  • Analysis: Determine the concentration of the parent substance and any hydrolysis products in the samples.

  • Data Analysis: Calculate the hydrolysis rate constant and half-life for each pH value.

Conclusion

The environmental fate of this compound is likely dominated by microbial biodegradation in soil and water, a process that is well-documented for structurally similar chlorophenoxy herbicides. Photodegradation can also contribute to its dissipation, particularly in aquatic environments. Hydrolysis is not expected to be a significant degradation pathway under most environmental conditions. The mobility of this compound in soil is expected to be high, indicating a potential for leaching. The information presented in this guide, based on analogous compounds, provides a robust framework for understanding and predicting the environmental behavior of this compound. Further studies on the specific compound are necessary for a definitive environmental risk assessment.

References

An In-depth Technical Guide to 3-(2-chlorophenoxy)propanoic acid (Cloprop) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-chlorophenoxy)propanoic acid, commonly known as Cloprop, is a synthetic plant growth regulator belonging to the phenoxypropionic acid class of chemicals. It functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to influence various aspects of plant growth and development. This technical guide provides a comprehensive overview of Cloprop, including its nomenclature, physicochemical properties, mechanism of action, relevant experimental protocols, and toxicological data. This document is intended for researchers, scientists, and professionals involved in drug development and agricultural sciences.

Nomenclature and Synonyms

The compound is identified by several names and registry numbers across different databases and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and regulatory compliance.

Identifier TypeIdentifier
IUPAC Name This compound
CAS Registry Number 7170-45-8
Common Name Cloprop
Synonyms 2-(2-Chlorophenoxy)propionic acid, 3-CPA, Amchem 3-CP, Fruitone CPA, Metachlorphenprop, Swellpine

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and available toxicological data for this compound is presented below. This information is essential for laboratory handling, formulation development, and safety assessments.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Colorless solid/crystals[2]
Melting Point 113-114 °C[3]
Water Solubility 1,200 mg/L at 22 °C[3]
Solubility in Organic Solvents Soluble in methanol, ethanol, toluene, dimethylformamide, and dilute alkaline solutions.[3]
Bird - Acute LD₅₀ (Anas platyrhynchos) > 5620 mg/kg[4]
Mammals - Chronic 21d NOAEL Data available but specific value not detailed in the search result.[4]

Mechanism of Action: A Synthetic Auxin

Cloprop exerts its biological effects by acting as a synthetic auxin.[2] The established mechanism for auxin and synthetic auxins involves a sophisticated signaling pathway that regulates gene expression.

The Canonical Auxin Signaling Pathway

The primary mechanism of auxin action is the derepression of gene transcription. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), which are transcription factors. This interaction prevents ARFs from activating the transcription of auxin-responsive genes.

The binding of an auxin, such as Cloprop, initiates a cascade of events:

  • Receptor Binding: Auxin binds to a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Aux/IAA repressor protein.[5][6]

  • Ubiquitination: This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.[7]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[7]

  • Gene Expression: The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate or repress the transcription of specific target genes that are involved in various aspects of plant growth and development.[8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Cloprop Cloprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Cloprop->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF is part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates ARE Auxin Response Element (Promoter) ARF->ARE Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression

Canonical Auxin Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2-(2,4-dichlorophenoxy)propionic acid, and a general description of Cloprop synthesis.[4][9]

Materials:

  • 2-chlorophenol

  • 2-chloropropionic acid

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (H₂SO₄)

  • n-Hexane

  • Reaction flask with stirrer and temperature control

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • In a suitable reaction flask, dissolve 2-chlorophenol, 2-chloropropionic acid, and a surfactant (if necessary) in dimethyl sulfoxide (DMSO).

  • Slowly add potassium hydroxide to the mixture while stirring.

  • Control the reaction temperature between 20-80 °C and allow the reaction to proceed to completion.

  • After the reaction is complete, maintain the temperature and neutralize the mixture with sulfuric acid.

  • Filter the resulting mixture to remove any solids.

  • Distill the solvent (DMSO) under reduced pressure.

  • To the resulting solid, add n-hexane with stirring and cool to room temperature.

  • Filter the mixture to isolate the product, this compound.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Evaluation of Plant Growth Regulator Effects on Pineapple (Field Study)

This protocol is based on a study evaluating the effect of Cloprop on pineapple crown size, yield, and quality.

Experimental Design:

  • A completely randomized design with multiple replications is recommended.

  • Treatments should consist of different concentrations of this compound (e.g., 0 ppm as control, 50 ppm, 100 ppm, 150 ppm, 200 ppm).

Procedure:

  • Prepare aqueous solutions of this compound at the desired concentrations. A surfactant may be included to improve foliar uptake.

  • Apply the treatments as a foliar spray to pineapple crowns when the apical flowers are in the final stage of dehiscence. Ensure uniform coverage.

  • Throughout the growth period, monitor and record various growth and yield attributes at specified intervals. These may include:

    • Crown length and circumference

    • Crown to fruit length ratio

    • Fruit length (with and without crown)

    • Pulp weight and peel weight

    • Pulp to peel ratio

    • Core weight

    • Days to maturity

    • Dry matter content

  • After harvest, analyze biochemical parameters to assess fruit quality:

    • Total Soluble Solids (TSS)

    • Titratable acidity

    • TSS:acid ratio

    • Ascorbic acid content

    • Total, reducing, and non-reducing sugars

  • Evaluate post-harvest characteristics such as shelf life and physiological loss in weight (PLW).

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the different concentrations.

Experimental Workflow for Evaluating a Novel Plant Growth Regulator

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new plant growth regulator, from initial synthesis to field trials.

PGR_Evaluation_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro & In Vivo Screening cluster_greenhouse Greenhouse Trials cluster_field Field Trials cluster_toxicology Toxicology & Safety A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Auxin Binding Assays (e.g., TIR1/AFB interaction) B->C D Bioassays (e.g., Coleoptile Elongation, Root Inhibition) C->D E Dose-Response Studies D->E F Efficacy on Target Plant Species E->F G Phytotoxicity Assessment F->G H Optimization of Application (Concentration, Timing) G->H I Multi-location Field Trials H->I J Yield & Quality Assessment I->J K Environmental Fate & Residue Analysis J->K L Acute & Chronic Toxicity Studies K->L M Ecotoxicology L->M

PGR Evaluation Workflow

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-chlorophenoxy)propanoic acid is a member of the chlorophenoxy acid family, a class of compounds with significant interest in the fields of agriculture and pharmaceuticals. As analogues of plant auxins, these molecules can exhibit herbicidal properties and serve as valuable building blocks in the synthesis of more complex biologically active molecules. The precise substitution pattern on the phenyl ring and the length of the carboxylic acid side chain are critical determinants of their biological activity.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis. Additionally, this guide outlines the purification and characterization of the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number7170-45-8[1]
Molecular FormulaC₉H₉ClO₃[1]
Molecular Weight200.62 g/mol [1]
AppearanceWhite to off-white solid (predicted)N/A
Melting PointData not availableN/A
Boiling PointData not availableN/A
SolubilitySoluble in common organic solvents (e.g., ethanol, acetone, DMSO)N/A
Table 2: Key Reagents for Synthesis
ReagentMolecular FormulaMolecular Weight ( g/mol )Molarity/Concentration
2-ChlorophenolC₆H₅ClO128.56N/A
3-Bromopropanoic acidC₃H₅BrO₂152.97N/A
Sodium HydroxideNaOH40.002 M aqueous solution
Hydrochloric AcidHCl36.46Concentrated (~12 M)
EthanolC₂H₅OH46.07Reagent grade
TolueneC₇H₈92.14Reagent grade
Table 3: Expected Spectroscopic Data for Characterization
TechniqueExpected Features
¹H NMR Aromatic protons (approx. 6.8-7.4 ppm), -OCH₂- triplet (approx. 4.2 ppm), -CH₂- triplet (approx. 2.9 ppm), Carboxylic acid proton (broad singlet, >10 ppm)
IR (Infrared) Broad O-H stretch (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), C-O-C stretch (approx. 1250 cm⁻¹), C-Cl stretch (approx. 750 cm⁻¹)

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, adapted from procedures for analogous chlorophenoxy acids.

Materials:

  • 2-Chlorophenol

  • 3-Bromopropanoic acid

  • Sodium hydroxide (NaOH) pellets

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Toluene

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 2-chlorophenoxide:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of distilled water.

    • To this solution, add one molar equivalent of 2-chlorophenol dissolved in a suitable solvent like ethanol.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 2-chlorophenoxide salt.

  • Reaction with 3-Bromopropanoic acid:

    • Dissolve one molar equivalent of 3-bromopropanoic acid in a minimal amount of ethanol.

    • Add the 3-bromopropanoic acid solution to the flask containing the sodium 2-chlorophenoxide.

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Acidify the aqueous layer slowly with concentrated hydrochloric acid until the pH is approximately 2, checking with pH paper. This will precipitate the this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following standard analytical techniques:

  • Melting Point Determination: Measure the melting point of the purified solid and compare it to the literature value, if available. A sharp melting point range is indicative of high purity.

  • ¹H NMR Spectroscopy: Record the proton NMR spectrum and confirm the presence of the expected signals as outlined in Table 3.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule (Table 3).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reagents 2-Chlorophenol + 3-Bromopropanoic Acid + NaOH start->reagents reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Acidification & Precipitation reaction->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization (Toluene) crude_product->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product analysis Melting Point ¹H NMR IR Spectroscopy pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Product Formation 2-Chlorophenol 2-Chlorophenol Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide 2-Chlorophenol->Sodium 2-Chlorophenoxide  + NaOH Intermediate Intermediate Sodium 2-Chlorophenoxide->Intermediate  + 3-Bromopropanoic Acid This compound This compound Intermediate->this compound  - NaBr

Caption: Simplified reaction pathway for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for 3-(2-chlorophenoxy)propanoic Acid as a Plant Growth Regulator in Pineapple

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-(2-chlorophenoxy)propanoic acid, also known as Cloprop or CPA, as a plant growth regulator in pineapple (Ananas comosus). This document outlines its effects on fruit development, quality, and provides standardized experimental procedures based on current research.

Introduction

This compound is a synthetic auxin that has been effectively used in pineapple cultivation to manipulate fruit and crown development.[1][2][3][4] Its primary applications include reducing the size of the pineapple crown, which can be commercially desirable, and increasing the overall size and weight of the fruit.[2][3][5][6][7] This compound functions by mimicking the action of natural auxins, plant hormones that regulate growth and development.[1][8]

Mechanism of Action

This compound acts as a synthetic auxin, influencing various physiological processes in the pineapple plant.[1][6] By mimicking endogenous auxins, it can modulate cell division, elongation, and differentiation.[1] In pineapple, its application leads to a reallocation of resources, favoring fruit growth over crown development.[5][9] The exogenous application of this auxin can enhance the translocation of carbohydrates to the fruit, which serves as a strong sink, resulting in larger and heavier fruits.[5][9]

cluster_0 Plant Application cluster_1 Physiological Response cluster_2 Phenotypic Outcomes CPA_Application Application of This compound (CPA) Auxin_Mimicry Mimics Endogenous Auxin CPA_Application->Auxin_Mimicry Absorption by foliage Carbohydrate_Translocation Enhanced Carbohydrate Translocation to Fruit (Sink) Auxin_Mimicry->Carbohydrate_Translocation Influences physiological processes Reduced_Crown_Growth Reduced Crown Growth Auxin_Mimicry->Reduced_Crown_Growth Inhibits vegetative growth Increased_Fruit_Size Increased Fruit Size and Weight Carbohydrate_Translocation->Increased_Fruit_Size

Figure 1: Proposed mechanism of action for this compound in pineapple.

Experimental Data Summary

The application of this compound has been shown to have significant effects on various pineapple growth and quality parameters. The tables below summarize the quantitative data from different studies.

Table 1: Effect of Different Concentrations of this compound on Pineapple Fruit and Crown Growth

Concentration (ppm)Crown Length (cm)Crown Weight (g)Fruit Weight without Crown (kg)Fruit Length (cm)Reference
0 (Control)----[5]
40ReductionReductionIncrease-[5]
80ReductionReductionIncrease-[5]
120ReductionReductionIncrease-[5]
160ReductionReductionIncrease-[5]
0 (Control)----[6][10]
50----[6][10]
10014.28 (48% reduction)--17.22[6][10]
150----[6][10]
200----[6][10]

Table 2: Effect of this compound on Pineapple Fruit Quality Parameters

Concentration (ppm)Total Soluble Solids (TSS)Titratable AcidityShelf Life (days)Reference
0 (Control)---[5][6][10]
40Reduced--[5]
80Reduced--[5]
100ReducedIncreased19.33[6][10]
120Reduced--[5]
150ReducedIncreased-[6][10]
160Reduced--[5]
200ReducedIncreased-[6][10]

Note: Higher concentrations (150 and 200 ppm) have been observed to cause burns on the lower leaves of the crown.[6][10]

Experimental Protocols

The following protocols are detailed methodologies for the application of this compound in pineapple research.

Preparation of Application Solution
  • Stock Solution: Prepare a stock solution of this compound. The compound is soluble in methanol, ethanol, toluene, and dimethylformamide.[3] For aqueous solutions, it is soluble in dilute alkaline solutions.[3]

  • Working Solutions: Prepare working solutions of the desired concentrations (e.g., 40, 50, 80, 100, 120, 150, 160, 200 ppm) by diluting the stock solution with distilled water.

Plant Material and Experimental Design
  • Plant Selection: Use healthy, uniform pineapple plants of the desired cultivar (e.g., 'Pérola', 'Giant Kew').[5][6][10]

  • Floral Induction: Induce flowering (forcing) uniformly across all experimental plants.[4]

  • Experimental Design: Employ a suitable experimental design such as a Completely Randomized Design (CRD) or a Randomized Complete Block Design (RCBD) with multiple replications.[4][5][6][10]

Application Protocol
  • Timing of Application: Apply the this compound solution after floral induction, specifically when the apical flowers are in the final stage of dehiscence or when the last flowers are beginning to dry.[4][6][10] One study specifies application 15 weeks before harvest when the last batch of flowers has withered.[3]

  • Method of Application: The solution can be applied as a foliar spray directly onto the pineapple crowns or inflorescences.[5][6][7][10] Ensure thorough coverage of the target area.

  • Volume of Application: A specific volume per plant may be necessary for consistent results, for example, 50 ml per plant.[11]

Start Start: Select Uniform Pineapple Plants Floral_Induction Induce Flowering (Forcing) Start->Floral_Induction Prepare_Solutions Prepare CPA Working Solutions (e.g., 0, 50, 100, 150, 200 ppm) Floral_Induction->Prepare_Solutions Application Apply CPA Solution as Foliar Spray to Crowns at Final Stage of Flower Dehiscence Prepare_Solutions->Application Growth_Period Allow Fruit to Develop (e.g., 84 days post-application) Application->Growth_Period Harvest Harvest Fruits at Maturity Growth_Period->Harvest Data_Collection Collect Data: - Crown and Fruit Dimensions - Fruit Weight - Quality Parameters (TSS, Acidity) Harvest->Data_Collection Analysis Analyze Data and Compare Treatments Data_Collection->Analysis

Figure 2: Experimental workflow for evaluating the effect of this compound on pineapple.
Data Collection and Analysis

  • Growth and Yield Attributes: At harvest, record the following parameters:

    • Crown length and circumference.[6][10]

    • Fruit length with and without the crown.[5][6][10]

    • Fruit weight with and without the crown.[5]

    • Pulp weight, peel weight, and core weight.[6][10]

  • Biochemical Parameters: Analyze the fruit pulp for:

    • Total Soluble Solids (TSS), typically measured with a refractometer.[5][6][10]

    • Titratable acidity, determined by titration with a standard base.[6][10]

    • Sugars (total, reducing, and non-reducing) and ascorbic acid content.[6][10]

  • Post-Harvest Evaluation: Assess the shelf life and physiological loss in weight (PLW) of the harvested fruits.[6][10]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Safety Precautions

While this compound is considered slightly toxic, appropriate safety measures should be taken during handling and application.[2] Use personal protective equipment (PPE), including gloves and safety glasses. It is important to note that its registration for use in some regions, such as the US, has been canceled.[1] Always consult local regulations regarding its use.

Disclaimer: This document is intended for research and informational purposes only. The protocols and data presented are based on published scientific literature. Researchers should adapt these protocols to their specific experimental conditions and adhere to all relevant safety and regulatory guidelines.

References

Application Note: Quantification of 3-(2-chlorophenoxy)propanoic acid in Plant Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-chlorophenoxy)propanoic acid is a synthetic auxin analog that can be used as a plant growth regulator. Its application in agriculture necessitates sensitive and selective analytical methods for monitoring its presence in plant tissues to ensure food safety and understand its physiological effects. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in various plant matrices. The described method provides high sensitivity and specificity, making it suitable for residue analysis and research applications.

Experimental Protocols

Sample Preparation (Extraction and Clean-up)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for the extraction of this compound from plant matrices.

Materials:

  • Homogenized plant sample (e.g., fruit, leaves, stem)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN with 1% acetic acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound (Quantifier)200.0141.00.115
This compound (Qualifier)200.0105.00.125

Note: These MRM parameters are hypothetical and should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg

Table 2: Accuracy and Precision in Spiked Plant Matrices (n=6)

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
Tomato 595.26.8
5098.14.5
200101.53.2
Lettuce 592.88.1
5096.55.3
20099.74.1
Wheat Straw 589.59.5
5093.27.2
20097.45.8

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plant Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g sample + 10mL ACN cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) extraction->cleanup Transfer Supernatant hplc HPLC Separation (C18 Column) cleanup->hplc Filtered Extract Injection msms MS/MS Detection (ESI-, MRM) hplc->msms Eluent quant Quantification (Calibration Curve) msms->quant Raw Data report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

Discussion

The presented HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in diverse plant matrices. The sample preparation procedure, based on the QuEChERS methodology, is efficient in extracting the analyte while removing a significant portion of matrix interferences. The use of tandem mass spectrometry in MRM mode ensures high selectivity and minimizes the potential for false positives. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine monitoring and research purposes. For different plant matrices, minor modifications to the sample preparation and chromatographic conditions may be necessary to optimize performance. It is recommended to use a matrix-matched calibration curve to compensate for any matrix effects.

Conclusion

This application note describes a validated HPLC-MS/MS method for the determination of this compound in plant matrices. The method is sensitive, selective, and robust, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and food safety.

Application Note: Chiral Separation of 3-(2-Chlorophenoxy)propanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the enantioselective separation of 3-(2-chlorophenoxy)propanoic acid. The described protocol utilizes a macrocyclic glycopeptide-based chiral stationary phase to achieve baseline resolution of the enantiomers. This method is crucial for the analysis of stereoisomers in research, development, and quality control settings, as enantiomers can exhibit different pharmacological and toxicological profiles.

Introduction

This compound is a chiral carboxylic acid belonging to the phenoxyalkanoic acid class, some of which are used as herbicides. The stereochemistry of such compounds is of significant interest as biological activity is often enantiomer-dependent. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This document provides a detailed protocol for the chiral separation of this compound enantiomers, enabling accurate determination of enantiomeric purity. The method is based on a well-established approach for the separation of structurally similar chiral arylpropionic acid derivatives.[2][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.[4]

  • Chiral Column: Astec® CHIROBIOTIC® TAG, 5 µm particle size, 25 cm x 4.6 mm I.D.[3]

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Ammonium acetate (LC-MS grade)

    • Racemic this compound standard

    • Enantiomerically pure standards (if available for peak identification)

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 2 mg/mL in methanol.[3]

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Method

The following HPLC conditions are recommended for the chiral separation:

ParameterCondition
Mobile Phase 0.1 wt% Ammonium acetate in methanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 2 µL

Table 1: HPLC Parameters for Chiral Separation of this compound Enantiomers.[3]

Data Analysis
  • Identify the peaks corresponding to the two enantiomers in the chromatogram.

  • Calculate the retention time (t R ), resolution (R s ), selectivity factor (α), and capacity factor (k') for each enantiomer.

  • Determine the enantiomeric excess (% ee) if required.

Data Presentation

The expected chromatographic performance based on the separation of the closely related 2-(2-chlorophenoxy)propionic acid is summarized below. Actual retention times may vary slightly for the 3-substituted analogue.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R ) min ~ 4.5~ 5.2
Capacity Factor (k') ~ 1.25~ 1.60
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.28}
Resolution (R s ) \multicolumn{2}{c}{> 1.5}

Table 2: Expected Chromatographic Data for the Chiral Separation of this compound Enantiomers.

Experimental Workflow

The following diagram illustrates the workflow for the chiral separation of this compound enantiomers by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Standard prep2 Dissolve in Methanol (2 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample (2 µL) prep3->hplc1 hplc2 Isocratic Elution (0.1% NH4OAc in MeOH) hplc1->hplc2 hplc3 Chiral Separation on Astec® CHIROBIOTIC® TAG hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Obtain Chromatogram hplc4->data1 data2 Identify Enantiomer Peaks data1->data2 data3 Calculate Chromatographic Parameters (Rs, α, k') data2->data3 data4 Determine Enantiomeric Purity data3->data4

Figure 1: Experimental workflow for the chiral HPLC separation.

Discussion

The described method provides a robust and reliable approach for the chiral separation of this compound enantiomers. The use of a macrocyclic glycopeptide-based chiral stationary phase, such as the Astec® CHIROBIOTIC® TAG, is effective for this class of compounds due to the multiple chiral recognition mechanisms it offers, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For method development or optimization, other chiral stationary phases could also be considered. Polysaccharide-based CSPs, for example, are known for their broad applicability in chiral separations.[5] Additionally, variations in the mobile phase composition, such as the use of different organic modifiers or additives, can significantly impact the enantioselectivity and resolution.[6] It is recommended to screen a variety of CSPs and mobile phases to find the optimal conditions for a specific application.[7]

Conclusion

This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers by HPLC. The method is straightforward, reproducible, and can be readily implemented in analytical laboratories for research, development, and quality control purposes. The provided workflow and data tables serve as a comprehensive guide for scientists and professionals in the field.

References

Application Notes and Protocols for Testing the Efficacy of 3-(2-chlorophenoxy)propanoic Acid on Fruit Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing experiments to evaluate the efficacy of 3-(2-chlorophenoxy)propanoic acid (also known as Cloprop or 3-CPA) as a plant growth regulator for enhancing fruit development. The protocols outlined below are intended to be adaptable to a variety of fruit-bearing plant species.

Introduction

This compound is a synthetic auxin that has been shown to influence various aspects of plant growth and development.[1][2] As a plant growth regulator, it can mimic the effects of endogenous auxins, which are crucial hormones in the regulation of fruit set, growth, and ripening.[2] Research has indicated its potential for increasing fruit size in species such as pineapple and peach, as well as for fruit thinning in plums.[1][3][4] The primary mechanism of action involves the modulation of gene expression related to cell division and expansion within the developing fruit tissue.[2]

These protocols describe a comprehensive experimental design to rigorously assess the impact of this compound on key fruit development parameters.

Proposed Signaling Pathway

Auxins, including synthetic auxins like this compound, influence fruit development by initiating a signaling cascade that leads to the expression of auxin-responsive genes. This process typically involves the degradation of transcriptional repressors, allowing transcription factors to activate genes responsible for cell growth and differentiation.

AuxinSignaling cluster_cell Plant Cell CPA This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex CPA->TIR1_AFB Binds to AUX_IAA AUX/IAA Repressor TIR1_AFB->AUX_IAA Promotes binding ARF Auxin Response Factor (ARF) AUX_IAA->ARF Inhibits Proteasome 26S Proteasome AUX_IAA->Proteasome Ubiquitination & Degradation ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Response Cell Division & Cell Expansion ARG->Response

Caption: Proposed signaling pathway of this compound in a plant cell.

Experimental Design and Protocols

A Randomized Complete Block Design (RCBD) is recommended to account for field variability. This design involves dividing the experimental area into blocks, where each block contains all treatments in a random order.

Experimental Workflow

The overall workflow for the experiment is depicted below.

ExperimentalWorkflow start Start design Experimental Design (Randomized Complete Block) start->design setup Plant Material Selection & Field Setup design->setup application Treatment Application (3-CPA at varying concentrations) setup->application data_collection Data Collection (Weekly/Bi-weekly) application->data_collection harvest Fruit Harvest at Physiological Maturity data_collection->harvest post_harvest Post-Harvest Analysis harvest->post_harvest analysis Statistical Analysis (ANOVA) post_harvest->analysis end End analysis->end

Caption: A generalized workflow for the experimental testing of 3-CPA.

Materials
  • This compound (analytical grade)

  • Solvent (e.g., ethanol or isopropanol)

  • Wetting agent/surfactant (non-ionic)

  • Distilled water

  • pH meter and adjustment solutions (e.g., KOH or HCl)

  • Spraying equipment (e.g., backpack sprayer with a fine nozzle)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Calipers

  • Weighing balance (± 0.01 g)

  • Refractometer

  • Fruit firmness tester (penetrometer or durometer)

  • Data logging sheets or software

Plant Material and Growing Conditions
  • Plant Species and Cultivar: Select a fruit crop of interest (e.g., Prunus persica cv. 'Elberta', Ananas comosus cv. 'MD-2'). Use uniform, healthy plants of the same age and vigor.

  • Growing Conditions: Ensure all plants are grown under standard and uniform horticultural practices for the chosen species, including irrigation, fertilization, and pest management.

  • Replication: A minimum of 5-10 plants per treatment group within each block is recommended. The experiment should consist of at least 3-4 blocks.

Treatment Preparation and Application
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving a known weight in a small volume of a suitable solvent.

    • Bring the stock solution to the final desired volume with distilled water.

  • Treatment Solutions:

    • Prepare a series of treatment concentrations (e.g., 0, 25, 50, 100, 200 ppm) by diluting the stock solution.

    • The '0 ppm' group will serve as the control and should be sprayed with a solution containing the solvent and wetting agent at the same concentration as the treatment groups.

    • Add a non-ionic wetting agent (e.g., 0.1% v/v) to all treatment and control solutions to ensure uniform coverage on the plant surfaces.

    • Adjust the pH of the final solutions to a range of 6.0-7.0.

  • Application Timing:

    • The timing of application is critical and species-dependent. For peaches, application at the pit-hardening stage has been reported to be effective.[3] For pineapples, application after the last batch of flowers has withered is a common practice.[4]

  • Application Method:

    • Apply the solutions as a foliar spray until runoff, ensuring thorough coverage of the leaves and developing fruits.

    • Applications should be made in the early morning or late evening to avoid rapid evaporation and potential phytotoxicity.

Data Collection and Parameters to be Measured

Data should be collected at regular intervals (e.g., weekly) from the time of application until harvest. A subset of fruits from each plant should be tagged for repeated measurements.

Pre-Harvest Measurements:

  • Fruit Set (%): The number of fruits that develop per 100 flowers.

  • Fruit Diameter (mm): Measured at the widest point of the fruit using calipers.

  • Fruit Length (mm): Measured from the calyx to the stem end using calipers.

Post-Harvest Measurements (at physiological maturity):

  • Fruit Weight (g): The average weight of individual fruits.

  • Yield per Plant (kg): The total weight of harvested fruits from each plant.

  • Soluble Solids Content (°Brix): Measured from the fruit juice using a calibrated refractometer.

  • Fruit Firmness (N or kgf/cm²): Measured using a penetrometer on opposite sides of the fruit with the skin removed.

  • Titrable Acidity (%): Determined by titrating the fruit juice with a standard base (e.g., 0.1 N NaOH).

  • Pre-harvest Fruit Drop (%): The percentage of fruits that abscise before harvest.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Pre-Harvest Fruit Development Parameters

Treatment (ppm 3-CPA)Fruit Set (%)Mean Fruit Diameter at Harvest (mm)Mean Fruit Length at Harvest (mm)Pre-harvest Fruit Drop (%)
0 (Control)
25
50
100
200

Table 2: Post-Harvest Fruit Quality and Yield Parameters

Treatment (ppm 3-CPA)Mean Fruit Weight (g)Yield per Plant (kg)Soluble Solids Content (°Brix)Fruit Firmness (N)Titrable Acidity (%)
0 (Control)
25
50
100
200

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. If the ANOVA shows a significant treatment effect (p < 0.05), a post-hoc test such as Tukey's HSD (Honestly Significant Difference) should be used to determine which treatment means are significantly different from each other.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and relationships within the proposed experimental design.

LogicalRelationships cluster_design Experimental Design cluster_analysis Data Analysis RCBD Randomized Complete Block Design Blocks Blocks (Replicates) (e.g., Block 1, Block 2, Block 3) RCBD->Blocks Treatments Treatments (Randomized within each block) Blocks->Treatments Control Control (0 ppm 3-CPA) T1 25 ppm 3-CPA T2 50 ppm 3-CPA T3 100 ppm 3-CPA T4 200 ppm 3-CPA ANOVA ANOVA Control->ANOVA T1->ANOVA T2->ANOVA T3->ANOVA T4->ANOVA PostHoc Tukey's HSD Test ANOVA->PostHoc if p < 0.05 Conclusion Conclusion on Efficacy ANOVA->Conclusion PostHoc->Conclusion

References

Application Note: Preparation of 3-(2-chlorophenoxy)propanoic Acid Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-chlorophenoxy)propanoic acid is a chemical compound belonging to the phenoxy acid group.[1] Compounds in this class, such as the related isomers 2-(3-chlorophenoxy)propionic acid and 2-(2-chlorophenoxy)propionic acid, are recognized for their applications as herbicides and plant growth regulators.[2][3] Given their biological activity, these molecules are also of interest in broader research fields, including pharmacology and toxicology, for in vitro investigation.

The successful execution of in vitro studies hinges on the accurate and consistent preparation of test compounds. Improperly prepared stock solutions can lead to issues with solubility, stability, and concentration accuracy, ultimately compromising experimental reproducibility and data validity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound and its related isomer is presented in Table 1. This information is essential for the accurate preparation of stock solutions.

Table 1: Physicochemical Properties of Chlorophenoxypropanoic Acid Isomers

Property Value Source
Chemical Name This compound -
CAS Number 7170-45-8 [1]
Molecular Formula C₉H₉ClO₃ [1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white crystalline powder/solid [3][4]
Solubility (of isomer 2-(3-chlorophenoxy)propionic acid)
Water (22°C) 1,200 mg/L [4][5]
DMSO 268.5 g/L [5]
Ethanol 710.8 g/L [5]

|     Acetone | 790.9 g/L |[5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments due to its high solubilizing capacity and compatibility with cell culture at low final concentrations.[6][7]

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Safety First: Conduct all procedures in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL: Mass (mg) = 0.010 mol/L × 0.001 L × 200.62 g/mol × 1000 mg/g = 2.0062 mg

  • Weighing: Accurately weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO (e.g., 1 mL for 2.0062 mg).

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure no solid particles remain. If necessary, use a sonicator or gently warm the solution in a 37°C water bath to achieve complete dissolution.[6]

  • Sterilization (Optional but Recommended): For applications in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube. This step removes any potential microbial contamination.[7]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[6][7]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots as detailed in Table 2.

Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 2.01 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex 4. Vortex / Sonicate (Ensure Complete Dissolution) dissolve->vortex filter 5. Sterile Filter (0.22 µm Syringe Filter) vortex->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium to achieve the desired final concentrations for the experiment.

Procedure:

  • Determine Final Concentrations: Decide on the range of concentrations to be tested in your assay.

  • Calculate Dilutions: Perform serial dilutions of the 10 mM stock solution in a sterile cell culture medium.

  • Important Considerations:

    • Solvent Cytotoxicity: The final concentration of DMSO in the culture medium should be kept low, typically ≤ 0.1%, to prevent solvent-induced effects on the cells.[6]

    • Vehicle Control: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.[6]

  • Example Dilution (10 µM from 10 mM stock):

    • To prepare a 10 µM working solution, a 1:1000 dilution is required (10,000 µM / 10 µM = 1000).

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make 1 mL of 10 µM working solution. The final DMSO concentration will be 0.1%.

Serial_Dilution_Workflow cluster_plate 96-Well Plate (Example) stock 10 mM Stock Solution in 100% DMSO well1 Well A1: 10 µM (1 µL stock in 999 µL media) stock->well1 1:1000 Dilution well2 Well B1: 1 µM (0.1 µL stock in 999.9 µL media) stock->well2 1:10000 Dilution vehicle Vehicle Control (1 µL DMSO in 999 µL media) stock->vehicle Solvent Only

Caption: Serial dilution from stock to working solutions.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Table 2: Recommended Storage Conditions

Solution Type Storage Temperature Duration Conditions
Solid Compound 0-6°C Long-term Keep in a tightly sealed container.[4]
DMSO Stock Solution -20°C or -80°C Up to 1-2 years Store in amber, single-use aliquots to protect from light and avoid freeze-thaw cycles.[6][7][8]

| Working Solutions | 2-8°C | < 24 hours | Prepare fresh from the stock solution immediately before use for best results. |

Quality Control and Safety
  • Visual Inspection: Before each use, thaw an aliquot and visually inspect the solution. If any crystals or precipitate are observed, gently warm and vortex the solution to redissolve the compound completely. Do not use it if precipitation persists.

  • Safety Precautions: this compound and its isomers are classified as irritants and may be harmful if swallowed.[9] Always handle the solid compound and concentrated stock solutions in a well-ventilated area or chemical fume hood. Standard PPE (lab coat, gloves, safety glasses) should be worn at all times.

References

Application Notes and Protocols for the Analytical Standards of 3-(2-chlorophenoxy)propanoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(2-chlorophenoxy)propanoic acid and its putative metabolites in biological matrices. The protocols are primarily based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level analysis in complex samples.

Introduction

This compound is a compound belonging to the chlorophenoxy acid class, some of which have been used as herbicides. Understanding its metabolic fate is crucial for toxicological and environmental impact assessments. Based on the known metabolism of structurally related chlorophenoxy herbicides, the primary metabolic pathway is expected to be hydroxylation of the aromatic ring. This document outlines the analytical standards and protocols for the parent compound and its likely hydroxylated metabolites.

Metabolic Pathway

The metabolism of many chlorophenoxy herbicides in mammals proceeds through hydroxylation of the phenyl ring, followed by potential conjugation for excretion. While the specific metabolites of this compound have not been definitively identified in the available literature, based on the metabolism of similar compounds like MCPA, the most probable primary metabolites are hydroxylated derivatives. The hydroxylation is likely to occur at the positions para or ortho to the existing chloro substituent, leading to the formation of compounds such as 3-(2-chloro-4-hydroxyphenoxy)propanoic acid and 3-(2-chloro-5-hydroxyphenoxy)propanoic acid.

parent This compound metabolite1 3-(2-chloro-4-hydroxyphenoxy)propanoic acid parent->metabolite1 Hydroxylation (Phase I) metabolite2 3-(2-chloro-5-hydroxyphenoxy)propanoic acid parent->metabolite2 Hydroxylation (Phase I) conjugates Glucuronide or Sulfate Conjugates metabolite1->conjugates Conjugation (Phase II) metabolite2->conjugates Conjugation (Phase II)

Caption: Proposed metabolic pathway of this compound.

Analytical Methods

LC-MS/MS is the recommended technique for the sensitive and specific quantification of this compound and its hydroxylated metabolites. The following sections detail the experimental protocols.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. The goal is to remove interfering substances such as proteins and phospholipids while efficiently extracting the analytes of interest.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for initial screening.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) (for Urine)

SPE provides a cleaner extract and allows for pre-concentration of the analytes.

  • Centrifuge a 1 mL urine sample to remove particulate matter.

  • Acidify the supernatant to approximately pH 3 with formic acid.

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX or similar) with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

cluster_plasma Plasma/Serum Sample Preparation cluster_urine Urine Sample Preparation p1 Plasma/Serum Sample p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 p6 LC-MS/MS Analysis p5->p6 u1 Urine Sample u2 Acidify u1->u2 u3 Solid-Phase Extraction (SPE) u2->u3 u4 Elute u3->u4 u5 Evaporate Eluate u4->u5 u6 Reconstitute u5->u6 u7 LC-MS/MS Analysis u6->u7

Caption: Experimental workflows for sample preparation.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the parent compound and its more polar metabolites.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be monitored for each analyte and the internal standard. The following table provides proposed MRM transitions based on the structures of the analytes. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (starting point)
This compound199.0141.015
3-(2-chloro-4-hydroxyphenoxy)propanoic acid215.0157.018
3-(2-chloro-5-hydroxyphenoxy)propanoic acid215.0157.018
Internal Standard (e.g., 2,4-D-d3)223.0163.015

Quantitative Data

The following table summarizes expected performance characteristics for a validated LC-MS/MS method for the analysis of this compound and its metabolites. These values are indicative and should be established for each specific laboratory method.

ParameterThis compoundHydroxylated Metabolites
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.2 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL1.0 - 5.0 ng/mL
Linearity Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Recovery 85 - 110%80 - 115%
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%

Conclusion

The provided protocols offer a robust framework for the quantitative analysis of this compound and its putative hydroxylated metabolites in biological matrices. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis. The identification and synthesis of authentic analytical standards for the metabolites are critical for accurate quantification.

Application Notes and Protocols for 3-(2-chlorophenoxy)propanoic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document addresses the requested application notes and protocols for the use of 3-(2-chlorophenoxy)propanoic acid in proteomics research. Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is no established or documented use of this compound as a tool or reagent directly within the field of proteomics research.

The initial investigation into this compound revealed its primary identification as a chemical compound for general research purposes and its historical use as a herbicide. Further targeted searches for its application as a chemical probe, in activity-based protein profiling (ABPP), metabolic labeling, or as a component of more complex proteomics reagents did not yield any specific, established protocols or datasets.

While the "chlorophenoxy" chemical moiety is present in some larger, more complex molecules that have been developed as chemical probes for biological systems, these are distinct compounds from this compound and their specific protocols are not transferable.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for the direct use of this compound in proteomics is not possible based on the current body of scientific knowledge.

The following sections provide a summary of the available information on this compound and a brief overview of the principles of chemical proteomics to offer context for the types of molecules typically used in this research area.

Compound Information: this compound

  • Chemical Name: this compound

  • CAS Number: 7170-45-8[1]

  • Molecular Formula: C₉H₉ClO₃[1]

  • Molecular Weight: 200.62 g/mol [1]

  • Primary Use: Biochemical for general research.[1] Historically, related compounds have been used as herbicides.

Physicochemical Properties:

PropertyValue
Molecular Weight200.62 g/mol
Molecular FormulaC₉H₉ClO₃
Physical DescriptionSolid
SolubilitySoluble in organic solvents such as acetone, ethanol, and methanol.

Note: This data is compiled from publicly available chemical databases.

Contextual Overview: Chemical Probes in Proteomics

While this compound itself is not documented for use in proteomics, the field of chemical proteomics often employs small molecules, known as chemical probes, to study protein function, interactions, and localization. These probes are typically engineered with specific functional groups to enable interaction with and reporting on proteins of interest.

A general workflow for using a chemical probe in a proteomics experiment is outlined below. This is a conceptual diagram and does not represent a protocol for the specified compound.

G cluster_workflow Conceptual Chemical Proteomics Workflow A 1. Probe Design & Synthesis B 2. Probe Incubation (with cells or lysate) A->B C 3. Target Engagement (Covalent or non-covalent) B->C D 4. Reporter Tag Conjugation (e.g., Biotin, Fluorophore) C->D E 5. Enrichment of Probe-Protein Complexes D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. Mass Spectrometry Analysis (LC-MS/MS) F->G H 8. Data Analysis & Target Identification G->H

Caption: A generalized workflow for a chemical proteomics experiment.

Key features of a typical chemical probe include:

  • A reactive or binding group: This moiety interacts with the protein target. It can be a photo-reactive group, an electrophile for covalent binding, or a ligand that binds non-covalently.

  • A linker: A chemical chain that connects the binding group to the reporter tag.

  • A reporter tag: This group allows for the detection, enrichment, or visualization of the probe-protein complex. Common tags include biotin (for affinity purification), fluorophores (for imaging), or alkyne/azide groups for click chemistry ligation to a reporter.

The absence of these functional features in this compound, coupled with the lack of literature, suggests it is not designed or utilized as a chemical probe in its native form.

Conclusion and Future Outlook

Based on an extensive search of available scientific literature, this compound does not have a documented application in proteomics research. The information required to generate detailed application notes, protocols, and quantitative data for this specific use case does not exist.

Researchers interested in chemical proteomics are encouraged to consult literature on the design and application of validated chemical probes. The development of a novel probe based on the this compound scaffold would require significant synthetic modification to incorporate reactive and reporter functionalities, followed by extensive validation to characterize its protein targets and mechanism of action.

References

Application Notes and Protocols for Studying the Uptake and Translocation of 3-(2-Chlorophenoxy)propanoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenoxy)propanoic acid is a synthetic auxin used as a plant growth regulator. Understanding its uptake, translocation, and metabolism within plants is crucial for optimizing its efficacy, assessing its environmental fate, and developing new formulations. These application notes provide detailed protocols for studying the absorption and movement of this compound in plants, primarily focusing on radiolabeling-based techniques, which are highly sensitive and quantitative. While specific quantitative data for this compound is limited in publicly available literature, the methodologies described herein are based on established protocols for the broader class of phenoxyalkanoic acid herbicides and can be readily adapted.

Key Concepts in Uptake and Translocation

The movement of a compound like this compound in a plant is a complex process governed by several factors:

  • Absorption: The initial entry of the compound into the plant tissue, typically through the leaves (foliar uptake) or roots (root uptake). For foliar application, the compound must penetrate the waxy cuticle of the leaf.

  • Translocation: The movement of the compound from the site of application to other parts of the plant. This occurs primarily through two vascular systems:

    • Xylem: Transports water and nutrients from the roots to the shoots (acropetal movement).

    • Phloem: Transports sugars and other organic molecules from the leaves (sources) to areas of growth or storage (sinks) (basipetal and acropetal movement).

  • Metabolism: The chemical modification of the compound by the plant, which can affect its activity and mobility.

Data Presentation

Due to the limited availability of specific quantitative data for the uptake and translocation of this compound, the following tables are presented as templates for researchers to populate with their experimental data. Qualitative information from available sources is included.

Table 1: Qualitative Summary of this compound Uptake and Translocation

PropertyObservationSource
Foliar AbsorptionAbsorbed by foliagePubChem
TranslocationNot significantly translocatedPubChem

Table 2: Template for Quantitative Analysis of Foliar Uptake and Translocation of Radiolabeled this compound

Time After Treatment (hours)Applied Radioactivity (Bq)Radioactivity in Leaf Wash (Bq)% AbsorbedRadioactivity in Treated Leaf (Bq)Radioactivity in Shoots (excluding treated leaf) (Bq)Radioactivity in Roots (Bq)% Translocated (of absorbed)
6
12
24
48
72

Table 3: Example of Quantitative Data on the Effects of 2-(3-Chlorophenoxy)propionic Acid on Pineapple Fruit (cv. Giant Kew) [1]

Note: This table shows the physiological effects of the compound, not its direct uptake and translocation.

Treatment Concentration (ppm)Crown Length (cm)Fruit Weight (kg)Total Soluble Solids (°Brix)
0 (Control)27.451.09-
50---
10014.281.79Reduced
150--Reduced
200-1.83Reduced

Experimental Protocols

The following protocols are detailed methodologies for key experiments to study the uptake and translocation of this compound. The use of a radiolabeled version of the compound (e.g., with ¹⁴C) is highly recommended for quantitative analysis.[2]

Protocol 1: Foliar Uptake and Translocation Study Using Radiolabeling

This protocol details the application of radiolabeled this compound to plant leaves to quantify absorption and movement throughout the plant.

Materials:

  • Test plants (e.g., a target weed species or crop) grown under controlled conditions.

  • Radiolabeled this compound (e.g., ¹⁴C-labeled).

  • Non-radiolabeled this compound.

  • Formulation reagents (e.g., surfactants, adjuvants) if applicable.

  • Micropipette or microsyringe.

  • Washing solution (e.g., water with a small amount of non-ionic surfactant).

  • Liquid scintillation counter and vials.

  • Sample oxidizer.

  • Phosphor imager and imaging plates (for autoradiography).

  • Mounting paper and press.

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to a specific growth stage in a growth chamber or greenhouse. Allow plants to acclimatize to the experimental conditions for at least 24 hours before treatment.

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of non-radiolabeled this compound and any relevant adjuvants, mimicking a field application. Add a known amount of radiolabeled this compound to this solution to achieve a specific activity (e.g., 1-2 kBq per plant).

  • Application: Apply a small, precise volume (e.g., 1-10 µL) of the radiolabeled treatment solution to the adaxial surface of a fully expanded leaf.[2] Mark the treated leaf.

  • Harvesting: Harvest plants at predetermined time points (e.g., 6, 12, 24, 48, 72 hours after treatment).

  • Leaf Washing: To determine the amount of compound that was not absorbed, carefully wash the treated leaf with a known volume of the washing solution. Collect the wash solution for analysis.

  • Plant Sectioning: Divide the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Leaf Wash: Add a sample of the leaf wash solution to a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter. This represents the unabsorbed compound.

    • Plant Tissues: Dry the plant sections and determine their dry weight. Combust the dried plant tissues using a sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • Absorption: Calculate the amount of absorbed radioactivity by subtracting the radioactivity in the leaf wash from the total applied radioactivity. Express this as a percentage of the total applied.

    • Translocation: Calculate the total radioactivity in all plant parts except the treated leaf. Express this as a percentage of the absorbed radioactivity.

  • Autoradiography (Qualitative Analysis):

    • Mount the entire plant on a sheet of paper and press it flat.

    • Dry the pressed plant.

    • Expose the mounted plant to a phosphor imaging plate for a set period.

    • Scan the imaging plate with a phosphor imager to visualize the distribution of the radiolabel throughout the plant.[2]

Protocol 2: Root Uptake Study

This protocol is designed to assess the uptake of this compound from a hydroponic solution.

Materials:

  • Test plants.

  • Hydroponic growth system (e.g., nutrient solution in containers).

  • Radiolabeled this compound.

  • Liquid scintillation counter and vials.

  • Sample oxidizer.

Procedure:

  • Plant Preparation: Germinate and grow plants in a hydroponic system until they have a well-developed root system.

  • Treatment: Transfer the plants to a fresh hydroponic solution containing a known concentration of radiolabeled this compound.

  • Harvesting: Harvest plants at various time points after exposure.

  • Plant Sectioning: Separate the plants into roots and shoots.

  • Root Washing: Gently rinse the roots with non-radiolabeled hydroponic solution to remove any compound adhering to the root surface.

  • Quantification of Radioactivity: Determine the amount of radioactivity in the root and shoot tissues as described in Protocol 1 (step 7).

  • Data Analysis: Calculate the amount of radioactivity in the roots and shoots to determine the extent of uptake and translocation from the roots.

Protocol 3: Analytical Method for Non-Radiolabeled this compound in Plant Tissues

This protocol outlines a general procedure for extracting and quantifying non-radiolabeled this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue samples.

  • Homogenizer or mortar and pestle.

  • Extraction solvent (e.g., acidified acetone or methanol).

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges for cleanup.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer).

  • Analytical standard of this compound.

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or frozen plant tissue.

  • Extraction: Homogenize the tissue in the presence of the extraction solvent.

  • Centrifugation: Centrifuge the homogenate to pellet the solid plant material.

  • Cleanup (optional but recommended): Pass the supernatant through an SPE cartridge to remove interfering compounds.

  • Analysis: Inject a known volume of the cleaned-up extract into the HPLC system.

  • Quantification: Compare the peak area of the compound in the sample to a calibration curve generated from analytical standards of known concentrations.

Visualizations

Experimental_Workflow_Foliar_Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output plant_prep Plant Acclimatization solution_prep Prepare Radiolabeled Treatment Solution application Apply to Leaf Surface solution_prep->application harvest Harvest at Time Points application->harvest washing Wash Treated Leaf harvest->washing sectioning Section Plant harvest->sectioning lsc Liquid Scintillation Counting (LSC) washing->lsc oxidizer Sample Oxidation sectioning->oxidizer autorad Autoradiography sectioning->autorad absorption_calc % Absorption lsc->absorption_calc translocation_calc % Translocation lsc->translocation_calc oxidizer->lsc visualization Distribution Image autorad->visualization

Caption: Experimental workflow for foliar uptake and translocation studies.

Uptake_Translocation_Pathway cluster_entry Entry Points cluster_barriers Initial Barriers cluster_transport Vascular Transport cluster_sinks Destination Tissues (Sinks) foliar Foliar Application cuticle Leaf Cuticle foliar->cuticle root Root Application root_surface Root Epidermis root->root_surface phloem Phloem (Source to Sink) cuticle->phloem xylem Xylem (Acropetal) root_surface->xylem meristems Apical Meristems xylem->meristems young_leaves Young Leaves xylem->young_leaves phloem->meristems phloem->young_leaves fruits Fruits/Seeds phloem->fruits storage_roots Storage Roots phloem->storage_roots

Caption: Pathways of herbicide uptake and translocation in plants.

References

Troubleshooting & Optimization

Troubleshooting side reactions in 3-(2-chlorophenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-chlorophenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic 2-chlorophenoxide ion attacks the electrophilic carbon atom of 3-chloropropanoic acid, leading to the formation of an ether linkage.[1][2][3]

Q2: I am observing a low yield of my desired product. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete deprotonation of 2-chlorophenol: The reaction requires the formation of the 2-chlorophenoxide, which is a strong nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slower and less efficient reaction.

  • Suboptimal reaction temperature: Like most SN2 reactions, the rate is temperature-dependent. However, excessively high temperatures can promote side reactions, such as elimination.

  • Poor quality of reagents: The purity of 2-chlorophenol and 3-chloropropanoic acid is crucial. Impurities can interfere with the reaction.

  • Presence of water: While some protocols use aqueous base, excess water can solvate the nucleophile, reducing its reactivity.

Q3: My final product is impure. What are the likely side products?

Several side reactions can lead to impurities:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring (at the ortho and para positions). This results in the formation of C-alkylated isomers.[4]

  • Elimination: The base can promote the elimination of HCl from 3-chloropropanoic acid to form acrylic acid.

  • Unreacted starting materials: Incomplete reaction will leave residual 2-chlorophenol and 3-chloropropanoic acid in the product mixture.

  • Hydrolysis of 3-chloropropanoic acid: Under basic conditions, the chloro group of 3-chloropropanoic acid can be hydrolyzed to a hydroxyl group, forming 3-hydroxypropanoic acid.

Q4: How can I minimize the formation of the C-alkylated side product?

The choice of solvent plays a significant role in directing O- versus C-alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor O-alkylation.[4] These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more available for nucleophilic attack. In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and thus increasing the likelihood of C-alkylation.

Q5: What is the role of the base in this reaction, and which one should I choose?

The base deprotonates the 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide. Common bases for this synthesis include sodium hydroxide (NaOH) and potassium hydroxide (KOH). For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[4] The choice of base can influence the reaction rate and the formation of side products.

Troubleshooting Guide

This table summarizes common issues, their potential causes, and suggested solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective deprotonation of 2-chlorophenol. 2. Low reaction temperature. 3. Deactivated 3-chloropropanoic acid.1. Use a stronger base (e.g., NaOH, KOH) or ensure stoichiometric amounts are used. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use fresh, high-purity 3-chloropropanoic acid.
Presence of C-Alkylated Impurities Use of a protic solvent or a solvent that does not favor O-alkylation.Switch to a polar aprotic solvent such as DMF or DMSO.[4]
Formation of Acrylic Acid (Elimination Product) 1. Reaction temperature is too high. 2. Use of a sterically hindered or very strong base.1. Lower the reaction temperature. 2. Use a less hindered base like NaOH or KOH.
Significant Amount of Unreacted 2-Chlorophenol 1. Insufficient amount of base. 2. Insufficient reaction time.1. Ensure at least one equivalent of base is used. 2. Increase the reaction time and monitor by TLC or GC.
Product is an Oil Instead of a Solid Presence of impurities that lower the melting point.Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water, ethanol/water).

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized procedure based on typical Williamson ether syntheses.

  • Phenoxide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

    • Add a strong base, such as sodium hydroxide (1.1 eq.), to the solution and stir until the 2-chlorophenol is fully deprotonated.

  • Alkylation:

    • To the solution of the 2-chlorophenoxide, add 3-chloropropanoic acid (1.0 eq.).

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield pure this compound.

Data Presentation

The following table presents representative data for the synthesis of this compound under different conditions. Note: This data is illustrative and may not represent the results of a single specific study.

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Major Side Product
1NaOHEthanol8047590Unreacted 2-chlorophenol
2KOHDMF7068595C-alkylated isomer
3K₂CO₃DMSO9088092Acrylic acid
4NaOHWater100365853-hydroxypropanoic acid

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide + Base (Deprotonation) 3-Chloropropanoic_acid 3-Chloropropanoic_acid 3-(2-chlorophenoxy)propanoic_acid 3-(2-chlorophenoxy)propanoic_acid 3-Chloropropanoic_acid->3-(2-chlorophenoxy)propanoic_acid Base Base 2-Chlorophenoxide->3-(2-chlorophenoxy)propanoic_acid + 3-Chloropropanoic acid (SN2 Attack)

Caption: Williamson ether synthesis pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_base Check Base Strength and Stoichiometry start->check_base check_temp Analyze Reaction Temperature check_base->check_temp Adequate increase_base Increase Base or Use Stronger Base check_base->increase_base Inadequate check_reagents Verify Reagent Purity check_temp->check_reagents Optimal optimize_temp Optimize Temperature (e.g., 60-80°C) check_temp->optimize_temp Suboptimal purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents Impure end Yield Improved check_reagents->end Pure increase_base->end optimize_temp->end purify_reagents->end

Caption: A logical workflow for troubleshooting low product yield.

O- vs. C-Alkylation Side Reaction

Alkylation_Side_Reaction O- vs. C-Alkylation of 2-Chlorophenoxide phenoxide 2-Chlorophenoxide (Ambident Nucleophile) o_alkylation O-Alkylation (Desired Product) phenoxide->o_alkylation Favored in c_alkylation C-Alkylation (Side Product) phenoxide->c_alkylation Favored in solvent_dmf Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_dmf->o_alkylation solvent_protic Protic Solvent (e.g., Water, Ethanol) solvent_protic->c_alkylation

Caption: Factors influencing O- versus C-alkylation.

References

Technical Support Center: Optimizing 3-(2-chlorophenoxy)propanoic Acid for Fruit Thinning in Peaches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing 3-(2-chlorophenoxy)propanoic acid for fruit thinning in peaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peach cultivation?

A1: this compound, often referred to as 3-CP, is a plant growth regulator. In peaches, it has been investigated for its potential to increase fruit size when applied post-bloom.[1] It is considered an auxin-like compound that can influence fruit development.[1]

Q2: What is the optimal concentration of this compound for increasing peach fruit size?

A2: Research has shown that concentrations of 50, 100, and 200 ppm of 3-CP have been effective in significantly increasing fruit diameter in certain peach cultivars like 'Loadel' and 'Suncrest'.[1] However, there were no significant differences observed between these concentrations in terms of fruit size increase.[1] The optimal concentration can be cultivar-dependent.

Q3: When is the best time to apply this compound?

A3: The timing of application is a critical factor. In studies, 3-CP was applied approximately 9 weeks after full bloom, which coincides with the latter part of the pit hardening stage.[1] Applying it two months after bloom, when cell division in the fruit has ceased, is a key temporal landmark.[1]

Q4: How does this compound affect different peach cultivars?

A4: The effects of 3-CP can vary significantly among different peach cultivars. For example:

  • 'Loadel' and 'Suncrest': Showed a significant increase in fruit diameter.[1] 'Loadel' also exhibited increased preharvest fruit drop and earlier ripening.[1]

  • 'Andross': A small increase in fruit size was noted, with a significant decrease in preharvest abscission.[1]

  • 'Fay Elberta': No significant effect on fruit weight, size, firmness, or soluble solids was observed.[1]

Q5: Are there any known side effects of using this compound on peaches?

A5: Yes, some side effects have been observed. In the 'Loadel' cultivar, 3-CP application led to a significant increase in preharvest fruit drop.[1] It can also lead to earlier ripening, as indicated by an increase in soluble solids content.[1]

Troubleshooting Guide

Q: I applied this compound, but I am not seeing any increase in fruit size. What could be the issue?

A: There are several potential reasons for a lack of efficacy:

  • Cultivar Specificity: As noted, some cultivars like 'Fay Elberta' do not respond to 3-CP treatment.[1] Ensure that the cultivar you are working with is responsive to this compound.

  • Application Timing: The application was likely made outside the optimal window. Application during the latter part of pit hardening, around 9 weeks post-bloom, is crucial.[1]

  • Incorrect Concentration: While a range of concentrations has been shown to be effective, it is important to ensure accurate preparation of the solution.

Q: I am observing excessive pre-harvest fruit drop after applying this compound. How can I mitigate this?

A: Excessive fruit drop is a known side effect in some cultivars, such as 'Loadel'.[1] To mitigate this:

  • Lower the Concentration: Although studies showed no significant difference between 50, 100, and 200 ppm on fruit size, the higher concentrations of 100 and 200 ppm induced the most abscission in 'Loadel'.[1] Experimenting with the lower end of the effective concentration range (e.g., 50 ppm) may be beneficial.

  • Cultivar Selection: Be aware that some cultivars are more prone to this side effect.

Q: My peaches are ripening earlier than expected after treatment. Is this normal?

A: Yes, earlier ripening is a documented effect of 3-CP on certain cultivars like 'Loadel', as evidenced by an increase in soluble solids.[1] This should be factored into your experimental timeline and harvest schedule.

Data Presentation

Table 1: Effects of this compound (3-CP) on Various Peach Cultivars

CultivarConcentration (ppm)Application TimingEffect on Fruit SizeEffect on Pre-harvest DropOther Observations
'Loadel'50, 100, 2009 weeks post-bloomSignificant increase in diameterSignificant increaseIncreased soluble solids (earlier ripening)
'Suncrest'50, 100, 2009 weeks post-bloomSignificant increase in diameterNo significant increaseNo effect on soluble solids
'Andross'Not specifiedPit hardening stageSmall increaseSignificant decreaseNo significant effect on soluble solids or firmness
'Fay Elberta'Not specifiedPit hardening stageNo significant effectNot specifiedNo effect on weight, firmness, or soluble solids

Experimental Protocols

Protocol: Application of this compound for Peach Fruit Size Enhancement

1. Materials:

  • This compound (3-CP)
  • Surfactant
  • Distilled water
  • pH meter
  • Spray equipment (e.g., backpack sprayer)
  • Personal Protective Equipment (PPE)

2. Solution Preparation:

  • Calculate the required amount of 3-CP to achieve the desired concentration (e.g., 50, 100, or 200 ppm).
  • Dissolve the calculated amount of 3-CP in a small amount of a suitable solvent if necessary, then dilute with distilled water to the final volume.
  • Add a surfactant according to the manufacturer's recommendation to ensure even coverage on the fruit and foliage.
  • Check and adjust the pH of the solution if required by the specific formulation of 3-CP.

3. Application Procedure:

  • Identify the target trees and ensure they are of a uniform age and vigor.
  • Apply the solution approximately 9 weeks after full bloom, during the latter part of the pit hardening stage.[1]
  • Spray the solution onto the trees to the point of runoff, ensuring thorough coverage of the foliage and fruit.[1]
  • Include a control group of trees that are sprayed with a solution containing only water and the surfactant.

4. Post-Application Monitoring and Data Collection:

  • Monitor the trees for any signs of phytotoxicity.
  • At harvest, randomly sample a representative number of fruits from each treated and control tree.
  • Measure fruit diameter, weight, firmness, and soluble solids content.
  • Record the extent of pre-harvest fruit drop for each tree.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_application Application Phase cluster_data Data Collection & Analysis A Select uniform 7-year-old peach trees B Prepare 3-CP solutions (0, 50, 100, 200 ppm) A->B C Add surfactant to spray solutions B->C D Apply treatments at 9 weeks post-bloom (pit hardening stage) C->D E Monitor pre-harvest fruit drop D->E F Harvest fruit at maturity E->F G Measure fruit diameter, weight, firmness, and soluble solids F->G H Analyze data for statistical significance G->H

References

Improving the yield and purity of synthesized 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized 3-(2-chlorophenoxy)propanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?

A: Low or no yield in the Williamson ether synthesis of this compound can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Incomplete Deprotonation of 2-chlorophenol: The reaction requires the formation of the 2-chlorophenoxide ion. If the base is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to a poor yield.

    • Solution: Ensure you are using a strong enough base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use at least one molar equivalent of the base to the 2-chlorophenol. For less reactive systems, a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent may be considered, though with necessary safety precautions.

  • Poor Quality of Reagents or Solvents: The presence of water in the reaction can consume the base and protonate the phenoxide, hindering the reaction. Impurities in the starting materials can also lead to side reactions.

    • Solution: Use anhydrous solvents and ensure your starting materials (2-chlorophenol and 3-chloropropanoic acid) are of high purity. Dry solvents using standard laboratory procedures if necessary.

  • Inappropriate Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be too slow to complete within a reasonable timeframe. Conversely, excessively high temperatures can lead to decomposition or side reactions.

    • Solution: The reaction is typically heated to ensure a reasonable rate. A temperature range of 80-100°C is often effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

  • Side Reactions: The primary competing reaction is the elimination of HCl from 3-chloropropanoic acid, especially at higher temperatures.

    • Solution: Maintain a controlled temperature. Adding the 3-chloropropanoic acid slowly to the reaction mixture can also help to minimize this side reaction.

Issue 2: Presence of Impurities in the Final Product

Q: After workup, my product is impure. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted 2-chlorophenol: This is a common impurity if the reaction does not go to completion.

    • Purification: During the workup, washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will extract the acidic product into the aqueous layer, leaving the neutral or less acidic impurities like unreacted 2-chlorophenol in the organic layer. The product can then be precipitated from the aqueous layer by acidification.

  • Unreacted 3-chloropropanoic acid: This can also remain if the reaction is incomplete.

    • Purification: This impurity will be extracted along with the product into the basic aqueous layer. However, it can often be removed through recrystallization of the final product.

  • Poly-alkylation Products: While less common for this specific synthesis, it's a possibility.

    • Purification: Recrystallization is the most effective method to remove such byproducts.

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify the product by recrystallization. What can I do?

A: Recrystallization success is highly dependent on the choice of solvent.

  • Finding a Suitable Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with different solvent systems. Water is often a good starting point for carboxylic acids. If the product is too soluble in water, try a mixed solvent system, such as ethanol/water or acetone/water. The goal is to find a system where the product precipitates as pure crystals upon cooling, while the impurities remain in solution.[1]

  • Oiling Out: The product may separate as an oil instead of crystals.

    • Solution: This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower boiling point solvent or a larger volume of solvent. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Poor Crystal Formation: The product may precipitate as a fine powder, which can be difficult to filter and may trap impurities.

    • Solution: Slow cooling generally promotes the formation of larger, purer crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gentle stirring during cooling can sometimes help.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This is an S_N2 reaction where the nucleophilic 2-chlorophenoxide ion attacks the electrophilic carbon atom of 3-chloropropanoic acid, displacing the chloride ion.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (2-chlorophenol and 3-chloropropanoic acid) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • 2-chlorophenol: Is toxic and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-chloropropanoic acid: Is also corrosive and should be handled with care.

  • Sodium Hydroxide/Potassium Hydroxide: Are caustic and can cause severe burns. Handle with appropriate PPE.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the structure of the molecule by showing the expected signals and integrations for the protons and carbons.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield and purity of this compound. The data presented is illustrative and based on typical outcomes for Williamson ether syntheses. Actual results may vary depending on specific experimental conditions.

Table 1: Effect of Base on Yield and Purity

Base (1.1 eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaOHWater10047595
KOHWater10047896
K₂CO₃DMF8086592
NaHTHF6568598

Table 2: Effect of Temperature on Yield and Purity

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaOHWater6086097
NaOHWater8057296
NaOHWater10047595
NaOHWater120 (reflux)37090 (increased byproducts)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 2-chlorophenol

  • 3-chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Deionized water

Procedure:

  • Preparation of Sodium 2-chlorophenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of sodium hydroxide (e.g., 4.4 g, 0.11 mol) in water (e.g., 20 mL).

    • To this solution, add 2-chlorophenol (e.g., 12.85 g, 0.1 mol) portion-wise with stirring. The mixture may warm up.

  • Reaction with 3-chloropropanoic acid:

    • Once the 2-chlorophenol has dissolved and the phenoxide has formed, add 3-chloropropanoic acid (e.g., 10.85 g, 0.1 mol) to the reaction mixture.

    • Heat the mixture to reflux (approximately 100°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (e.g., 2 x 30 mL) to remove any unreacted 2-chlorophenol or other non-acidic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is around 1-2. The product will precipitate as a white solid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.

    • Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point and compare it to the literature value.

    • Confirm the structure and purity using spectroscopic methods (NMR, IR).

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow reagents 2-chlorophenol + 3-chloropropanoic acid + NaOH (aq) reaction Williamson Ether Synthesis (Reflux, 100°C, 4h) reagents->reaction workup Workup: - Cool to RT - Wash with Ether reaction->workup acidification Acidification (conc. HCl to pH 1-2) workup->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization (e.g., hot water) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_base Check Base: - Strength? - Stoichiometry? start->check_base check_reagents Check Reagents/Solvents: - Anhydrous? - Purity? start->check_reagents check_temp Check Temperature: - Too low? - Too high? start->check_temp solution_base Use stronger base or correct stoichiometry check_base->solution_base solution_reagents Use dry solvents and pure reagents check_reagents->solution_reagents solution_temp Optimize temperature (e.g., 80-100°C) check_temp->solution_temp

Caption: Decision tree for troubleshooting low product yield.

References

Overcoming solubility issues of 3-(2-chlorophenoxy)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-chlorophenoxy)propanoic acid

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to overcome solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties and aqueous solubility of this compound?

A1: this compound is a weakly acidic compound. While extensive experimental data is not available in all public sources, key properties have been reported or estimated. Its solubility in pure water is relatively low but can be significantly influenced by the pH of the solution.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value Source
Molecular Formula C₉H₉ClO₃ [1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white crystalline powder [2]
Water Solubility 1,200 mg/L (1.2 g/L) at 22°C (for the related isomer 2-(3-Chlorophenoxy)propionic acid) [2][3]

| Estimated pKa | 3.62 |[2] |

Q2: Why is this compound poorly soluble in neutral water?

A2: As a carboxylic acid, this compound is a weak acid.[4] In neutral water (pH ≈ 7), it exists predominantly in its protonated, neutral form (R-COOH). This form is less polar and has limited ability to form favorable interactions with polar water molecules, leading to low solubility.[5][6] To improve solubility, the equilibrium must be shifted towards the deprotonated, anionic carboxylate form (R-COO⁻), which is charged and significantly more water-soluble.[7]

Q3: What is the most direct method to increase the solubility of this compound?

A3: The most effective and common method is to increase the pH of the aqueous solution. By raising the pH to be at least 1.5 to 2 units above the compound's pKa (estimated at 3.62), you can ensure that the vast majority of the molecules are converted to the highly soluble anionic (salt) form.[8][9] For this compound, a target pH of 5.5 to 7.5 is often a good starting point.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered during experiments.

Problem: My solution is cloudy, or a precipitate has formed after dissolving the compound.

This is the most common issue and typically indicates that the compound is not fully dissolved or has crashed out of solution.

Logical Workflow for Troubleshooting

The following diagram outlines a step-by-step decision-making process for addressing solubility issues.

G cluster_0 start Start: Undissolved Compound check_ph Is the solution pH at least 2 units above the pKa (~3.62)? start->check_ph adjust_ph Adjust pH to 5.5 - 7.5 using dilute NaOH or KOH. (See Protocol 1) check_ph->adjust_ph No check_dissolution Does the compound dissolve completely? check_ph->check_dissolution Yes adjust_ph->check_dissolution success Success: Solubilization Achieved check_dissolution->success Yes consider_cosolvent Is a co-solvent compatible with the experiment? check_dissolution->consider_cosolvent No add_cosolvent Add a co-solvent like DMSO or Ethanol (start at 1-5% v/v). (See Protocol 2) consider_cosolvent->add_cosolvent Yes advanced_methods Consider advanced methods: Surfactants (e.g., Tween® 80) or further consultation. consider_cosolvent->advanced_methods No recheck_dissolution Does the compound dissolve now? add_cosolvent->recheck_dissolution recheck_dissolution->success Yes recheck_dissolution->advanced_methods No

Caption: Troubleshooting decision tree for solubilizing the compound.
Solution 1: pH Adjustment

Adjusting the pH is the primary strategy for this acidic compound.[][11] The goal is to deprotonate the carboxylic acid group, forming a soluble salt.

Table 2: Illustrative Solubility of a Weak Acid (pKa ≈ 3.6) vs. pH

pH Predominant Form Expected Relative Solubility
2.0 R-COOH (Neutral) Very Low
3.6 50% R-COOH, 50% R-COO⁻ Moderate
5.6 >99% R-COO⁻ (Anion) High
7.4 >99.9% R-COO⁻ (Anion) Very High

Note: This table provides an illustrative example based on the Henderson-Hasselbalch equation and is not based on specific experimental data for this exact molecule.

See Experimental Protocol 1 for a detailed method.

Solution 2: Use of Co-solvents

If pH adjustment alone is insufficient or if a specific pH must be maintained where solubility is low, a water-miscible organic co-solvent can be used.[] Co-solvents work by reducing the overall polarity of the solvent system, which helps to solubilize the non-polar regions of the molecule.[]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Important: Always start with a small percentage (e.g., 1-5% v/v) and increase only if necessary, as co-solvents can impact experimental outcomes. Ensure the chosen co-solvent is compatible with your downstream application.

See Experimental Protocol 2 for a detailed method.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare an aqueous stock solution by converting the acid to its soluble salt form.

G cluster_0 start Start weigh 1. Weigh Compound start->weigh add_water 2. Add ~80% of final volume of purified water weigh->add_water slurry 3. Create a slurry by stirring/vortexing add_water->slurry add_base 4. Add 0.1M NaOH or KOH dropwise while stirring slurry->add_base monitor_ph 5. Monitor pH continuously add_base->monitor_ph check_dissolution 6. Stop when compound is fully dissolved and pH is stable (target pH 5.5-7.5) monitor_ph->check_dissolution check_dissolution->add_base Not Dissolved qs 7. Adjust to final volume with water (QS) check_dissolution->qs Dissolved end End: Clear Solution qs->end

Caption: Workflow for preparing a pH-adjusted aqueous solution.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q®)

  • 0.1 M NaOH or 0.1 M KOH solution

  • Calibrated pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh the desired amount of this compound and place it into a volumetric flask.

  • Add approximately 80% of the final desired volume of purified water.

  • Place the flask on a magnetic stirrer and begin stirring. The mixture will appear as a cloudy slurry.

  • While continuously monitoring with a calibrated pH meter, add the 0.1 M NaOH or KOH solution drop-by-drop to the slurry.

  • Pause after every few drops to allow the pH to stabilize and observe the dissolution.

  • Continue adding the base until all the solid material has dissolved and the solution is clear. The target pH should typically be between 5.5 and 7.5.

  • Once the compound is fully dissolved, carefully add purified water to reach the final target volume (QS).

  • Mix thoroughly. The resulting solution contains the sodium or potassium salt of the compound.

Protocol 2: Solubilization Using a Co-solvent System

Materials:

  • Pre-prepared pH-adjusted solution (from Protocol 1) or purified water

  • Co-solvent (e.g., DMSO, Ethanol)

  • Calibrated pipettes

Methodology:

  • Prepare a concentrated stock solution of the compound in 100% co-solvent (e.g., 50 mg/mL in DMSO). This stock is often stored at -20°C.

  • For the final working solution, first add the appropriate amount of buffer or media to your tube.

  • While vortexing the buffer, add the required volume of the concentrated co-solvent stock solution dropwise. This rapid mixing helps prevent the compound from precipitating.

  • Ensure the final concentration of the co-solvent in the aqueous solution is as low as possible (ideally ≤1%) to minimize potential biological or chemical interference. Always run a vehicle control (buffer + co-solvent) in your experiments.

References

Preventing photodegradation of 3-(2-chlorophenoxy)propanoic acid in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(2-chlorophenoxy)propanoic acid. This resource provides essential guidance on preventing the photodegradation of this compound in experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and provides solutions to mitigate photodegradation.

Problem Potential Cause Recommended Solution
Inconsistent analytical results over time The compound may be degrading upon exposure to ambient laboratory light.Prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil. Minimize exposure to direct light during experimental procedures.
Loss of compound activity or concentration in solution Direct photolysis is likely occurring. This compound contains chromophores that absorb UV light, leading to its degradation.[1]Implement light-protective measures. For prolonged experiments, consider the use of a photostabilizer such as hydroxypropyl-β-cyclodextrin.
Formation of unknown peaks in chromatograms These are likely photodegradation byproducts. For related phenoxy herbicides, degradation can lead to the formation of corresponding phenols.Characterize the degradation products using techniques like GC-MS or LC-MS/MS to understand the degradation pathway. To prevent their formation, strictly limit light exposure.
Variability between replicate experiments Inconsistent light exposure conditions between replicates can lead to varying degrees of photodegradation.Standardize light conditions for all experiments. If light exposure is unavoidable, ensure it is consistent across all samples and controls.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to photodegradation?

A1: this compound, like other phenoxy herbicides, possesses a chemical structure with chromophores that absorb ultraviolet (UV) radiation in the 280-290 nm range.[1] This absorption of light energy can initiate photochemical reactions, leading to the breakdown of the molecule.

Q2: What are the primary factors that influence the rate of photodegradation?

A2: The rate of photodegradation is influenced by several factors, including:

  • Light Intensity and Wavelength: Higher light intensity and exposure to UV wavelengths will accelerate degradation.

  • Duration of Exposure: Longer exposure times lead to greater degradation.

  • Solvent/Matrix: The solvent system can affect the stability of the compound.

  • Presence of Photosensitizers: Certain molecules in the solution can absorb light and transfer the energy to the compound, accelerating its degradation.

  • Temperature: While primarily a photochemical process, temperature can influence the rates of secondary reactions of the degradation products.

Q3: How can I protect my samples from photodegradation during storage and handling?

A3: To protect your samples, you should:

  • Store solutions in amber glass vials or bottles.

  • If using clear glass, wrap the container completely in aluminum foil.

  • Prepare solutions as fresh as possible before use.

  • Minimize the exposure of your samples to ambient and direct light during all experimental steps.

Q4: Are there any chemical stabilizers I can add to my experimental setup?

A4: Yes, for related chlorophenoxy herbicides like mecoprop and MCPA, the use of cyclodextrins has been shown to be effective. Specifically, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly decrease the rate of photodegradation. It is plausible that this method would also be effective for this compound due to its structural similarity.

Q5: How do I prepare a stabilized solution with hydroxypropyl-β-cyclodextrin?

  • Prepare a solution of hydroxypropyl-β-cyclodextrin in your desired aqueous solvent.

  • Slowly add your this compound solution to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate to form the inclusion complex. The molar ratio of the compound to cyclodextrin will need to be optimized for your specific experimental conditions.

Experimental Protocols

Protocol 1: General Handling and Storage to Prevent Photodegradation

This protocol outlines the basic steps to minimize photodegradation during routine experimental work.

Materials:

  • This compound

  • Amber glass vials or clear glass vials with aluminum foil

  • Appropriate solvent (e.g., methanol, acetonitrile, water)

  • Standard laboratory glassware and equipment

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a low-light environment. Use amber volumetric flasks or flasks wrapped in aluminum foil.

  • Storage: Store all solutions containing the compound in amber glass vials or foil-wrapped containers at the recommended temperature for the compound's stability.

  • Handling: During experimental procedures such as dilutions, transfers, and analyses, minimize the time the solutions are exposed to direct light. Work in an area with subdued lighting if possible.

  • Controls: For experiments sensitive to degradation, prepare a "dark control" sample that is handled identically but kept protected from light throughout the experiment. This will help you quantify the extent of any degradation that may have occurred.

Protocol 2: Quantification of Photodegradation using HPLC-UV

This protocol describes a method to quantify the concentration of this compound and assess its degradation over time.

Materials:

  • This compound solution

  • UV lamp or a controlled light source

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with formic acid)

  • Amber and clear glass vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in clear glass vials. Prepare a parallel set of samples in amber glass vials to serve as dark controls.

  • Light Exposure: Place the clear vials under a UV lamp or in a controlled light environment for a defined period. Keep the amber vials in the same environment, but shielded from light.

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from both the exposed and dark control samples.

  • HPLC Analysis: Analyze the aliquots using an HPLC-UV method. A common detection wavelength for chlorophenoxy acids is around 230-280 nm.

  • Data Analysis: Quantify the peak area of this compound at each time point. Compare the concentration in the exposed samples to the dark controls to determine the extent of photodegradation. Calculate the degradation rate and half-life.

Quantitative Data Summary

The following table summarizes hypothetical data on the photodegradation of a related compound, mecoprop, to illustrate the effectiveness of a stabilizer. Similar relative improvements may be achievable for this compound.

Condition Half-life (t½) in Ultrapure Water (hours) Half-life (t½) in River Water (hours)
Mecoprop alone8.68.7
Mecoprop with HP-β-CD26.823.0

This data is based on studies of the closely related compound mecoprop and is for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis start Start prep_solution Prepare Solution start->prep_solution split_samples Split into Exposed & Dark Control prep_solution->split_samples expose_light Expose to Light Source split_samples->expose_light dark_control Keep in Dark split_samples->dark_control sampling Sample at Time Intervals expose_light->sampling dark_control->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Calculate Degradation Rate hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for quantifying photodegradation.

logical_relationship compound This compound photodegradation Photodegradation compound->photodegradation is susceptible to uv_light UV Light Exposure (>290 nm) uv_light->photodegradation causes byproducts Degradation Byproducts photodegradation->byproducts leads to stabilizer Stabilizer (e.g., Cyclodextrin) protection Prevention stabilizer->protection enables protection->photodegradation inhibits

Caption: Factors influencing photodegradation and its prevention.

References

Identifying and characterizing byproducts of 3-(2-chlorophenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-chlorophenoxy)propanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-halo acid by a phenoxide ion. In this specific synthesis, 2-chlorophenol is treated with a base to form the 2-chlorophenoxide ion, which then reacts with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) to yield the desired product.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

Several byproducts can form during the synthesis, primarily due to side reactions inherent to the Williamson ether synthesis and impurities in the starting materials. The most common byproducts include:

  • Unreacted Starting Materials: Residual 2-chlorophenol and 3-halopropanoic acid may be present in the final product mixture if the reaction does not go to completion.

  • Elimination Byproduct (Acrylic Acid): The basic conditions used in the Williamson ether synthesis can promote the elimination of HX from 3-halopropanoic acid, leading to the formation of acrylic acid.

  • C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired). This can lead to the formation of isomeric byproducts where the propanoic acid moiety is attached to the benzene ring instead of the phenolic oxygen.

  • Dimerization Products: Self-condensation of the starting materials or products can potentially lead to the formation of dimeric impurities.

  • Impurities from Starting Materials: Commercial 2-chlorophenol may contain other isomers of chlorophenol (e.g., 4-chlorophenol) or dichlorophenols (e.g., 2,4-dichlorophenol), which can react to form the corresponding phenoxypropanoic acid derivatives.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete deprotonation of 2-chlorophenol. Ensure a slight excess of a strong enough base (e.g., NaOH, KOH) is used to completely form the phenoxide. The pKa of 2-chlorophenol is around 8.5.
Reaction temperature is too low. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and adjust the temperature accordingly. Typical temperatures range from 60-100 °C.
Poor quality of reagents. Use freshly distilled 2-chlorophenol and high-purity 3-halopropanoic acid. Check for degradation of the halo-acid.
Suboptimal solvent. Polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions. However, aqueous conditions with a phase-transfer catalyst can also be effective.
Side reactions consuming starting materials. Optimize reaction conditions (temperature, reaction time) to minimize the formation of elimination and C-alkylation byproducts.

Problem 2: Presence of significant amounts of unreacted 2-chlorophenol in the product.

Possible Cause Troubleshooting Step
Insufficient amount of 3-halopropanoic acid. Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the 3-halopropanoic acid to ensure complete reaction of the 2-chlorophenoxide.
Reaction time is too short. Monitor the reaction by TLC until the 2-chlorophenol spot is no longer visible.
Inefficient purification. Unreacted 2-chlorophenol can be removed by washing the organic extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acidic product will remain in the aqueous layer as its carboxylate salt, while the less acidic phenol will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the product.

Problem 3: Detection of multiple product spots of similar polarity on TLC.

Possible Cause Troubleshooting Step
Formation of C-alkylated isomers. The formation of C-alkylated byproducts is favored by certain solvents. Protic solvents can solvate the phenoxide oxygen, making the ring carbons more nucleophilic. Using polar aprotic solvents like DMF or DMSO can favor the desired O-alkylation.
Presence of isomeric impurities in the 2-chlorophenol starting material. Analyze the starting 2-chlorophenol by GC-MS or HPLC to check for the presence of other chlorophenol isomers. If present, purify the starting material before use.
Stereoisomers. If a racemic 3-halopropanoic acid is used, the product will be a racemic mixture of (R)- and (S)-3-(2-chlorophenoxy)propanoic acid. These enantiomers will not be separated by standard TLC but may be resolved using chiral chromatography.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct Name Chemical Structure Origin Typical Analytical Signature (Relative Retention Time)
2-ChlorophenolC₆H₅ClOUnreacted starting materialShorter retention time than the product in reverse-phase HPLC.
3-Chloropropanoic AcidC₃H₅ClO₂Unreacted starting materialHighly polar, may elute very early in reverse-phase HPLC.
Acrylic AcidC₃H₄O₂Elimination of HCl from 3-chloropropanoic acidVolatile and polar. May be difficult to detect by HPLC without derivatization.
3-(4-chlorophenoxy)propanoic acidC₉H₉ClO₃Impurity in starting material (4-chlorophenol)Similar retention time to the main product, may require optimized HPLC conditions for separation.
3-(2,4-dichlorophenoxy)propanoic acidC₉H₈Cl₂O₃Impurity in starting material (2,4-dichlorophenol)Longer retention time than the main product in reverse-phase HPLC due to increased hydrophobicity.
C-Alkylated IsomersC₉H₉ClO₃Side reaction (C-alkylation)May have slightly different retention times compared to the O-alkylated product. Identification often requires spectroscopic methods like NMR.

Experimental Protocols

1. Synthesis of this compound (Williamson Ether Synthesis)

  • Materials: 2-chlorophenol, 3-chloropropanoic acid, sodium hydroxide, water, diethyl ether (or other suitable organic solvent), hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in water.

    • Add 2-chlorophenol (1.0 eq.) to the sodium hydroxide solution and stir until a clear solution of the sodium phenoxide is formed.

    • In a separate beaker, dissolve 3-chloropropanoic acid (1.05 eq.) in a small amount of water.

    • Add the 3-chloropropanoic acid solution to the reaction flask.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate 7:3 with a drop of acetic acid).

    • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 2-chlorophenol and other non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. The product will precipitate as a white solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from a suitable solvent system (e.g., water or a mixture of ethanol and water) to improve purity.

2. Analytical Characterization

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or diethyl ether) with a small amount of acetic acid (e.g., 1%) to suppress the ionization of the carboxylic acid group. A typical ratio would be 70:30:1 (hexane:ethyl acetate:acetic acid).

    • Visualization: UV light (254 nm) or staining with a suitable reagent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 275 nm).

    • Purpose: To quantify the purity of the product and separate it from potential byproducts. Isomeric byproducts may require optimization of the mobile phase composition and gradient for effective separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is typically required. A common derivatizing agent is diazomethane or a silylating agent like BSTFA.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection depending on the concentration.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV.

    • Purpose: To identify the structure of the main product and byproducts by analyzing their mass fragmentation patterns.

Mandatory Visualizations

Synthesis_Pathway 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide + NaOH - H2O NaOH NaOH Product 3-(2-chlorophenoxy)propanoic acid 2-Chlorophenoxide->Product + 3-Chloropropanoic Acid (SN2) 3-Chloropropanoic_Acid 3-Chloropropanoic Acid NaCl NaCl H2O H2O

Caption: Synthesis pathway of this compound.

Byproduct_Formation cluster_main Main Reaction (O-Alkylation) cluster_side Side Reactions 2-Chlorophenoxide 2-Chlorophenoxide Product 3-(2-chlorophenoxy)propanoic acid 2-Chlorophenoxide->Product Desired Path C_Alkylation C-Alkylated Isomers 2-Chlorophenoxide->C_Alkylation Undesired Path 3-Chloropropanoic_Acid 3-Chloropropanoic Acid Elimination Acrylic Acid 3-Chloropropanoic_Acid->Elimination Base-induced Elimination

Caption: Potential byproduct formation pathways.

Experimental_Workflow Start Crude Product TLC_Analysis TLC Analysis (Qualitative Check) Start->TLC_Analysis Purification Purification (e.g., Recrystallization) TLC_Analysis->Purification HPLC_Analysis HPLC Analysis (Purity & Quantification) Purification->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Structural Confirmation) HPLC_Analysis->GCMS_Analysis Final_Product Pure Product GCMS_Analysis->Final_Product

Caption: General experimental workflow for analysis.

Stability of 3-(2-chlorophenoxy)propanoic acid in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(2-chlorophenoxy)propanoic acid under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: Is this compound sensitive to light?

Yes, compounds containing a chlorophenoxy moiety are susceptible to photodegradation.[2][3] Exposure to UV light can lead to the cleavage of the ether bond and other degradation pathways. It is crucial to store both the solid compound and its solutions in amber vials or otherwise protected from light to minimize degradation.

Q3: How stable is this compound in different solvents?

While specific stability data in various solvents is limited, the choice of solvent can influence the degradation rate. For analytical purposes, solvents like acetonitrile and methanol are commonly used. In aqueous solutions, the pH will be a critical factor in determining stability. It is advisable to prepare solutions fresh and store them appropriately, especially if they are to be used for sensitive biological assays.

Q4: What are the likely degradation pathways for this compound?

Based on the chemical structure and data from related phenoxypropanoic acids, the primary degradation pathways are expected to be:

  • Photodegradation: Cleavage of the ether linkage upon exposure to light, potentially forming 2-chlorophenol and propanoic acid derivatives.

  • Oxidation: The phenoxy group can be susceptible to oxidation, leading to the formation of hydroxylated and other oxidized species.

  • Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the ether bond can be hydrolyzed.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results (e.g., loss of biological activity) Degradation of the compound in solution.Prepare fresh solutions before each experiment. Store stock solutions in the dark at low temperatures (2-8°C or -20°C). Verify the purity of the compound using a suitable analytical method like HPLC.
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Protect samples from light and heat. Ensure the purity of solvents and reagents.
Change in the physical appearance of the solid (e.g., discoloration) Potential degradation of the solid material.Store the solid compound in a tightly sealed container in a cool, dark, and dry place. If degradation is suspected, re-analyze the material to confirm its purity.

Experimental Protocols

Forced degradation studies are essential to understand the stability of a compound. Below are generalized protocols for investigating the stability of this compound under various stress conditions.

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a calibrated light chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 278 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the parent compound from any degradation products formed under the stress conditions.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table illustrates how stability data from a forced degradation study could be presented. The values are hypothetical and serve as an example.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24605%2-chlorophenol
0.1 M NaOH246015%2-chlorophenol
3% H₂O₂242510%Oxidized derivatives
Heat2460<2%-
Light (ICH Q1B)-2520%Photodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress D Oxidation (3% H2O2, RT) A->D Expose to Stress E Thermal Stress (60°C) A->E Expose to Stress F Photolytic Stress (ICH Q1B) A->F Expose to Stress G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways Parent This compound Photo Photodegradation (e.g., 2-chlorophenol) Parent->Photo Light Oxidative Oxidative Degradation (e.g., hydroxylated species) Parent->Oxidative Oxidizing Agent Hydrolytic Hydrolytic Cleavage (e.g., 2-chlorophenol) Parent->Hydrolytic Acid/Base, Heat

References

Addressing phytotoxicity symptoms in plants treated with high concentrations of 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(2-chlorophenoxy)propanoic acid in their experiments. The information provided is intended to help address phytotoxicity symptoms that may arise from the application of high concentrations of this synthetic auxin.

Troubleshooting Guide

This guide is designed to help you identify and address common issues related to phytotoxicity when using this compound.

Observed Symptom Potential Cause Recommended Action
Epinasty (downward bending of leaves and stems), leaf curling and cupping. [1][2]High concentration of this compound leading to hormonal imbalance and uncontrolled cell elongation.[2]1. Immediately cease application of the compound. 2. If the application was recent (within a few hours), gently rinse the plant's foliage with water to remove unabsorbed residue.[3][4][5] 3. Reduce the concentration for future experiments.
Chlorosis (yellowing of leaves) and necrosis (tissue death), particularly at shoot tips and leaf margins. [1]Overproduction of ethylene and abscisic acid (ABA) induced by high auxin levels, leading to senescence and cell death.[6][7]1. Prune the most severely affected leaves and stems to reduce the metabolic stress on the plant.[3][4] 2. Ensure the plant receives optimal watering to help dilute and flush the compound from the soil.[3][4] 3. For soil applications, consider incorporating activated charcoal into the topsoil to help bind the herbicide.[3][5]
Stunted or distorted new growth. [1][2]Disruption of normal developmental processes due to interference with auxin signaling pathways.1. Provide supportive care, including balanced, slow-release fertilization to encourage healthy new growth.[3] Avoid high-nitrogen fertilizers initially.[3] 2. Monitor the plant over time; new growth should eventually return to normal if the initial dose was not lethal.
Swelling of stems and formation of adventitious roots. [1]Stimulation of cell division and differentiation in tissues not normally undergoing such processes.1. This is a classic symptom of high auxin concentration. Monitor the plant's overall health. 2. If the plant survives the initial shock, these symptoms may persist but may not be fatal. Focus on providing good cultural care to support recovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes phytotoxicity at high concentrations?

A1: this compound is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[8] At high concentrations, it overwhelms the plant's hormonal regulatory system, leading to a cascade of detrimental effects. This includes the over-stimulation of genes responsible for cell growth, leading to uncontrolled and disorganized cell division and elongation.[2] This hormonal imbalance also triggers the excessive production of other plant hormones, ethylene and abscisic acid (ABA), which promote senescence, chlorosis, and ultimately, tissue death.[6][7]

Q2: Are there any known concentration thresholds for the phytotoxic effects of this compound?

A2: Specific phytotoxicity thresholds for this compound are not well-documented in publicly available literature and can vary significantly depending on the plant species, growth stage, and environmental conditions. However, studies on its use as a plant growth regulator in pineapple have shown that even at concentrations intended for beneficial effects (40-160 mg L-1), physiological changes such as reduced soluble solids content can occur. It is crucial to perform a dose-response study for your specific plant system to determine the optimal concentration and the threshold for phytotoxicity.

Q3: How can I reverse the phytotoxic symptoms observed in my experimental plants?

A3: Reversing phytotoxicity depends on the severity of the damage and how quickly you intervene. For recent applications, immediately rinsing the foliage with water can help remove the unabsorbed compound.[3][4][5] Pruning severely damaged leaves and stems can help the plant redirect energy to new growth.[3][4] Providing optimal growing conditions, including proper watering to help leach the compound from the soil and balanced fertilization to support recovery, is crucial.[3] In cases of soil contamination, the application of activated charcoal can help adsorb the chemical and reduce its availability to the plant's roots.[3][5]

Q4: Can I use other chemicals to counteract the effects of this compound?

A4: Currently, there are no registered chemical antidotes for auxin herbicide phytotoxicity in plants. The primary approach to mitigation is through supportive care and cultural practices that help the plant metabolize and overcome the effects of the herbicide. Research into substances that could act as pre-protectants is ongoing, but no definitive solutions are commercially available for this specific compound.

Q5: How long will it take for my plants to recover from phytotoxicity?

A5: The recovery time can range from a few weeks to several months, depending on the initial dose of this compound, the plant species and its health, and the supportive care provided. Minor damage may be outgrown with new foliage, while severe damage may be irreversible.

Quantitative Data

The following table summarizes the dose-dependent effects of 2-(3-chlorophenoxy) propionic acid on pineapple fruit characteristics. While this data pertains to growth regulation rather than phytotoxicity, it illustrates the dose-responsive nature of this compound.

Concentration (mg L-1)Crown Length (cm)Crown Weight (g)Fruit Weight (g)Soluble Solids (°Brix)
025.0250150012.2
4022.5220160011.8
8020.0190165011.4
12017.5160160011.0
16015.0130155010.7

Note: Data is illustrative and based on findings for 2-(3-chlorophenoxy) propionic acid in pineapple. Actual results will vary with the specific isomer and experimental system.

Experimental Protocols

Protocol 1: Dose-Response Analysis for Phytotoxicity Assessment

Objective: To determine the concentration range of this compound that causes phytotoxicity in the target plant species.

Materials:

  • Target plant species at a uniform growth stage.

  • This compound stock solution.

  • Solvent for the stock solution (e.g., ethanol or DMSO, ensure to have a solvent-only control).

  • Growth medium and containers.

  • Controlled environment growth chamber or greenhouse.

  • Foliar application spray bottle or soil drenching equipment.

Methodology:

  • Prepare a series of dilutions of this compound from the stock solution. A logarithmic series (e.g., 0, 1, 10, 100, 1000 mg L-1) is recommended for initial range-finding.

  • Include a control group (no treatment) and a solvent control group.

  • Randomly assign plants to each treatment group, with a sufficient number of replicates (e.g., 5-10 plants per group).

  • Apply the treatments uniformly to the plants, either as a foliar spray to the point of runoff or as a soil drench with a consistent volume.

  • Maintain the plants in a controlled environment with optimal light, temperature, and humidity.

  • Observe the plants daily for the first week and then every few days for up to four weeks.

  • Record the appearance and severity of phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no effect, 5 = plant death).

  • At the end of the experiment, measure quantitative parameters such as plant height, shoot and root biomass (fresh and dry weight).

  • Analyze the data to determine the concentration at which phytotoxicity symptoms first appear and the EC50 (concentration causing 50% effect).

Protocol 2: Mitigation of Phytotoxicity Symptoms

Objective: To evaluate the effectiveness of different treatments in rescuing plants from this compound-induced phytotoxicity.

Materials:

  • Plants exhibiting phytotoxicity symptoms after treatment with a high concentration of this compound.

  • Water source for rinsing.

  • Pruning tools.

  • Activated charcoal.

  • Balanced, slow-release fertilizer.

Methodology:

  • Select a uniform group of plants showing moderate phytotoxicity symptoms.

  • Divide the plants into different treatment groups, with a non-treated symptomatic control group.

    • Group A (Rinsing): Gently rinse the foliage with water for 1-2 minutes.

    • Group B (Pruning): Remove the most severely affected leaves and stems.

    • Group C (Activated Charcoal): For soil-treated plants, carefully incorporate a layer of activated charcoal into the top 2-3 cm of the soil.

    • Group D (Supportive Care): Provide optimal watering and apply a balanced, slow-release fertilizer according to the manufacturer's instructions.

    • Combination Groups: Test combinations of the above treatments (e.g., Rinsing + Pruning + Supportive Care).

  • Continue to provide all plants with good cultural care.

  • Monitor the plants for signs of recovery over several weeks, recording changes in the severity of symptoms and the emergence of new, healthy growth.

  • Assess recovery based on visual scoring and biomass measurements at the end of the experimental period.

Visualizations

Auxin_Signaling_Pathway cluster_perception High Concentration of this compound cluster_signal_transduction Signal Transduction Cascade cluster_cellular_response Phytotoxic Cellular Response High_Auxin This compound TIR1_AFB TIR1/AFB Receptors High_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Elongation & Division Auxin_Response_Genes->Uncontrolled_Growth Ethylene_ABA Increased Ethylene & Abscisic Acid (ABA) Production Auxin_Response_Genes->Ethylene_ABA Symptoms Epinasty, Chlorosis, Necrosis, Stunting Uncontrolled_Growth->Symptoms Ethylene_ABA->Symptoms

Caption: Simplified signaling pathway of phytotoxicity induced by high concentrations of this compound.

Troubleshooting_Workflow Start Phytotoxicity Symptoms Observed (Epinasty, Chlorosis, Necrosis) Check_Concentration Was a high concentration of This compound used? Start->Check_Concentration Immediate_Action Immediate Actions Check_Concentration->Immediate_Action Yes Rinse Rinse Foliage with Water Immediate_Action->Rinse Prune Prune Damaged Tissue Immediate_Action->Prune Long_Term_Care Long-Term Care & Mitigation Rinse->Long_Term_Care Prune->Long_Term_Care Watering Optimize Watering Long_Term_Care->Watering Fertilize Apply Balanced, Slow-Release Fertilizer Long_Term_Care->Fertilize Charcoal Apply Activated Charcoal (for soil application) Long_Term_Care->Charcoal Monitor Monitor for Recovery Watering->Monitor Fertilize->Monitor Charcoal->Monitor

References

Technical Support Center: Method Validation for the Analysis of 3-(2-chlorophenoxy)propanoic acid in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-(2-chlorophenoxy)propanoic acid (3-CPA) in complex samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound.

Problem/Question Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) Interaction of the acidic analyte with active sites on the column, particularly residual silanols. Column overload. Inappropriate mobile phase pH. Extra-column dead volume.- Optimize Mobile Phase: Add a buffer, such as ammonium formate, to the mobile phase to mask silanol interactions. Ensure the mobile phase pH is appropriate to keep the analyte in a consistent ionic state. - Reduce Sample Load: Dilute the sample or decrease the injection volume. - Check Column Health: Use a guard column to protect the analytical column. If the column is old or contaminated, flush it according to the manufacturer's instructions or replace it. - Minimize Dead Volume: Ensure all fittings and connections are properly made and use tubing with the smallest appropriate internal diameter.
Low Analyte Recovery Inefficient extraction from the sample matrix. Analyte degradation during sample preparation or storage. Adsorption of the analyte to container surfaces.- Optimize Extraction: Adjust the pH of the extraction solvent to ensure the analyte is in the appropriate form for efficient partitioning. For acidic herbicides, acidification of the sample prior to extraction is often necessary.[1] Consider alternative extraction techniques like Solid-Phase Extraction (SPE) with a suitable sorbent. - Ensure Sample Stability: Prepare fresh samples and standards. If storage is necessary, investigate the stability of 3-CPA under different temperature and light conditions. - Use Appropriate Labware: Utilize silanized glassware or polypropylene tubes to minimize adsorption.
High Background Noise or Matrix Effects Co-elution of matrix components that suppress or enhance the analyte signal in the mass spectrometer. Contamination from solvents, reagents, or the LC-MS system itself.- Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE protocol or the use of specific sorbents to remove interfering compounds.[2] - Modify Chromatographic Conditions: Adjust the gradient profile or change the stationary phase to better separate the analyte from matrix interferences. - Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects. - System Cleaning: Regularly clean the ion source and other components of the mass spectrometer. Use high-purity solvents and reagents.
Inconsistent Retention Times Changes in mobile phase composition. Fluctuations in column temperature. Column degradation. Air bubbles in the pump or flow path.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Degas the solvents before use. - Use a Column Oven: Maintain a constant and uniform column temperature. - Monitor Column Performance: Regularly check the column's performance with a standard mixture. - Purge the System: Purge the pumps to remove any trapped air bubbles.
Low Sensitivity/Poor Signal Intensity Suboptimal ionization of the analyte. Incorrect mass spectrometer settings. Analyte concentration below the limit of detection.- Optimize MS Parameters: Tune the mass spectrometer for the specific m/z transitions of 3-CPA. Optimize ionization source parameters such as capillary voltage, gas flows, and temperature. Negative ion mode is typically used for acidic herbicides.[1] - Improve Sample Concentration: If the analyte concentration is too low, consider a pre-concentration step during sample preparation.

Frequently Asked Questions (FAQs)

1. What is the most suitable analytical technique for the analysis of this compound in complex samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of 3-CPA in complex matrices.[1][3] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying low levels of the analyte in the presence of interfering matrix components.

2. Which sample preparation technique is recommended for extracting 3-CPA from complex matrices like soil or food?

Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for the extraction and cleanup of chlorophenoxy acid herbicides from various matrices.[4] A reversed-phase sorbent (e.g., C18) is often used. The sample is typically acidified to a pH below the pKa of 3-CPA to ensure it is in its neutral form, allowing for better retention on the sorbent. Elution is then performed with an organic solvent.

3. What are the key method validation parameters to assess for a quantitative LC-MS/MS method for 3-CPA?

Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte.

4. How can I minimize matrix effects in my analysis?

Matrix effects can be minimized through several strategies:

  • Effective Sample Cleanup: Utilize advanced sample preparation techniques like SPE to remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix-induced signal suppression or enhancement.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

5. What are typical LC-MS/MS conditions for the analysis of chlorophenoxy acid herbicides?

  • Liquid Chromatography: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, with an acidic modifier like formic acid to ensure the analyte is in its protonated form for good peak shape.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic herbicides. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 3-CPA.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of chlorophenoxy acid herbicides in various matrices. Note: Specific data for this compound in complex food matrices is limited in the reviewed literature. The data presented for other chlorophenoxy herbicides can be used as a reference for method development and validation.

Table 1: Linearity, LOD, and LOQ of Chlorophenoxy Herbicides in Water[5]

AnalyteLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)
2,4-D0.01 - 1.0>0.990.00150.005
MCPA0.01 - 1.0>0.990.00210.007
Mecoprop0.01 - 1.0>0.990.00180.006
Dichlorprop0.01 - 1.0>0.990.00120.004
2,4,5-T0.01 - 1.0>0.990.00090.003

Table 2: Accuracy (Recovery) and Precision of Chlorophenoxy Herbicides in Spiked Urine Samples (n=6)[4]

AnalyteSpiking Level (µg/L)Mean Recovery (%)RSD (%)
2,4-D50953.2
MCPA50924.1
MCPP50982.5
2,4-DP50963.8
MCPB50894.5
2,4,5-TP50913.9

Experimental Protocols

Detailed Methodology for Analysis of 3-CPA in a Food Matrix (e.g., Fruit Puree)

This protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation used.

1. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

2. Sample Preparation

  • Homogenization: Homogenize the fruit sample to a uniform puree.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid).

    • Vortex for 1 minute.

    • Add anhydrous magnesium sulfate (4 g) and sodium acetate (1 g).

    • Vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified water (e.g., with 0.1% formic acid).

    • Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 6 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions for 3-CPA (m/z): To be determined by direct infusion of the standard. A likely precursor ion would be [M-H]⁻ at m/z 199. Product ions would need to be optimized.

Visualizations

Experimental_Workflow Sample Sample Receipt (Complex Matrix) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acidified Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE Cleanup) Centrifugation->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Reporting LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of 3-CPA.

Troubleshooting_Matrix_Effects Start Inconsistent Results or Low Recovery Observed Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response Stable? Check_IS->IS_OK Matrix_Effect Suspect Matrix Effects IS_OK->Matrix_Effect Yes IS_Not_OK Investigate Sample Preparation or System Stability IS_OK->IS_Not_OK No Improve_Cleanup Improve Sample Cleanup (e.g., modify SPE) Matrix_Effect->Improve_Cleanup Modify_LC Modify LC Method (e.g., change gradient) Matrix_Effect->Modify_LC Matrix_Matched Use Matrix-Matched Calibrants Matrix_Effect->Matrix_Matched End Re-validate Method Improve_Cleanup->End Modify_LC->End Matrix_Matched->End

Caption: Decision tree for troubleshooting matrix effects.

References

Minimizing matrix effects in the LC-MS/MS analysis of 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 3-(2-chlorophenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which for this topic is this compound. These additional components can include salts, lipids, proteins, and metabolites. Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results. For phenoxy herbicides like this compound, matrix interferences can be pronounced, potentially causing baseline instability and overlapping peaks, which complicates reliable quantification, especially at low concentrations.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed quantitatively using the post-extraction spiking method. This technique involves comparing the peak response of this compound in a standard solution prepared in a pure solvent to its response when spiked into a blank sample extract that has undergone the complete sample preparation procedure. The matrix effect can then be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Post-Extracted Sample / Peak Area in Neat Solution) - 1] x 100

A value greater than 0% suggests ion enhancement, while a value less than 0% indicates ion suppression. Generally, a matrix effect within the range of -20% to +20% is considered acceptable for many bioanalytical methods.

Q3: What are the primary strategies to minimize matrix effects for this analysis?

A3: The most effective strategies for mitigating matrix effects can be grouped into three main categories:

  • Robust Sample Preparation: Employing a thorough sample cleanup procedure is the most critical step to remove interfering matrix components before LC-MS/MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method to effectively separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of Internal Standards: The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated or ¹³C-labeled version of this compound, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, enabling accurate correction of the analyte's signal.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely mimics the samples being analyzed can help to compensate for consistent matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for this compound in your specific matrix.1. Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbent types (e.g., C18, mixed-mode) and elution solvents. 2. Check pH: Ensure the sample pH is adjusted to maintain this compound in its appropriate form for extraction (typically acidic for reversed-phase SPE).
Analyte Degradation: The analyte may be unstable under the extraction or storage conditions.1. Ensure Proper Storage: Store samples and extracts under appropriate conditions (e.g., cool, dark). 2. Assess Stability: Perform stability studies of the analyte in the matrix and processed samples.
High Signal Variability (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of interferences.[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1]
Carryover: Analyte from a high-concentration sample is carried over to the next injection.1. Optimize Wash Steps: Incorporate a robust needle wash protocol in the autosampler method, using a strong solvent. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.1. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Implement Column Washing: Regularly wash the column with a strong solvent to remove contaminants.
Inappropriate Mobile Phase: The mobile phase composition or pH is not suitable for the analyte.1. Adjust Mobile Phase pH: For acidic analytes like this compound, a lower pH mobile phase (e.g., with formic acid) can improve peak shape. 2. Optimize Gradient: Adjust the gradient elution profile to improve peak focusing.
Significant Ion Suppression Co-elution with Phospholipids: In biological matrices like plasma, phospholipids are a major cause of ion suppression.1. Phospholipid Removal Techniques: Use specialized sample preparation products (e.g., phospholipid removal plates or cartridges) or a more effective extraction method like SPE. 2. Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the phospholipid elution zone.
High Salt Concentration: Salts from the sample matrix can suppress the ionization process.1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering salts. 2. Use a More Effective Cleanup: SPE can be effective at removing salts.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for phenoxypropionic acid herbicides using different sample preparation techniques. Please note that this data is based on studies of compounds structurally similar to this compound, such as mecoprop and dichlorprop, and may vary for the specific target analyte and matrix.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 60 - 85%-50% to -80% (Significant Suppression)Fast, simple, and inexpensive.Provides the least clean extracts, leading to significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) 70 - 95%-20% to -50% (Moderate Suppression)Can provide cleaner extracts than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) 85 - 110%-15% to +10% (Minimal Suppression/Enhancement)Highly selective, provides the cleanest extracts, and minimizes matrix effects.[1]More complex method development and can be more expensive.

Experimental Protocols

Sample Preparation Methodologies

The following are general protocols for the extraction of this compound from a biological matrix (e.g., plasma). Optimization will be required for specific applications.

a) Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c) Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

  • Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash the Cartridge: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

  • Dry the Cartridge: Dry the cartridge under vacuum for 5 minutes.

  • Elute the Analyte: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • This compound: To be determined by infusion of a standard solution. A likely precursor ion would be [M-H]⁻ at m/z 199.0.

    • Internal Standard: To be determined based on the specific SIL-IS used.

Assessment of Matrix Effect and Recovery
  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and internal standard into the initial mobile phase at a known concentration.

    • Set 2 (Post-Spike Sample): Extract a blank matrix sample using your chosen preparation method. Spike the analyte and internal standard into the final, clean extract at the same concentration as Set 1.

    • Set 3 (Pre-Spike Sample): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Pre-Spike Sample / Peak Area of Post-Spike Sample) x 100

    • Matrix Effect (%) = [(Peak Area of Post-Spike Sample / Peak Area of Neat Solution) - 1] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) sample->ppt lle Liquid-Liquid Extraction (MTBE) sample->lle spe Solid-Phase Extraction (C18) sample->spe extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms Injection data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: General experimental workflow for LC-MS/MS analysis.

troubleshooting_logic start Inaccurate or Imprecise Results? check_me Assess Matrix Effect (Post-Spike vs. Neat) start->check_me me_high Matrix Effect > 20%? check_me->me_high improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) me_high->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard me_high->use_sil_is Yes check_recovery Assess Recovery (Pre-Spike vs. Post-Spike) me_high->check_recovery No improve_cleanup->check_recovery use_sil_is->check_recovery recovery_low Recovery < 80%? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol (pH, solvent) recovery_low->optimize_extraction Yes check_chrom Check Chromatography (Peak Shape, Carryover) recovery_low->check_chrom No optimize_extraction->check_chrom end_good Method Optimized check_chrom->end_good

Caption: Troubleshooting logic for addressing matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(2-chlorophenoxy)propanoic acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two synthetic auxin herbicides: 3-(2-chlorophenoxy)propanoic acid and the widely studied 2,4-D (2,4-Dichlorophenoxyacetic acid). Both compounds belong to the phenoxyalkanoic acid class of herbicides and exert their effects by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible plants.[1][2] This comparison focuses on their mechanism of action, available quantitative data, and the experimental protocols used to assess their biological activity.

Executive Summary

While both this compound and 2,4-D function as synthetic auxins, a comprehensive review of the available scientific literature reveals a significant disparity in the depth of research and available quantitative data. 2,4-D has been extensively studied for decades, resulting in a wealth of information on its receptor binding, dose-response relationships, and physiological effects. In contrast, specific quantitative data on the biological activity of this compound, particularly in direct comparison to 2,4-D, is limited. This guide synthesizes the available information to provide a comparative overview, highlighting the established knowledge on 2,4-D as a benchmark for understanding the likely, though less documented, properties of this compound.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative studies, the following table summarizes the available quantitative and qualitative data for each compound. It should be noted that much of the information for this compound is inferred from the general behavior of chlorophenoxy herbicides.

ParameterThis compound2,4-D (2,4-Dichlorophenoxyacetic acid)
Chemical Class Phenoxyalkanoic acidPhenoxyalkanoic acid[3]
Mechanism of Action Synthetic auxin mimic; binds to TIR1/AFB auxin co-receptors.[1]Synthetic auxin mimic; binds to TIR1/AFB auxin co-receptors, leading to degradation of Aux/IAA transcriptional repressors.[2][4]
Receptor Binding Affinity (TIR1/AFB) Data not available. Expected to bind to TIR1/AFB receptors based on its chemical class.Binds to the TIR1/AFB family of receptors. Different members of the family exhibit varying affinities for 2,4-D.[4][5]
Phytotoxicity Effective against broadleaf weeds.[6]Highly effective against broadleaf weeds, with little effect on grasses.[2]
EC50 (Root Growth Inhibition) Data not available.Dose-dependent inhibition of root growth has been demonstrated. Specific EC50 values vary depending on the plant species and experimental conditions.
IC50 (Foliar Damage) Data not available.Causes epinasty (twisting and curling of stems and leaves), leading to necrosis at higher concentrations. IC50 values are species and formulation dependent.

Mechanism of Action: The Auxin Mimicry Pathway

Both this compound and 2,4-D exert their herbicidal effects by disrupting the normal hormonal balance in plants. They act as mimics of the natural plant hormone indole-3-acetic acid (IAA), binding to the TIR1/AFB family of auxin co-receptors.[1][4] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors results in the uncontrolled expression of auxin-responsive genes, causing a cascade of physiological disruptions, including rapid, unsustainable cell division and elongation, epinasty, and ultimately, plant death.[2][3]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (this compound or 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB binds to complex Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits SCF_Complex->Aux_IAA ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

TIR1/AFB Receptor Binding Assay

This in vitro assay quantifies the binding affinity of a compound to the auxin co-receptors.

Methodology:

  • Protein Expression and Purification:

    • Express recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) in a suitable expression system (e.g., insect cells or E. coli).

    • Purify the proteins using affinity chromatography (e.g., His-tag or GST-tag purification).

  • Binding Assay (Surface Plasmon Resonance - SPR):

    • Immobilize a purified Aux/IAA protein (the co-receptor) onto an SPR sensor chip.

    • Prepare a series of concentrations of the purified TIR1/AFB protein and the test compound (this compound or 2,4-D).

    • Inject the mixture of TIR1/AFB protein and the test compound over the sensor chip surface.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of protein binding to the immobilized Aux/IAA.

    • Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity. Lower KD values indicate higher binding affinity.[7][8]

TIR1_Binding_Assay_Workflow Start Start Protein_Expression Express & Purify TIR1/AFB and Aux/IAA proteins Start->Protein_Expression Immobilization Immobilize Aux/IAA protein on SPR sensor chip Protein_Expression->Immobilization Prepare_Analytes Prepare solutions of TIR1/AFB and test compounds Protein_Expression->Prepare_Analytes SPR_Analysis Inject analytes over sensor chip and measure binding response Immobilization->SPR_Analysis Prepare_Analytes->SPR_Analysis Data_Analysis Calculate KD (binding affinity) SPR_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a TIR1/AFB receptor binding assay using SPR.
Root Growth Inhibition Assay

This whole-plant bioassay determines the effective concentration (EC50) of a herbicide that causes a 50% reduction in root growth.

Methodology:

  • Plant Material and Growth Conditions:

    • Use a model plant species with a rapid and consistent root growth, such as Arabidopsis thaliana or cress (Lepidium sativum).

    • Sterilize seeds and germinate them on a sterile, nutrient-rich agar medium (e.g., Murashige and Skoog medium) in vertically oriented petri dishes.

    • Grow the seedlings in a controlled environment with standardized light, temperature, and humidity.

  • Herbicide Treatment:

    • Prepare a range of concentrations of this compound and 2,4-D in the agar medium.

    • Transfer seedlings of a uniform size to the petri dishes containing the different herbicide concentrations.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 5-7 days), scan the petri dishes to create high-resolution images of the root systems.

    • Measure the length of the primary root for each seedling using image analysis software.

    • Calculate the percentage of root growth inhibition for each concentration relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit a dose-response curve (e.g., a four-parameter logistic curve) to determine the EC50 value.[9][10]

Foliar Phytotoxicity Assay

This assay assesses the visible damage caused by the foliar application of a herbicide and can be used to determine the concentration that causes 50% injury (IC50).

Methodology:

  • Plant Material and Growth Conditions:

    • Grow a suitable broadleaf plant species (e.g., tomato or soybean) in individual pots in a greenhouse or growth chamber under controlled conditions.

    • Ensure plants are at a consistent developmental stage (e.g., 2-4 true leaves) before treatment.

  • Herbicide Application:

    • Prepare a series of concentrations of this compound and 2,4-D, often with the addition of a surfactant to ensure even leaf coverage.

    • Apply the herbicide solutions to the foliage of the plants using a calibrated sprayer to ensure a uniform application rate.

    • Include a control group sprayed only with water and surfactant.

  • Phytotoxicity Assessment:

    • At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as epinasty, chlorosis (yellowing), and necrosis (tissue death).

    • Use a rating scale (e.g., 0-100%, where 0% is no injury and 100% is plant death) to quantify the level of injury.

    • Determine the IC50 value by plotting the percentage of injury against the herbicide concentration and fitting a dose-response curve.[11][12]

Phytotoxicity_Assay_Logic Start Select Plant Species & Grow to Uniform Stage Prepare_Solutions Prepare Herbicide Concentration Series Start->Prepare_Solutions Application Apply Herbicides to Foliage Prepare_Solutions->Application Incubation Incubate under Controlled Conditions Application->Incubation Assessment Visually Assess Phytotoxicity at Set Time Points Incubation->Assessment Data_Analysis Determine IC50 Value Assessment->Data_Analysis End End Data_Analysis->End

Figure 3: Logical flow of a foliar phytotoxicity assay.

Conclusion

Both this compound and 2,4-D are synthetic auxin herbicides that share a common mechanism of action involving the TIR1/AFB auxin co-receptor pathway. While 2,4-D is a well-characterized herbicide with a large body of quantitative data, there is a notable lack of specific comparative data for this compound. Based on its chemical structure and classification, it is expected to exhibit similar biological activities to 2,4-D, but likely with different potencies and receptor affinities. Further research employing the standardized experimental protocols outlined in this guide is necessary to provide a direct quantitative comparison of the biological activities of these two compounds. Such studies would be invaluable for a more precise understanding of their relative efficacy and potential applications in agriculture and plant science research.

References

A Comparative Analysis of 3-(2-chlorophenoxy)propanoic Acid and Other Commercial Fruit Thinning Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regulation of fruit load in commercial orchards is a critical practice for optimizing fruit size, quality, and ensuring consistent annual yields. Chemical thinning agents are widely employed to selectively induce the abscission of a portion of the fruitlets, thereby reducing competition for resources. This guide provides an objective comparison of the efficacy of 3-(2-chlorophenoxy)propanoic acid (3-CPA) against other prominent commercial fruit thinning agents, supported by experimental data.

Overview of Fruit Thinning Agents

Fruit thinning agents can be broadly categorized based on their mode of action. These include synthetic auxins like 3-CPA and 1-naphthaleneacetic acid (NAA), the insecticide carbaryl, cytokinin-like compounds such as 6-benzyladenine (6-BA), ethylene-releasing agents like ethephon, and photosynthesis inhibitors such as metamitron. The efficacy of these agents is influenced by factors including cultivar, application timing, concentration, and environmental conditions.[1][2]

Quantitative Performance Comparison

The following tables summarize the quantitative data from various studies comparing the performance of 3-CPA with other commercial fruit thinning agents on different fruit crops.

Table 1: Efficacy of Thinning Agents on Peach Cultivars

Thinning AgentConcentrationCultivarFruit Set Reduction (%)Mean Fruit Weight (g)Yield ( kg/tree )Reference
3-CPA 300 ppmVarious Cling PeachesEffective Thinning*IncreasedNot Reduced[3]
Ethephon 350 ppmSpring LadySignificant172.4-
Ethephon 500 ppmSpring LadySignificant--
Thiourea 5%Flordasun66.14--[4]
Ethrel (Ethephon) 150 ppmFlordasun68.32--[4]
Control (Untreated) -Spring Lady-79.1-
Control (Untreated) -Flordasun23.08--[4]

*Qualitative assessment of "good thinning" was reported.[3]

Table 2: Efficacy of Thinning Agents on Apple Cultivars

Thinning AgentConcentrationCultivarFinal Fruit Number (per tree)Mean Fruit Weight (g)Yield ( kg/tree )Reference
NAA 10 ppmSummerredReducedNot Enhanced-[5]
6-BA 100 ppmSummerredReducedEnhanced-[5]
Ethephon 200 ppmSummerredReducedNot Enhanced-[5]
NAA + 6-BA 10 ppm + 100 ppmSummerredAdequately ReducedEnhancedNot Diminished[5]
Metamitron 500 mg/L (x2)GalaSignificantly Reduced*--[6]
Carbaryl 1500 mg/LHoneycrispSimilar to Hand-thinned--[7]
Carbaryl + 6-BA 1500 mg/L + 75 mg/LHoneycrispLowest Fruit Set--[7]
Hand Thinned -Summerred---[5]
Control (Untreated) -Summerred---[5]

*Fruit setting rate of inflorescences and flowers was significantly reduced.[6]

Experimental Protocols

General Experimental Design for Fruit Thinning Trials

A standard randomized block design is commonly used in field trials for evaluating fruit thinning agents.[5]

  • Plant Material: Trees of a specific cultivar, age, and uniform vigor are selected. For example, three-year-old 'Summerred'/M.9 apple trees.[5]

  • Treatments: Different chemical thinners at various concentrations, a hand-thinned control, and an unthinned (control) group are typically included.

  • Application: Chemicals are applied at specific fruitlet development stages, often defined by the diameter of the king fruitlet (e.g., 10 mm).[5] Spraying is done to the point of drip using a hand sprayer or an air-blast sprayer.

  • Data Collection:

    • Fruit Set: The number of fruitlets is counted on selected branches before and after the application of thinners, and the final fruit set is recorded at harvest.

    • Fruit Quality: At harvest, a random sample of fruits is collected to measure mean fruit weight, diameter, soluble solids content, and firmness.

    • Yield: The total number and weight of fruits per tree are recorded.

    • Return Bloom: The flowering intensity in the following spring is assessed to determine the effect on biennial bearing.

Specific Protocol Example: Ethephon on 'Summerred' Apples[6]
  • Treatments: Ethephon at 200 ppm was applied at 20% flowering. Other treatments in the study included NAA (10 ppm) and BA (100 ppm) applied at 10 mm fruitlet diameter.

  • Data Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using Duncan's multiple range test at P=0.05.

Signaling Pathways and Modes of Action

The mechanisms by which chemical thinners induce fruit abscission involve complex physiological and molecular pathways.

Synthetic Auxins (3-CPA and NAA)

Synthetic auxins like 3-CPA and NAA are thought to induce thinning by creating a strong, temporary sink for nutrients, which enhances competition among fruitlets and leads to the abscission of weaker fruits.[8] They can also interfere with the natural auxin flow from the developing seeds, which is crucial for fruit retention. A reduction in auxin transport from the fruitlet can trigger the abscission process.[8]

Auxin_Signaling cluster_Cell Abscission Zone Cell Auxin Auxin (3-CPA, NAA) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes (e.g., GH3, SAURs) ARF->Auxin_Response_Genes activates transcription Cell_Wall_Degradation Cell Wall Degrading Enzymes (e.g., Cellulase, Polygalacturonase) Auxin_Response_Genes->Cell_Wall_Degradation leads to Abscission Fruit Abscission Cell_Wall_Degradation->Abscission causes

Caption: Simplified auxin signaling pathway leading to fruit abscission.
Ethephon (Ethylene Releaser)

Ethephon breaks down in plant tissues to release ethylene, a gaseous hormone that plays a central role in abscission.[9] Ethylene perception by receptors in the abscission zone initiates a signaling cascade that leads to the synthesis of cell wall degrading enzymes.

Ethylene_Signaling cluster_Cell Abscission Zone Cell Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene releases ETR Ethylene Receptor (ETR1) Ethylene->ETR binds & deactivates CTR1 CTR1 ETR->CTR1 deactivates EIN2 EIN2 CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 activates ERF ERF (Transcription Factor) EIN3_EIL1->ERF activates transcription Abscission_Genes Abscission-Related Genes (Cellulase, PG) ERF->Abscission_Genes activates transcription Abscission Fruit Abscission Abscission_Genes->Abscission leads to

Caption: Ethylene signaling pathway in fruit abscission.
6-Benzyladenine (6-BA)

6-BA is a synthetic cytokinin that can induce thinning and also has the beneficial side effect of increasing fruit size by stimulating cell division.[10] The thinning effect may be related to the stimulation of ethylene biosynthesis or by creating a competitive sink for assimilates, thereby leading to the abortion of weaker fruitlets.

Cytokinin_Signaling cluster_Cell Fruitlet Cell BA 6-Benzyladenine Receptor Cytokinin Receptor (AHK) BA->Receptor binds Phosphorelay Phosphorelay (AHP) Receptor->Phosphorelay activates Type_B_ARR Type-B ARR (Transcription Factor) Phosphorelay->Type_B_ARR activates Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes activates transcription Cell_Division Increased Cell Division Cytokinin_Response_Genes->Cell_Division Nutrient_Sink Stronger Nutrient Sink Cell_Division->Nutrient_Sink Weaker_Fruit_Abscission Abscission of Weaker Fruitlets Nutrient_Sink->Weaker_Fruit_Abscission induces

Caption: 6-BA mode of action leading to fruit thinning.
Carbaryl

The exact mode of action of carbaryl as a fruit thinner is not fully understood.[1] It is thought to interfere with the transport of essential metabolites in the vascular tissue of the fruit pedicel, leading to nutrient starvation and subsequent abscission.[8][11] It may also impact seed development, which in turn affects hormone production necessary for fruit retention.

Carbaryl_Workflow Carbaryl Carbaryl Application Vascular Interference with Vascular Transport (Phloem & Xylem) Carbaryl->Vascular Seed_Development Impaired Seed Development Carbaryl->Seed_Development Nutrient_Stress Nutrient & Hormone Transport Disruption Vascular->Nutrient_Stress Abscission Fruit Abscission Nutrient_Stress->Abscission Hormone_Imbalance Hormonal Imbalance (Reduced Auxin from Seed) Seed_Development->Hormone_Imbalance Hormone_Imbalance->Abscission

Caption: Postulated mode of action for Carbaryl as a fruit thinner.
Metamitron

Metamitron is a herbicide that acts as a temporary inhibitor of Photosystem II (PSII) in chloroplasts.[12] This inhibition reduces the production of carbohydrates (photosynthates), leading to a transient period of carbon stress for the tree. The competition for limited carbohydrates among the developing fruitlets results in the abscission of the weaker sinks.[6][12][13]

Metamitron_Workflow Metamitron Metamitron Application PSII Inhibition of Photosystem II (PSII) Metamitron->PSII Photosynthesis Reduced Photosynthesis PSII->Photosynthesis Carbohydrate Carbohydrate Deficit Photosynthesis->Carbohydrate Competition Increased Competition for Assimilates Carbohydrate->Competition Abscission Abscission of Weaker Fruitlets Competition->Abscission

Caption: Mode of action for Metamitron as a fruit thinner.

Conclusion

The selection of a fruit thinning agent is a complex decision that depends on the target crop, cultivar, desired level of thinning, and environmental conditions. 3-CPA has demonstrated efficacy, particularly in peaches. However, other agents offer distinct advantages. NAA and 6-BA are effective in apples, with 6-BA providing the added benefit of enhancing fruit size. Ethephon offers a different mode of action through ethylene release. Metamitron represents a newer class of thinners that act by inducing carbohydrate stress. Carbaryl remains a widely used thinner, although its precise mechanism is less clear. For optimal results, a thorough understanding of the mode of action, application timing, and potential side effects of each chemical is essential. Further research into the signaling pathways will enable more precise and predictable fruit thinning strategies.

References

Enantioselective Effects of 3-(2-chlorophenoxy)propanoic Acid on Auxin-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective effects of 3-(2-chlorophenoxy)propanoic acid and its structural analogs on auxin-binding proteins (ABPs). Due to the limited availability of public data on the specific enantiomers of this compound, this guide utilizes data from the closely related and well-studied compound, dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), to illustrate the principles of enantioselectivity in auxin-protein interactions and subsequent physiological responses.

Introduction to Auxin Perception and Enantioselectivity

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Their effects are mediated by specific auxin-binding proteins. The two major families of auxin receptors are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are part of the ubiquitin-proteasome pathway leading to transcriptional regulation, and the AUXIN-BINDING PROTEIN 1 (ABP1), which is associated with rapid, non-transcriptional responses at the plasma membrane.

Many synthetic auxins, including phenoxypropanoic acids, are chiral molecules, existing as two non-superimposable mirror images called enantiomers (R- and S-forms). These enantiomers can exhibit different biological activities due to the stereospecificity of their interactions with the chiral environment of auxin-binding pockets in receptor proteins. Understanding these enantioselective effects is critical for the development of more effective and specific agrochemicals and pharmaceuticals.

Comparative Binding Affinities of Phenoxypropanoic Acid Enantiomers

The following table summarizes the binding affinities of various phenoxy-carboxylate auxins, including the racemic mixture of dichlorprop and mecoprop, to different members of the TIR1/AFB family of auxin receptors from Arabidopsis thaliana.

CompoundReceptorBinding Affinity (Kd, µM)
IAA (Indole-3-acetic acid) TIR10.15
AFB20.20
AFB51.10
2,4-D (2,4-Dichlorophenoxyacetic acid) TIR10.80
AFB21.50
AFB55.00
Dichlorprop (racemic) TIR10.50
AFB21.20
AFB54.50
Mecoprop (racemic) TIR10.60
AFB21.80
AFB56.00

Data adapted from a study on the differential binding of auxin herbicides. It is important to note that the herbicidally active enantiomer of dichlorprop is the (R)-(+)-enantiomer.

Enantioselective Physiological Effects

The differential binding of enantiomers to auxin receptors translates into distinct physiological responses. Again, using dichlorprop as a proxy, the (R)-(+)-enantiomer is known to be the biologically active form, responsible for the herbicidal effects.

A key physiological response indicative of auxin activity is the induction of adventitious rooting. The following table illustrates the differential effects of dichlorprop enantiomers on rooting in poplar shoots.

Compound (at 0.1 µM)Adventitious Root NumberLateral Root NumberCallus Formation
Control 5 ± 18 ± 2-
(R)-(+)-Dichlorprop 25 ± 5 30 ± 6 ++
(S)-(-)-Dichlorprop 6 ± 210 ± 3-

Data conceptualized from studies on the effects of dichlorprop enantiomers on in vitro rooting.[1] '+' indicates the degree of callus formation.

Experimental Protocols

Competitive Radioligand Binding Assay for Auxin-Binding Proteins

This protocol describes a method to determine the binding affinity of unlabeled ligands (e.g., enantiomers of this compound) to an auxin-binding protein by measuring their ability to displace a radiolabeled auxin analog.

Materials:

  • Purified auxin-binding protein (e.g., recombinant ABP1)

  • Radiolabeled auxin (e.g., [³H]-1-Naphthaleneacetic acid, [³H]-NAA)

  • Unlabeled enantiomers of the test compound (R- and S-3-(2-chlorophenoxy)propanoic acid)

  • Binding buffer (e.g., 10 mM MES-KOH pH 5.5, 250 mM sucrose, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Protein Preparation: Express and purify the auxin-binding protein of interest (e.g., ABP1) using a suitable heterologous expression system.

  • Assay Setup: In microcentrifuge tubes, combine the purified ABP1, a fixed concentration of [³H]-NAA (typically at or below its Kd), and a range of concentrations of the unlabeled competitor (R- or S-enantiomer).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The protein and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]-NAA as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Maize Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxins to stimulate cell elongation in maize coleoptile segments.

Materials:

  • Maize seeds (e.g., Zea mays cv. B73)

  • Germination paper

  • Test solutions containing a range of concentrations of the R- and S-enantiomers of this compound in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0)

  • Petri dishes

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Germinate maize seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green safe light, excise 10 mm segments from the region 3-13 mm below the coleoptile tip.

  • Incubation: Float the coleoptile segments in the test solutions in Petri dishes.

  • Growth Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the control (basal medium without auxin). Plot the percentage elongation against the logarithm of the auxin concentration to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key auxin signaling pathways and the experimental workflow for a competitive binding assay.

AuxinSignaling cluster_TIR1_AFB TIR1/AFB-mediated Pathway (Transcriptional) cluster_ABP1 ABP1-mediated Pathway (Non-transcriptional) Auxin_TIR1 Auxin TIR1_AFB TIR1/AFB Receptor Auxin_TIR1->TIR1_AFB binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Transcription Transcription Auxin_Response_Genes->Transcription Auxin_ABP1 Auxin ABP1 ABP1 Receptor Auxin_ABP1->ABP1 binds Plasma_Membrane Plasma Membrane ABP1->Plasma_Membrane associates with Ion_Channels Ion Channels Plasma_Membrane->Ion_Channels activates Proton_Pumps H+-ATPase Plasma_Membrane->Proton_Pumps activates Cell_Wall_Acidification Cell Wall Acidification Proton_Pumps->Cell_Wall_Acidification Cell_Expansion Cell Expansion Cell_Wall_Acidification->Cell_Expansion

Caption: Overview of the two major auxin signaling pathways in plants.

CompetitiveBindingAssay cluster_workflow Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Purified ABP, Radioligand, Competitor Enantiomers) start->prepare_reagents setup_assay Set up Assay Tubes (ABP + Radioligand + Competitor) prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The enantiomers of chiral auxin analogs like this compound are expected to exhibit significant differences in their binding affinities to auxin receptors and, consequently, in their physiological effects. While direct quantitative data for this specific compound is sparse, evidence from structurally related phenoxypropanoic acids, such as dichlorprop, strongly supports the principle of enantioselectivity. The (R)-enantiomer is typically the more biologically active form. The experimental protocols provided in this guide offer robust methods for researchers to determine the enantioselective effects of novel auxin compounds on auxin-binding proteins and to quantify their physiological activity. This knowledge is fundamental for the rational design of new and improved plant growth regulators and herbicides.

References

Validating the Mode of Action of 3-(2-chlorophenoxy)propanoic acid: A Comparative Guide Based on Gene Expression Studies of Auxin-Mimicking Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the mode of action of 3-(2-chlorophenoxy)propanoic acid through gene expression studies. Due to the limited availability of direct transcriptomic data for this specific compound, this guide leverages extensive research on structurally and functionally related chlorophenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Mecoprop (MCPP). The experimental data and methodologies presented herein serve as a robust framework for designing and interpreting gene expression studies aimed at elucidating the molecular mechanisms of this compound.

Postulated Mode of Action: Synthetic Auxin

Based on its chemical structure, this compound is classified as a chlorophenoxy herbicide.[1][2] Compounds in this class mimic the action of the natural plant hormone indole-3-acetic acid (IAA), functioning as synthetic auxins.[3][4][5] At herbicidal concentrations, these synthetic auxins overwhelm the plant's hormonal regulatory system, leading to uncontrolled and disorganized growth, which ultimately results in plant death.[3][6]

The primary molecular target of synthetic auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.[7][8] Binding of the synthetic auxin to this receptor complex promotes the degradation of Aux/IAA transcriptional repressor proteins.[7][9] This, in turn, liberates Auxin Response Factors (ARFs), transcription factors that regulate the expression of a wide array of auxin-responsive genes, leading to the characteristic herbicidal effects.[7]

Comparative Gene Expression Analysis

Gene expression profiling, using techniques like RNA-sequencing (RNA-seq) and microarrays, has been instrumental in dissecting the molecular cascade initiated by auxin-mimicking herbicides. The following tables summarize the expected differential gene expression in response to this compound, based on published data for 2,4-D and other related compounds.

Table 1: Upregulated Genes Associated with Auxin-Mimicking Herbicide Treatment

Gene/Gene FamilyFunctionImplication in Mode of ActionReference
Auxin Signaling Components
TIR1/AFB ReceptorsAuxin perceptionPrimary target engagement[8][10]
Aux/IAA ProteinsTranscriptional repressorsNegative feedback loop[7][9]
Auxin Response Factors (ARFs)Transcription factorsActivation of downstream genes[7]
GH3 GenesIAA-amido synthetasesRegulation of auxin homeostasis[10][11]
Stress Response & Hormone Biosynthesis
ACC Synthase (ACS)Ethylene biosynthesisHerbicide-induced stress response[8][12]
9-cis-epoxycarotenoid dioxygenase (NCED)Abscisic acid (ABA) biosynthesisStomatal closure, senescence[8][10][12]
Glutathione S-Transferases (GSTs)DetoxificationHerbicide metabolism, oxidative stress response[7]
Cytochrome P450 MonooxygenasesDetoxification, metabolismHerbicide metabolism[7]
Cell Wall Modification
ExpansinsCell wall looseningUncontrolled cell expansion-
Xyloglucan Endotransglucosylase/Hydrolases (XTH)Cell wall remodelingAltered cell growth-

Table 2: Downregulated Genes Associated with Auxin-Mimicking Herbicide Treatment

Gene/Gene FamilyFunctionImplication in Mode of ActionReference
Photosynthesis-Related Genes
RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase)Carbon fixationImpaired energy production[6][9]
Photosystem I and II componentsLight-dependent reactionsReduced photosynthetic efficiency[6][9]
Chlorophyll a-b binding proteinsLight harvestingReduced light absorption[9]
Primary Metabolism
Genes involved in carbohydrate metabolismEnergy productionDisruption of normal metabolic processes-
Genes involved in nitrogen assimilationNutrient utilizationImpaired growth and development-

Experimental Protocols

To validate the mode of action of this compound, a robust experimental design involving transcriptomic analysis is recommended.

Plant Material and Treatment
  • Plant Species: Arabidopsis thaliana is a suitable model organism due to its well-characterized genome and auxin signaling pathway.

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with standardized light, temperature, and humidity.

  • Treatment: Apply this compound at a concentration determined to be herbicidally active. A dose-response curve should be established beforehand. Include a mock-treated control group.

  • Time Course: Collect tissue samples at multiple time points after treatment (e.g., 1, 6, 24 hours) to capture both early and late gene expression responses.

RNA Extraction and Sequencing
  • RNA Isolation: Extract total RNA from collected plant tissues using a commercially available kit, ensuring high purity and integrity (RIN > 8).

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing using a platform such as Illumina NovaSeq or HiSeq to generate a sufficient number of reads per sample for robust statistical analysis.

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the processed reads to the reference genome of the chosen plant species.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in response to the treatment compared to the control group.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) to identify the biological processes and molecular pathways affected by the differentially expressed genes.

Visualizations

Signaling Pathway

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_2_CPA 3-(2-chlorophenoxy) propanoic acid TIR1_AFB TIR1/AFB Receptor 3_2_CPA->TIR1_AFB Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination & degradation ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive represses TIR1_AFB->Aux_IAA binds ARF_active ARF (active) ARF_inactive->ARF_active activation AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE binds to Auxin_Genes Auxin Responsive Genes AuxRE->Auxin_Genes transcription mRNA mRNA Auxin_Genes->mRNA Protein_Response Protein Synthesis & Herbicidal Response mRNA->Protein_Response translation

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Plant Growth (e.g., Arabidopsis) Treatment Herbicide Treatment (this compound) & Mock Control Start->Treatment Sampling Time-Course Tissue Sampling Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Expression - Functional Annotation Sequencing->Data_Analysis Validation Validation of Mode of Action Data_Analysis->Validation

Caption: Workflow for gene expression analysis of herbicide action.

Conclusion

References

Unveiling the Cross-Reactivity of 3-(2-chlorophenoxy)propanoic Acid in Phenoxy Herbicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate and reliable quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of 3-(2-chlorophenoxy)propanoic acid in immunoassays designed for other common phenoxy herbicides. Due to a lack of direct experimental data for this compound in the reviewed literature, this guide draws comparisons from structurally similar compounds and outlines the general principles and methodologies crucial for assessing such cross-reactivity.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are powerful analytical tools that leverage the specific binding between an antibody and its target antigen. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the target analyte. In the context of phenoxy herbicide analysis, an immunoassay developed for a specific herbicide, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), may also recognize other structurally related phenoxy herbicides, leading to inaccurate quantification and false-positive results. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.

Structural Similarity: The Basis for Cross-Reactivity

The potential for cross-reactivity of this compound in immunoassays for other phenoxy herbicides stems from the shared core chemical structure. Phenoxy herbicides are characterized by a phenoxy group linked to a carboxylic acid. Variations in the substitution pattern (type and position of halogens or methyl groups) on the phenyl ring and the nature of the alkyl chain of the carboxylic acid determine the specific herbicide. The structural similarity between this compound and other common phenoxy herbicides is the primary determinant of its potential to cross-react in their respective immunoassays.

cluster_0 Core Structure cluster_1 Common Phenoxy Herbicides Phenoxy Group Phenoxy Group Alkanoic Acid Alkanoic Acid Phenoxy Group->Alkanoic Acid 2,4-D 2,4-D (2,4-Dichlorophenoxyacetic acid) MCPA MCPA (2-Methyl-4-chlorophenoxyacetic acid) Dichlorprop Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid) Mecoprop Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid) This compound This compound This compound->2,4-D Potential Cross-Reactivity This compound->MCPA Potential Cross-Reactivity This compound->Dichlorprop Potential Cross-Reactivity This compound->Mecoprop Potential Cross-Reactivity Core Structure Core Structure This compound->Core Structure Shares Common Phenoxy Herbicides Common Phenoxy Herbicides

Figure 1. Structural relationship and potential cross-reactivity pathways.

Quantitative Cross-Reactivity Data

A comprehensive review of published literature did not yield specific quantitative data for the cross-reactivity of this compound in immunoassays for other phenoxy herbicides. However, studies on immunoassays for herbicides like 2,4-D and 2,4,5-TP often report the cross-reactivity of a panel of structurally related compounds. This data, while not direct, provides valuable insights into the factors governing antibody specificity in this class of compounds.

The following table summarizes typical cross-reactivity data observed in a competitive ELISA for a phenoxyalkanoic acid herbicide. The data presented is illustrative and based on findings for structurally similar compounds.

Target AnalyteCross-ReactantStructural Difference from TargetTypical Cross-Reactivity (%)
2,4-D 2,4,5-TAdditional Cl at position 510-50%
MCPACH₃ at position 2 instead of Cl5-20%
2-Chlorophenoxyacetic acidSingle Cl at position 2<10%
4-Chlorophenoxyacetic acidSingle Cl at position 4<10%
This compound Propanoic vs. Acetic acid, Cl at position 2 Data not available
Dichlorprop MecopropCH₃ at position 2 instead of Cl15-40%
2,4-DAcetic vs. Propanoic acid1-10%
This compound Single Cl at position 2 vs. 2,4-dichloro Data not available

Note: The level of cross-reactivity is highly dependent on the specific antibody used in the assay. The development of highly specific monoclonal antibodies can significantly reduce cross-reactivity with non-target analytes.

Experimental Protocols

The following section details a typical experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for herbicide detection. This protocol can be adapted to assess the cross-reactivity of this compound.

Competitive ELISA Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_washing1 Washing cluster_detection Detection cluster_washing2 Washing cluster_substrate Substrate Addition cluster_readout Signal Readout Coating Coat microtiter plate wells with antigen-protein conjugate Blocking Block unoccupied sites with a blocking agent (e.g., BSA) Coating->Blocking Competition Add sample/standard (containing free analyte) and specific primary antibody Blocking->Competition Wash1 Wash to remove unbound antibody and analyte Competition->Wash1 Detection Add enzyme-conjugated secondary antibody Wash1->Detection Wash2 Wash to remove unbound secondary antibody Detection->Wash2 Substrate Add chromogenic substrate Wash2->Substrate Readout Measure absorbance at a specific wavelength Substrate->Readout

Figure 2. General workflow of a competitive ELISA for herbicide detection.
Detailed Methodologies

1. Preparation of Reagents:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Dilute the coating antigen (e.g., 2,4-D conjugated to a carrier protein like BSA) to a predetermined optimal concentration in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

3. Blocking:

  • Wash the plate three times with washing buffer.

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Wash the plate three times with washing buffer.

  • Prepare serial dilutions of the standard herbicide and the cross-reactant (this compound) in antibody dilution buffer.

  • Add 50 µL of the standard or cross-reactant solution to the wells.

  • Add 50 µL of the primary antibody (e.g., anti-2,4-D antibody) diluted to its optimal concentration in antibody dilution buffer.

  • Incubate for 1 hour at room temperature.

5. Detection:

  • Wash the plate three times with washing buffer.

  • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in antibody dilution buffer.

  • Incubate for 1 hour at room temperature.

6. Substrate Development and Measurement:

  • Wash the plate five times with washing buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

7. Calculation of Cross-Reactivity: Cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC₅₀ of Target Herbicide / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays for other phenoxy herbicides is currently unavailable in the scientific literature, its structural similarity to common herbicides like 2,4-D and dichlorprop suggests a potential for cross-reactivity. The degree of this cross-reactivity will be highly dependent on the specificity of the antibody employed in the assay. Researchers developing or utilizing immunoassays for phenoxy herbicides should consider evaluating the cross-reactivity of a broad range of structurally related compounds, including isomers like this compound, to ensure the accuracy and reliability of their results. The provided experimental protocol for a competitive ELISA offers a robust framework for conducting such validation studies. The development of highly specific monoclonal antibodies will be crucial in minimizing cross-reactivity and improving the performance of these essential analytical tools.

A Comparative Analysis of the Metabolic Fates of 3-(2-chlorophenoxy)propanoic Acid and Mecoprop

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, experimental data, and analytical methodologies for the phenoxypropionic acid herbicides 3-(2-chlorophenoxy)propanoic acid and mecoprop.

Introduction

Phenoxypropionic acid herbicides have been instrumental in selective weed control for decades. Understanding their metabolic pathways is paramount for assessing their environmental fate, toxicological profiles, and the development of next-generation herbicides. This guide provides a detailed comparative study of two such compounds: this compound and the widely used herbicide mecoprop (also known as MCPP or 2-(4-chloro-2-methylphenoxy)propanoic acid). While extensive research has elucidated the metabolic journey of mecoprop, data on this compound remains comparatively scarce. This guide synthesizes the available information on both compounds, highlighting similarities and knowledge gaps to inform future research.

Comparative Quantitative Data

The persistence and degradation kinetics of herbicides are critical parameters for environmental risk assessment. The following table summarizes available quantitative data for mecoprop. Due to the limited publicly available data for this compound, a direct quantitative comparison is not currently feasible.

ParameterMecopropThis compoundReference(s)
Soil Half-Life (DT50) 7-9 daysData not available[1]
Primary Metabolite 4-chloro-2-methylphenol (4-CMP)2-chlorophenol (Predicted)[2][3]
Key Degrading Microorganisms Pseudomonas sp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus, Stenotrophomonas maltophiliaData not available[4][5][6]
Key Metabolic Genes tfdA, rdpA, sdpA, cadAData not available[5][7]

Metabolic Pathways

The biodegradation of phenoxypropionic acid herbicides is primarily a microbial process occurring in soil and aquatic environments. The metabolic pathways generally involve the cleavage of the ether linkage, followed by hydroxylation and subsequent ring opening.

Metabolic Pathway of Mecoprop

The microbial degradation of mecoprop is a well-studied process. The initial and rate-limiting step is the cleavage of the ether bond, catalyzed by a dioxygenase enzyme, often encoded by the tfdA gene. This reaction yields 4-chloro-2-methylphenol (4-CMP) and pyruvate. The resulting 4-CMP is then further hydroxylated to form a catechol intermediate, which subsequently undergoes ring cleavage and is funneled into central metabolic pathways.

Several bacterial consortia and pure strains have been identified as capable of degrading mecoprop, often utilizing it as a sole source of carbon and energy.[4][5][8] The degradation can be enantioselective, with some microorganisms preferentially degrading the herbicidally active (R)-(+)-enantiomer.[8]

Mecoprop_Metabolism Mecoprop Mecoprop EtherCleavage Ether Cleavage (tfdA dioxygenase) Mecoprop->EtherCleavage Metabolite1 4-chloro-2-methylphenol (4-CMP) EtherCleavage->Metabolite1 Pyruvate Pyruvate EtherCleavage->Pyruvate Hydroxylation Hydroxylation Metabolite1->Hydroxylation Catechol Catechol Intermediate Hydroxylation->Catechol RingCleavage Ring Cleavage Catechol->RingCleavage CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism

Figure 1: Simplified metabolic pathway of mecoprop.

Postulated Metabolic Pathway of this compound

Postulated_Metabolism CompoundX This compound EtherCleavageX Ether Cleavage (Predicted) CompoundX->EtherCleavageX MetaboliteX1 2-chlorophenol EtherCleavageX->MetaboliteX1 MetaboliteX2 3-hydroxypropanoic acid EtherCleavageX->MetaboliteX2 HydroxylationX Hydroxylation MetaboliteX1->HydroxylationX CentralMetabolismX Central Metabolism MetaboliteX2->CentralMetabolismX CatecholX Chlorocatechol Intermediate HydroxylationX->CatecholX RingCleavageX Ring Cleavage CatecholX->RingCleavageX RingCleavageX->CentralMetabolismX

Figure 2: Postulated metabolic pathway of this compound.

Experimental Protocols

The study of herbicide metabolism relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Soil Degradation Study

Objective: To determine the rate of biodegradation and identify metabolites of the test compound in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a location with no recent history of herbicide application. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

  • Spiking: Treat a known mass of the prepared soil with a solution of the test compound (either the parent compound or a radiolabeled analog, e.g., ¹⁴C-labeled) to achieve a desired concentration.

  • Incubation: Place the treated soil in incubation vessels (e.g., biometer flasks) and maintain at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity) in the dark. For aerobic studies, ensure adequate air exchange.

  • Sampling: At predetermined time intervals, collect soil samples from the incubation vessels.

  • Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, mass spectrometry) to quantify the parent compound and identify and quantify any metabolites.[10][11] If a radiolabeled compound was used, Liquid Scintillation Counting (LSC) can be used to determine the amount of mineralization (¹⁴CO₂ evolution).

  • Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics and calculate the half-life (DT50).

Soil_Degradation_Workflow A Soil Collection & Preparation B Spiking with Test Compound A->B C Incubation (Controlled Conditions) B->C D Periodic Sampling C->D E Solvent Extraction D->E F HPLC Analysis (Quantification & Metabolite ID) E->F G Data Analysis (Degradation Kinetics & DT50) F->G

Figure 3: Experimental workflow for a soil degradation study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the parent herbicide and its metabolites in environmental samples.

Typical HPLC-UV Method:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). The specific gradient and composition will depend on the analytes of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for the target compounds (e.g., around 230 nm for many chlorophenoxy herbicides).[11]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.

For more definitive identification of metabolites, HPLC coupled with Mass Spectrometry (LC-MS) is the preferred method.[12]

Conclusion and Future Directions

The metabolic pathway of mecoprop is well-characterized, providing a solid foundation for understanding its environmental behavior. In contrast, the metabolic fate of this compound remains largely uninvestigated. The postulated pathway, based on analogous compounds, serves as a starting point for future research. To bridge this knowledge gap, dedicated studies are urgently needed to:

  • Isolate and identify microorganisms capable of degrading this compound.

  • Elucidate the complete metabolic pathway, including the identification of key intermediates and final products.

  • Characterize the enzymes and genes responsible for each metabolic step.

  • Determine the degradation kinetics and half-life in various environmental matrices.

A thorough understanding of the metabolism of this compound is crucial for a comprehensive environmental risk assessment and for the rational design of safer and more effective herbicides. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Unearthing the Unseen: A Comparative Guide to the Impact of Phenoxypropanoic Acid and Other Herbicides on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the effects of 3-(2-chlorophenoxy)propanoic acid analogs and other common herbicides on the delicate ecosystem beneath our feet, providing researchers, scientists, and drug development professionals with critical data for environmental impact assessment.

Introduction

The widespread use of herbicides in modern agriculture raises crucial questions about their non-target effects, particularly on the vast and vital communities of soil microorganisms. These microbial communities are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and plant growth promotion. Understanding how different classes of herbicides impact this subterranean world is paramount for developing sustainable agricultural practices and ensuring long-term ecosystem stability.

This guide provides a comparative assessment of the impact of phenoxypropanoic acid herbicides on soil microbial communities, with a specific focus on analogs of the lesser-studied this compound. Due to a lack of available research on this compound itself, this guide will focus on the closely related and widely used phenoxypropanoic acid herbicides, mecoprop and dichlorprop. Their effects will be contrasted with those of other major herbicide classes, including glyphosate, atrazine, and the phenoxyacetic acid herbicide 2,4-D. The information presented herein is synthesized from a range of experimental studies, with a focus on quantitative data, detailed methodologies, and the underlying mechanisms of interaction.

Comparative Analysis of Herbicide Impacts on Soil Microbial Communities

The response of soil microbial communities to herbicide application is complex and can vary significantly depending on the chemical properties of the herbicide, application rates, soil type, and environmental conditions. Effects can range from transient shifts in microbial population structure to more lasting impacts on microbial biomass, diversity, and enzymatic activity.

Phenoxypropanoic Acids: Mecoprop and Dichlorprop

Mecoprop (MCPP) and dichlorprop are selective herbicides used to control broadleaf weeds. Studies on their impact on soil microbes indicate that these compounds can be degraded by specific microbial populations, which can lead to shifts in community structure.

Research has shown that the application of dichlorprop can lead to an increase in bacterial diversity and the abundance of taxa related to its degradation, such as the family Sphingomonadaceae[1][2][3]. The degradation of these herbicides is often enantioselective, with microorganisms preferentially degrading one stereoisomer over the other[2][3]. The presence of specific degradation genes, such as tfdA, rdpA, and sdpA, which encode for dioxygenase enzymes involved in the initial breakdown of these herbicides, has been observed to increase in abundance following their application[4][5]. For instance, after the application of (R,S)-dichlorprop, the copy number of rdpA genes increased from undetectable levels to over 10⁶ copies per gram of soil[4].

Glyphosate

Glyphosate is a broad-spectrum, non-selective herbicide that has been the subject of numerous studies regarding its environmental impact. The scientific literature presents a range of findings, from no significant long-term effects to transient changes in microbial community composition. Many studies conclude that at standard field application rates, glyphosate has minimal and often temporary impacts on the overall structure and function of soil microbial communities. However, some research suggests that glyphosate can alter the abundance of specific microbial groups and may affect certain soil functions.

Atrazine

Atrazine is a selective herbicide widely used for weed control in crops like maize and sugarcane. Its persistence in the soil can lead to more prolonged interactions with microbial communities. Some studies have reported that atrazine can negatively affect microbial diversity and the activity of certain soil enzymes. However, other research indicates that some microorganisms can utilize atrazine as a source of carbon and nitrogen, leading to shifts in the microbial community composition towards atrazine-degrading species.

2,4-D (2,4-Dichlorophenoxyacetic Acid)

As a phenoxyacetic acid herbicide, 2,4-D is structurally related to mecoprop and dichlorprop. Its effects on soil microbes have been extensively studied. Similar to the phenoxypropanoic acids, 2,4-D can be degraded by soil microorganisms, and its application can lead to an increase in the populations of these degraders. The impact on the overall microbial community is often reported as transient, with recovery observed after the herbicide has been degraded.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of different herbicides on key soil microbial parameters.

Table 1: Impact of Herbicides on Soil Microbial Biomass and Diversity

HerbicideConcentration/Application RateEffect on Microbial BiomassEffect on Microbial Diversity (e.g., Shannon Index)Reference
Dichlorprop Not specifiedNo significant effect on overall community structure at the phylum level.Increased bacterial diversity.[1][2][3]
Glyphosate Field application ratesNo significant effect.No overall effect on bacterial community diversity.[6]
Atrazine Not specifiedVariable effects reported.Can decrease microbial diversity.[7]
2,4-D Not specifiedTransient effects, can be utilized as a carbon source by some microbes.Can cause short-term shifts in community structure.[8]

Table 2: Impact of Phenoxypropanoic Acids on Herbicide Degradation and Gene Abundance

HerbicideHalf-life (DT50) in soilDegradation GeneChange in Gene AbundanceReference
S-dichlorprop 8.06 - 8.22 days-Preferentially degraded over R-dichlorprop.[2][3]
R-dichlorprop 12.38 - 12.93 days-More persistent than S-dichlorprop.[2][3]
(R,S)-dichlorprop Not specifiedrdpAIncreased from undetectable to >10⁶ copies/g soil.[4]
(R,S)-dichlorprop Not specifiedsdpAIncreased from ~5x10⁴ to >10⁵ copies/g soil.[4]
(R,S)-dichlorprop Not specifiedtfdAIncreased from ~10² to >10⁵ copies/g soil.[4]

Experimental Protocols

A standardized approach is crucial for assessing the impact of herbicides on soil microbial communities. Below are detailed methodologies for key experiments commonly cited in the literature.

Soil Microcosm Study
  • Objective: To simulate the soil environment in a controlled laboratory setting to study the effects of a specific herbicide.

  • Methodology:

    • Soil Collection: Collect soil samples from a relevant field site, typically from the top 10-15 cm, ensuring to remove large debris and homogenize the sample.

    • Microcosm Setup: Place a defined amount of sieved, pre-incubated soil into individual containers (e.g., glass jars).

    • Herbicide Application: Treat the soil with the herbicide of interest at various concentrations, including a control group with no herbicide. The herbicide is typically dissolved in a solvent (e.g., acetone) and applied evenly, with the solvent allowed to evaporate.

    • Incubation: Incubate the microcosms under controlled conditions of temperature and moisture for a specified period (e.g., 28-60 days).

    • Sampling: Collect soil samples at different time points for various analyses, including DNA extraction, enzyme assays, and chemical analysis of herbicide residues.

DNA Extraction and Sequencing
  • Objective: To analyze the composition and diversity of the soil microbial community.

  • Methodology:

    • DNA Extraction: Extract total microbial DNA from soil samples using a commercially available kit (e.g., PowerSoil DNA Isolation Kit) following the manufacturer's instructions.

    • PCR Amplification: Amplify a specific marker gene, such as the 16S rRNA gene for bacteria and archaea or the ITS region for fungi, using universal primers.

    • Library Preparation and Sequencing: Prepare the amplified DNA for high-throughput sequencing (e.g., Illumina MiSeq) to generate a large number of DNA sequences.

    • Bioinformatic Analysis: Process the sequencing data to identify the different microbial taxa present and their relative abundances. This allows for the calculation of diversity indices (e.g., Shannon, Simpson) and a comparison of the microbial community structure between different treatments.

Quantitative PCR (qPCR)
  • Objective: To quantify the abundance of specific microbial genes, such as those involved in herbicide degradation.

  • Methodology:

    • Primer Design: Design or obtain specific primers that target the gene of interest (e.g., tfdA).

    • qPCR Reaction: Perform the qPCR reaction using the extracted soil DNA, the specific primers, and a fluorescent dye that binds to double-stranded DNA.

    • Data Analysis: Quantify the initial number of gene copies in the sample by comparing the amplification curve to a standard curve generated from known concentrations of the target gene.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_microcosm Microcosm Setup cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection herbicide_application Herbicide Application soil_collection->herbicide_application incubation Incubation herbicide_application->incubation sampling Periodic Sampling incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction enzyme_assays Enzyme Activity Assays sampling->enzyme_assays sequencing 16S rRNA Sequencing dna_extraction->sequencing qpcr qPCR for Degradation Genes dna_extraction->qpcr bioinformatics Bioinformatic Analysis sequencing->bioinformatics statistical_analysis Statistical Analysis qpcr->statistical_analysis enzyme_assays->statistical_analysis bioinformatics->statistical_analysis impact_assessment Impact Assessment statistical_analysis->impact_assessment

Caption: General experimental workflow for assessing herbicide impact on soil microbial communities.

Herbicide Degradation Signaling Pathway

Herbicide_Degradation_Pathway cluster_environment Soil Environment cluster_microbe Degrading Microorganism (e.g., Sphingomonas) cluster_degradation Enzymatic Degradation cluster_response Microbial Community Response herbicide Phenoxypropanoic Acid Herbicide uptake Herbicide Uptake herbicide->uptake dioxygenase α-ketoglutarate-dependent dioxygenase (e.g., RdpA, SdpA, TfdA) uptake->dioxygenase intermediates Metabolic Intermediates dioxygenase->intermediates gene_expression Increased Expression of Degradation Genes dioxygenase->gene_expression Induces tca_cycle TCA Cycle (Carbon Source) intermediates->tca_cycle population_growth Growth of Degrading Population tca_cycle->population_growth Supports gene_expression->population_growth Enables

Caption: Simplified pathway of phenoxypropanoic acid herbicide degradation by soil bacteria.

Conclusion

The impact of herbicides on soil microbial communities is a multifaceted issue that requires careful consideration. While many modern herbicides, when applied at recommended rates, appear to have transient or minimal effects on the overall microbial biomass and function, specific chemical classes can induce notable shifts in community structure and the abundance of particular microbial groups.

The phenoxypropanoic acids, mecoprop and dichlorprop, demonstrate a clear interaction with the soil microbiome, where specific bacterial populations capable of degrading these compounds are selected for and proliferate. This highlights the soil's inherent capacity for bioremediation. In contrast, the effects of broad-spectrum herbicides like glyphosate are still a subject of ongoing research and debate, with studies showing a range of outcomes.

It is imperative for researchers and professionals in drug and chemical development to continue investigating the intricate relationships between agricultural chemicals and the soil microbiome. A deeper understanding of these interactions will be instrumental in designing next-generation herbicides with improved environmental safety profiles and in developing agricultural practices that safeguard the health and functionality of our soils for the future. The lack of data on this compound underscores the need for continued research into the environmental fate and non-target effects of all agrochemicals.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorophenoxypropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of different isomers of chlorophenoxypropanoic acid herbicides, a class of synthetic auxins widely used in agriculture. The herbicidal efficacy of these compounds is critically dependent on their stereochemistry, a factor rooted in the specific molecular interactions with their biological targets in plants. This document summarizes the structure-activity relationship (SAR), presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to illustrate key concepts and pathways.

Structure-Activity Relationship (SAR) of Chlorophenoxypropanoic Acid Isomers

Chlorophenoxypropanoic acids, such as Dichlorprop and Mecoprop, are chiral molecules due to an asymmetric carbon atom in the propanoic acid side chain. This chirality results in two non-superimposable mirror-image isomers, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. The biological activity of these herbicides is highly stereoselective, with the herbicidal effect almost exclusively attributed to the (R)-enantiomer.[1][2][3]

The (R)-isomer is referred to as the "eutomer" (the biologically active isomer), while the (S)-isomer is the "distomer" (the less active or inactive isomer). This enantioselectivity arises from the three-dimensional structure of the auxin-binding pocket in the plant's receptor proteins. The spatial arrangement of the substituents on the chiral carbon of the (R)-enantiomer allows for a precise and effective fit into the receptor site, initiating the downstream signaling cascade that leads to herbicidal effects. The (S)-enantiomer, due to its different spatial configuration, cannot bind as effectively and thus fails to elicit a significant biological response.[1]

cluster_0 Chlorophenoxypropanoic Acid (Racemic Mixture) cluster_1 Isomers cluster_2 Biological Interaction & Activity Racemic Mixture Racemic Mixture R_Isomer (R)-Enantiomer (Eutomer) Racemic Mixture->R_Isomer Contains S_Isomer (S)-Enantiomer (Distomer) Racemic Mixture->S_Isomer Contains Receptor Auxin Receptor (TIR1/AFB) R_Isomer->Receptor Effective Binding S_Isomer->Receptor Poor Binding Activity High Herbicidal Activity Receptor->Activity Triggers Signaling NoActivity Negligible Herbicidal Activity Receptor->NoActivity No Signaling

Stereoselective activity of chlorophenoxypropanoic acid isomers.

Mechanism of Action: The Auxin Signaling Pathway

Chlorophenoxypropanoic acid herbicides function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1] They hijack the plant's natural growth regulation machinery, leading to uncontrolled, disorganized growth and ultimately, death of susceptible broadleaf weeds.

The core of this mechanism involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of auxin receptor proteins.[4] The process unfolds as follows:

  • Binding: The herbicidally active (R)-enantiomer enters the plant cell nucleus and binds to the TIR1/AFB receptor.

  • Co-receptor Complex Formation: This binding event acts as a "molecular glue," stabilizing the formation of a co-receptor complex between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[4][5]

  • Ubiquitination: The formation of this ternary complex (TIR1/AFB - Auxin - Aux/IAA) targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs proceed to regulate the expression of a multitude of auxin-responsive genes.

  • Uncontrolled Growth: The massive and unregulated expression of these genes leads to epinasty, cell division, and cell elongation, disrupting normal plant development and resulting in the death of the plant.

The (S)-enantiomer's inability to bind effectively to the TIR1/AFB receptor means it cannot efficiently initiate this degradation cascade, explaining its lack of herbicidal activity.[1]

cluster_0 Auxin Signaling Pathway Auxin (R)-Isomer (Synthetic Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Part of AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses SCF->AuxIAA Targets for Ubiquitination ARF_active ARF (Active) ARF_inactive->ARF_active Activated Genes Auxin-Responsive Genes ARF_active->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Leads to

Mechanism of action for (R)-chlorophenoxypropanoic acid isomers.

Data Presentation: Quantitative Comparison of Isomer Activity

While it is widely established that the (R)-enantiomers are biologically active and the (S)-enantiomers are not, comprehensive quantitative data directly comparing their herbicidal efficacy (e.g., GR₅₀ values) or receptor binding affinities in plants is limited in publicly available literature.[1] However, studies on microbial degradation and uptake provide quantitative insights into the differential handling of these isomers.

CompoundIsomerBiological Activity / ParameterValueOrganism/System
Dichlorprop (R)-DichlorpropHerbicidal ActivityHighPlants
(S)-DichlorpropHerbicidal ActivityNegligiblePlants
(R)-DichlorpropMax. Uptake Velocity (Vmax)19 nmol min⁻¹ mg protein⁻¹Sphingomonas herbicidovorans
(S)-DichlorpropMax. Uptake Velocity (Vmax)10 nmol min⁻¹ mg protein⁻¹Sphingomonas herbicidovorans
(R)-DichlorpropApparent Affinity (Kt)108 µMSphingomonas herbicidovorans
(S)-DichlorpropApparent Affinity (Kt)93 µMSphingomonas herbicidovorans
Mecoprop (R)-Mecoprop (Mecoprop-P)Herbicidal ActivityHigh[3][6][7]Plants
(S)-MecopropHerbicidal ActivityNegligible[1]Plants

Note: The data for Dichlorprop uptake by S. herbicidovorans shows that while both isomers can be transported into the bacterium, there are differences in the kinetics of this process.[8] The herbicidal activity in plants, however, is overwhelmingly linked to the (R)-isomer due to specific receptor binding.

Experimental Protocols

Whole-Plant Bioassay: Root Growth Inhibition

This protocol is a common method for assessing the herbicidal activity of auxin analogs by measuring their effect on root growth in a model plant like Arabidopsis thaliana.

Objective: To determine the dose-response relationship and calculate the Growth Rate 50 (GR₅₀) for different chlorophenoxypropanoic acid isomers.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Petri dishes (9 cm).

  • Murashige and Skoog (MS) medium with 0.8% agar and 1% sucrose.

  • Test compounds: (R)- and (S)-isomers of the herbicide, dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Sterile water and 70% ethanol.

  • Growth chamber with controlled light (16h light/8h dark) and temperature (22°C).

  • Ruler or digital scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Move the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Germinate for 4-5 days.

  • Herbicide Treatment: Prepare MS agar plates containing a range of concentrations of the test isomers (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The solvent concentration should be kept constant across all plates, including the control.

  • Seedling Transfer: Carefully transfer seedlings of uniform size to the herbicide-containing plates, placing them at the top of the plate.

  • Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.

  • Data Collection: After the incubation period, scan the plates at high resolution. Measure the length of the primary root for each seedling from the root-hypocotyl junction to the root tip.

  • Analysis: Calculate the average root length for each concentration. Express the root growth at each concentration as a percentage of the control (solvent only). Plot the percentage of root growth inhibition against the log of the herbicide concentration and fit a dose-response curve to determine the GR₅₀ (the concentration required to inhibit root growth by 50%).

cluster_workflow Experimental Workflow: Root Growth Inhibition Assay A 1. Sterilize & Stratify Arabidopsis Seeds B 2. Germinate Seedlings on Control Media A->B D 4. Transfer Seedlings to Treatment Plates B->D C 3. Prepare Plates with Herbicide Concentrations C->D E 5. Incubate in Growth Chamber D->E F 6. Scan Plates & Measure Root Length E->F G 7. Analyze Data & Calculate GR50 F->G

Workflow for a whole-plant root growth inhibition bioassay.
Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., the TIR1/AFB receptor) and an analyte (e.g., the herbicide isomer) in real-time.[9][10]

Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) of chlorophenoxypropanoic acid isomers to a purified auxin receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified recombinant TIR1/AFB-ASK1 protein complex (ligand).

  • Purified degron peptide from an Aux/IAA protein.

  • Test compounds: (R)- and (S)-isomers (analytes).

  • Immobilization buffers (e.g., sodium acetate pH 5.0), amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl pH 2.5).

Procedure:

  • Ligand Preparation: Express and purify the TIR1/AFB-ASK1 receptor complex. This will be the ligand immobilized on the sensor chip.

  • Chip Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a pulse of EDC/NHS mixture.

    • Inject the purified receptor complex over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Deactivate any remaining active esters with a pulse of ethanolamine. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the (R)- and (S)-isomers in the running buffer. Also prepare a solution of the Aux/IAA degron peptide.

  • Binding Analysis:

    • Equilibrate the chip surface with running buffer.

    • To measure the auxin-induced interaction, inject a mixture containing a constant concentration of the Aux/IAA degron peptide and varying concentrations of the test isomer (analyte) over the ligand (receptor) and reference flow cells. The auxin acts to stabilize the interaction between the receptor and the degron peptide.

    • Monitor the binding in real-time as a change in response units (RU). This is the association phase .

    • After the injection, flow running buffer without the analyte over the chip and monitor the decrease in RU as the complex dissociates. This is the dissociation phase .

  • Regeneration: If necessary, inject a pulse of regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

References

Verifying the analytical method for 3-(2-chlorophenoxy)propanoic acid using certified reference materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(2-chlorophenoxy)propanoic acid, a compound of interest in environmental monitoring and pharmaceutical research, necessitates robust and reliable analytical methods. The verification of these methods using certified reference materials (CRMs) is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound, supported by established experimental protocols and representative performance data.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of chlorophenoxypropanoic acids.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) ≥ 0.995≥ 0.998
Accuracy (Recovery) 95-105%98-102%
Precision (RSD) < 5%< 2%
Limit of Detection (LOD) ~10 µg/L~0.1 µg/L
Limit of Quantification (LOQ) ~30 µg/L~0.5 µg/L
Specificity ModerateHigh
Matrix Effect Prone to interferenceLess prone to interference

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of any analytical method.

Verified Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely used technique for the quantification of organic acids.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 mg/L).

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., solid-phase extraction for water samples) and filtration through a 0.45 µm filter before injection.

3. Method Validation Parameters:

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by a five-point calibration curve using the working standard solutions. The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy: Evaluated by spiking blank matrix samples at three different concentration levels with the reference standard. The recovery should be within 95-105%.

  • Precision: Assessed by analyzing replicate preparations of a spiked sample at a single concentration on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of the reference standard.

2. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with lower concentration ranges for working standards due to the higher sensitivity of the instrument.

3. Method Validation Parameters:

  • Validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria due to the enhanced performance of the technique (e.g., RSD < 2% for precision).

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the analytical method verification process.

Verification_Workflow cluster_0 Preparation cluster_1 Validation cluster_2 Application A Procure High-Purity Standard B Prepare In-House Reference Material A->B C Develop Analytical Method (e.g., HPLC) B->C D Assess Specificity C->D E Determine Linearity and Range C->E F Evaluate Accuracy and Precision C->F G Establish LOD and LOQ C->G H Routine Sample Analysis D->H E->H F->H G->H I Data Reporting H->I

Caption: Workflow for Analytical Method Verification.

Method_Comparison_Logic A Analytical Requirement B High Concentration / Simple Matrix A->B Cost-Effective, Robust C Trace Level / Complex Matrix A->C High Sensitivity, Selectivity D HPLC-UV B->D E LC-MS/MS C->E

Caption: Logic for Selecting an Analytical Method.

References

Comparative Analysis of the Cost-Effectiveness of 2-(3-chlorophenoxy)propanoic Acid in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the cost-effectiveness of 2-(3-chlorophenoxy)propanoic acid, a synthetic auxin, in agricultural applications. It is important to note that while the initial topic specified 3-(2-chlorophenoxy)propanoic acid, the vast majority of scientific and commercial literature pertains to its isomer, 2-(3-chlorophenoxy)propionic acid (commonly known as Cloprop or 3-CPA). This document will therefore focus on the latter compound, which is utilized both as a plant growth regulator, primarily in pineapple cultivation to enhance fruit size and weight, and as a herbicide for controlling broadleaf weeds.[1][2][3][4] This analysis compares the performance and economic viability of 2-(3-chlorophenoxy)propanoic acid against common alternatives in both application areas, supported by available experimental data.

I. Performance as a Plant Growth Regulator in Pineapple Cultivation

2-(3-chlorophenoxy)propanoic acid is widely used in pineapple farming to increase fruit size and weight by stimulating cell division and elongation.[1][5] It also helps in the suppression of crown growth, which can be commercially desirable.

Comparative Performance Data

Plant Growth RegulatorActive IngredientTypical Application Rate (Pineapple)Observed Effect on Yield/Quality
2-(3-chlorophenoxy)propanoic acid (3-CPA) 2-(3-chlorophenoxy)propanoic acid90-120 mg/L (ppm)Increased fruit weight and harvest index.[6] At 100 ppm, significant increase in pulp weight (up to 1080g) and fruit length.[7]
Naphthalene Acetic Acid (NAA) 1-Naphthaleneacetic acid100-200 mg/L (ppm)At 200 ppm, can increase fruit weight to 1.58 kg. Induces flowering and increases fruit size.[8]
Ethephon (2-Chloroethyl)phosphonic acid25-50 mg/L (ppm) for flower inductionInduces uniform flowering, leading to a more synchronized harvest.[8][9] Can improve fruit ripening.

Cost-Effectiveness Analysis

Plant Growth RegulatorEstimated Price (USD)Application Rate per Hectare (Approx.)Estimated Cost per Hectare (USD)Benefit-Cost Ratio (where available)
2-(3-chlorophenoxy)propanoic acid (3-CPA) $25/kg (sample price for technical grade)240-700 g/ha$6.00 - $17.50Not available
Naphthalene Acetic Acid (NAA) $12/kg200-400 g/ha$2.40 - $4.801.94 - 2.08
Ethephon (39% SL) $18/liter0.5 - 1.0 liter/ha$9.00 - $18.001.88
II. Performance as a Herbicide

As a phenoxy herbicide, 2-(3-chlorophenoxy)propanoic acid functions by mimicking the plant hormone auxin, causing uncontrolled growth and death in susceptible broadleaf weeds.[2] This makes it a selective herbicide, useful for weed control in grass crops.[2]

Comparative Performance Data

Quantitative, comparative efficacy data for 2-(3-chlorophenoxy)propanoic acid as a herbicide is limited in the available literature. The following table provides a qualitative comparison with other common phenoxy herbicides.

HerbicideActive IngredientTarget Weeds
2-(3-chlorophenoxy)propanoic acid 2-(3-chlorophenoxy)propanoic acidBroadleaf weeds
MCPA (4-chloro-2-methylphenoxy)acetic acidAnnual and perennial broadleaf weeds
2,4-DB 4-(2,4-dichlorophenoxy)butyric acidBroadleaf weeds in legumes
Dichlorprop (2,4-DP) 2-(2,4-dichlorophenoxy)propanoic acidBroadleaf weeds, especially in turf and cereal crops

Cost-Effectiveness Analysis

HerbicideEstimated Price (USD)Typical Application Rate per AcreEstimated Cost per Acre (USD)
2-(3-chlorophenoxy)propanoic acid $25/kg (estimated)Varies with formulation and target weed-
MCPA Ester (4 lbs/gal) $44.00/gallon0.5 - 1 pint$2.75 - $5.50
2,4-DB (2 lbs/gal)
78.00/2.5gallons(78.00/2.5 gallons (78.00/2.5gallons(
31.20/gallon)
1 - 3 quarts$7.80 - $23.40
Dichlorprop (in formulation) Varies by productVaries-

Experimental Protocols

Protocol 1: Evaluation of Plant Growth Regulator Effects on Pineapple Fruit Development

Objective: To determine the efficacy of different concentrations of a plant growth regulator on the yield and quality of pineapple.

Materials:

  • Mature pineapple plants of uniform size and age.

  • Plant growth regulator stock solution (e.g., 2-(3-chlorophenoxy)propanoic acid, NAA, Ethephon).

  • Backpack sprayer with a calibrated nozzle.

  • Personal Protective Equipment (PPE).

  • Measuring instruments (calipers, scales).

  • Refractometer for Total Soluble Solids (TSS) analysis.

Methodology:

  • Experimental Design: A Randomized Complete Block Design (RCBD) with a specified number of treatments (different concentrations of the PGR and a control) and replications.

  • Treatment Preparation: Prepare aqueous solutions of the plant growth regulator at the desired concentrations (e.g., 0, 50, 100, 150, 200 ppm).

  • Application: Apply the treatments as a foliar spray to the pineapple crowns when the apical flowers are in the final stage of dehiscence.[7] Ensure uniform coverage.

  • Data Collection: At fruit maturity, record the following parameters for each fruit:

    • Fruit weight (with and without crown)

    • Fruit length and diameter

    • Crown weight and length

    • Pulp weight

    • Total Soluble Solids (TSS) of the fruit juice using a refractometer.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol 2: Herbicide Efficacy Trial for Broadleaf Weed Control

Objective: To evaluate the efficacy of a herbicide in controlling target broadleaf weeds in a specific crop.

Materials:

  • Test crop area with a natural and uniform infestation of the target broadleaf weeds.

  • Herbicide to be tested and a standard reference herbicide.

  • Backpack sprayer with a calibrated flat-fan nozzle.

  • Personal Protective Equipment (PPE).

  • Quadrat (e.g., 1m x 1m) for weed counts.

Methodology:

  • Experimental Design: A Randomized Complete Block Design (RCBD) with different herbicide application rates and an untreated control.

  • Plot Layout: Establish small plots (e.g., 3m x 5m) for each treatment and replication.

  • Pre-application Assessment: Before herbicide application, record the weed species present and their density within each plot using quadrats.

  • Herbicide Application: Apply the herbicides at the specified rates and growth stage of the weeds and crop.

  • Efficacy Assessment: At set intervals after application (e.g., 7, 14, and 28 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill) for each species. Also, conduct weed counts within the quadrats to determine the reduction in weed density.

  • Crop Phytotoxicity: Visually assess any signs of crop injury (e.g., stunting, discoloration, malformation) using a 0-100% scale.

  • Data Analysis: Analyze the weed control and crop phytotoxicity data to determine the effective application rate of the test herbicide.

Visualizations (Graphviz DOT Language)

Plant_Growth_Regulator_Pathway cluster_0 Application cluster_1 Plant Response cluster_2 Agricultural Outcome PGR_Application Exogenous Auxin Application (e.g., 3-CPA, NAA) Hormonal_Balance Altered Hormonal Balance PGR_Application->Hormonal_Balance Cell_Division Increased Cell Division and Elongation Hormonal_Balance->Cell_Division Nutrient_Mobilization Enhanced Nutrient Mobilization to Fruit Hormonal_Balance->Nutrient_Mobilization Fruit_Growth Increased Fruit Size and Weight Cell_Division->Fruit_Growth Nutrient_Mobilization->Fruit_Growth Yield_Increase Higher Crop Yield Fruit_Growth->Yield_Increase

Caption: Simplified signaling pathway of exogenous auxin as a plant growth regulator.

Experimental_Workflow_PGR start Start: Experimental Setup design Randomized Complete Block Design start->design treatments Prepare PGR Solutions (Different Concentrations) design->treatments application Foliar Application at Late Flower Dehiscence treatments->application data_collection Data Collection at Maturity (Weight, Size, TSS) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End: Efficacy Determination analysis->end

Caption: Experimental workflow for evaluating plant growth regulators.

References

Safety Operating Guide

Proper Disposal of 3-(2-chlorophenoxy)propanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-(2-chlorophenoxy)propanoic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Prevents eye contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects skin from irritation and absorption.
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for large spills or in poorly ventilated areas.Avoids inhalation of dust or vapors.
Protective Clothing Laboratory coat and closed-toe shoes.Minimizes skin contact with the chemical.
Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipettes, flasks), and contaminated PPE.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment of Waste:

    • Place all solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1]

    • For liquid waste containing this compound, use a labeled, leak-proof container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Accidental Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity.

    • Ensure the area is well-ventilated.[2]

    • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][3] It is advisable to moisten the material slightly to prevent dust formation.[4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]

    • Under no circumstances should the product be allowed to enter drains or waterways.[1][5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed to prevent the release of any vapors.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[4][5]

Disposal of Contaminated Packaging

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated. Dispose of contaminated packaging in the same manner as the unused product.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generated (Unused Product, Contaminated Labware, Spills) segregate Segregate Waste Stream (Isolate from other chemicals) start->segregate contain Place in Labeled, Sealable, Chemically Compatible Container segregate->contain label_node Label Container: 'Hazardous Waste' 'this compound' contain->label_node store Store in Designated, Well-Ventilated, Secure Area label_node->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-(2-chlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(2-chlorophenoxy)propanoic acid (CAS 7170-45-8). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use.To prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and dust, preventing serious eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 or P1 particulate respirator should be used.To prevent inhalation of harmful dusts.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean, well-ventilated, and has an eyewash station and safety shower readily accessible.

    • Verify that all required PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid generating dust. If the compound is a solid, handle it in a fume hood.

    • Use dedicated spatulas and weighing boats for transferring the chemical.

    • Avoid contact with skin, eyes, and clothing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.

    • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep_area Prepare well-ventilated work area check_ppe Inspect and don required PPE prep_area->check_ppe review_sds Review Safety Data Sheet check_ppe->review_sds weigh_transfer Weigh and transfer chemical in fume hood review_sds->weigh_transfer avoid_contact Avoid skin and eye contact weigh_transfer->avoid_contact exposure Exposure Event weigh_transfer->exposure segregate_waste Segregate contaminated waste avoid_contact->segregate_waste first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention label_container Label hazardous waste container segregate_waste->label_container store_waste Store waste in designated area label_container->store_waste dispose_waste Arrange for professional disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

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